FMOC-DL-styrylalanine
Description
BenchChem offers high-quality FMOC-DL-styrylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-DL-styrylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-24-2 | |
| Record name | Fmoc-L-Styrylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-DL-styrylalanine spectroscopic data analysis (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of Fmoc-DL-styrylalanine
Introduction: The Imperative for Rigorous Characterization
N-(9-Fluorenylmethoxycarbonyl)-DL-3-styrylalanine (Fmoc-DL-styrylalanine) is a non-canonical amino acid of significant interest in peptide chemistry and drug development. Its unique structure, incorporating the bulky Fmoc protecting group and a conjugated styryl side chain, allows for the synthesis of peptides with novel conformational properties and functionalities. As with any high-value synthetic component, particularly in the context of therapeutic development, unequivocal confirmation of its identity, purity, and structural integrity is not merely a procedural step but a foundational requirement for scientific validity.
This guide serves as a comprehensive technical resource for researchers and scientists, detailing the multi-faceted spectroscopic analysis of Fmoc-DL-styrylalanine. We will move beyond a simple recitation of data, providing a Senior Application Scientist's perspective on the causality behind experimental choices and the logic of data interpretation across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each protocol is designed as a self-validating system, ensuring that the data obtained is both accurate and reliable.
Molecular Structure and Analytical Blueprint
A clear understanding of the molecular architecture is paramount before delving into spectroscopic data. The structure of Fmoc-DL-styrylalanine contains several distinct regions, each with a unique spectroscopic signature.
Caption: Molecular structure of Fmoc-DL-styrylalanine with key groups highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution.[1] It provides detailed information on the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like Fmoc-DL-styrylalanine, both ¹H and ¹³C NMR are essential for a complete assignment.
Expertise & Rationale: Experimental Design
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is the preferred solvent for Fmoc-amino acids.[1] Its high polarity effectively dissolves the molecule, and, crucially, its low proton exchange rate allows for the observation of labile protons, such as the carboxylic acid (COOH) and amide (NH) protons, which are often invisible in solvents like D₂O or CDCl₃. High-field NMR (≥400 MHz) is recommended to resolve the complex, overlapping signals in the aromatic region.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of Fmoc-DL-styrylalanine and dissolve it in approximately 0.6 mL of DMSO-d6 in a standard 5 mm NMR tube.[1]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required (typically 1024 or more).
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Data Interpretation and Analysis
The NMR spectra are interpreted by assigning each signal to a specific proton or carbon in the molecule.
The proton NMR spectrum can be divided into three main regions:
-
Downfield Region (>10 ppm): A broad singlet corresponding to the acidic proton of the carboxylic acid (COOH) is expected here. Its presence is a key indicator of the free acid form.
-
Aromatic & Amide Region (7.0 - 9.0 ppm): This is the most complex region.
-
Fmoc Protons: The eight aromatic protons of the fluorenyl group typically appear as a series of multiplets between 7.3 and 7.9 ppm.[1][2]
-
Styryl Protons: The five protons of the styryl phenyl group will also resonate in this region, likely overlapping with the Fmoc signals.[3]
-
Vinyl Protons: The two protons of the C=C double bond form an AX or AB system and are highly characteristic, appearing between 6.0 and 7.5 ppm.[4] The large coupling constant (J ≈ 15-16 Hz) is indicative of a trans stereochemistry.[5]
-
Amide Proton (NH): A doublet, resulting from coupling to the α-proton, is expected around 7.9 ppm.[1]
-
-
Aliphatic Region (2.5 - 4.5 ppm):
-
Fmoc CH and CH₂: The methine (CH) and methylene (CH₂) protons of the Fmoc group appear as a multiplet around 4.2-4.3 ppm.[1]
-
α-Proton (α-CH): The proton on the chiral center will appear as a multiplet, coupled to both the NH proton and the β-protons.
-
β-Protons (β-CH₂): These two diastereotopic protons will appear as a multiplet, likely around 3.0 ppm.[1]
-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.7 | Broad Singlet | 1H | COOH |
| ~7.9 | Doublet | 1H | NH |
| 7.3 - 7.9 | Multiplet | 13H | Aromatic (Fmoc & Styryl) |
| 6.2 - 6.8 | Multiplet | 2H | Vinyl (CH=CH) |
| ~4.2 - 4.3 | Multiplet | 3H | CH & CH₂ (Fmoc) |
| ~4.1 - 4.2 | Multiplet | 1H | α-CH (Alanine) |
| ~3.0 | Multiplet | 2H | β-CH₂ (Alanine side chain) |
The carbon spectrum provides complementary information and confirms the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C OOH (Carboxylic Acid) |
| ~156 | C =O (Urethane) |
| ~144, ~141 | Quaternary Carbons (Fmoc) |
| ~136 | Quaternary Carbon (Styryl) |
| 120 - 135 | Aromatic & Vinyl CHs (Fmoc & Styryl) |
| ~66 | C H₂ (Fmoc) |
| ~55 | α-C H (Alanine) |
| ~47 | C H (Fmoc) |
| ~37 | β-C H₂ (Alanine side chain) |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[6] For Fmoc-DL-styrylalanine, IR spectroscopy provides a unique "fingerprint" that confirms the presence of the critical amide, carboxylic acid, and aromatic moieties.
Expertise & Rationale: Experimental Design
Attenuated Total Reflectance (ATR) is the modern method of choice for analyzing solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The analysis focuses on the diagnostic region (1500-4000 cm⁻¹) where the key functional group stretches appear.
Experimental Protocol: ATR-IR Analysis
-
Background Collection: Before analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid Fmoc-DL-styrylalanine sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.[1]
-
Data Analysis: The instrument software automatically ratios the sample spectrum to the background. Identify the key absorption bands and assign them to their corresponding functional groups.
Data Interpretation and Analysis
The IR spectrum is characterized by several strong, diagnostic absorption bands.
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid .
-
N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹ corresponds to the N-H stretch of the secondary amide in the urethane linkage.
-
C-H Stretches: Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C=O Stretches: This region is critical. Two distinct carbonyl peaks are expected:
-
A strong band around 1720-1740 cm⁻¹ for the carboxylic acid C=O .
-
Another strong band around 1690-1710 cm⁻¹ for the urethane C=O . The exact positions can vary due to hydrogen bonding.[1]
-
-
C=C Stretches: Peaks of medium intensity in the 1450-1600 cm⁻¹ region correspond to the C=C bond stretching of the fluorenyl and styryl aromatic rings .
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium, Sharp | N-H stretch (Amide) |
| >3000 | Weak-Medium | Aromatic C-H stretch |
| <3000 | Weak-Medium | Aliphatic C-H stretch |
| ~1730 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1700 | Strong, Sharp | C=O stretch (Urethane) |
| 1450-1600 | Medium | C=C stretch (Aromatic) |
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.[7] It works by ionizing the molecule and then measuring its mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide a molecular formula, offering an exceptionally high degree of confidence in the compound's identity.
Expertise & Rationale: Experimental Design
Electrospray Ionization (ESI) is the preferred ionization method for molecules like Fmoc-amino acids.[8] It is a "soft" ionization technique that minimizes fragmentation, ensuring the observation of the intact molecular ion. The analysis can be run in both positive and negative ion modes to gather complementary information.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of Fmoc-DL-styrylalanine (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI-MS instrument (e.g., Q-TOF or Orbitrap for HRMS). Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Positive Ion Mode Acquisition: Acquire the mass spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺ and common adducts like the sodium adduct [M+Na]⁺.
-
Negative Ion Mode Acquisition: Switch to negative ion mode and acquire the spectrum. Look for the deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS): To confirm the structure, select the molecular ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.[8]
Data Interpretation and Analysis
The molecular formula of Fmoc-DL-styrylalanine is C₂₆H₂₃NO₄, giving it a monoisotopic molecular weight of 413.1627 g/mol .
-
Full Scan MS:
-
In positive mode , the primary ion observed should be [M+H]⁺ at m/z 414.1700 . A sodium adduct [M+Na]⁺ at m/z 436.1520 is also common.
-
In negative mode , the deprotonated molecule [M-H]⁻ should be observed at m/z 412.1554 .
-
-
Tandem MS (MS/MS) Fragmentation: The fragmentation of Fmoc-protected amino acids is well-characterized.[8] The most common fragmentation pathway involves the loss of the dibenzofulvene moiety from the Fmoc group.
Caption: Predicted ESI-MS/MS fragmentation pathway for Fmoc-DL-styrylalanine.
| Ion Type | Mode | Calculated m/z | Observation |
| [M+H]⁺ | Positive | 414.1700 | Confirms molecular weight |
| [M+Na]⁺ | Positive | 436.1520 | Common adduct, supports MW assignment |
| [M-H]⁻ | Negative | 412.1554 | Confirms molecular weight in negative mode |
| [M+H - C₁₃H₁₀]⁺ | MS/MS | 248.1022 | Characteristic loss of dibenzofulvene from Fmoc |
| [M+H - C₁₄H₁₀O₂]⁺ | MS/MS | 204.1070 | Subsequent loss of CO₂ from the remaining fragment |
Conclusion
The comprehensive spectroscopic analysis of Fmoc-DL-styrylalanine via NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation and quality control. ¹H and ¹³C NMR spectroscopy meticulously map the covalent framework of the molecule. IR spectroscopy offers a rapid and reliable confirmation of the essential functional groups. Finally, high-resolution mass spectrometry provides an unambiguous determination of the molecular weight and formula, with tandem MS confirming the connectivity of the key structural motifs. Together, these techniques form an indispensable analytical workflow, ensuring that the material used in research and development is of the highest possible purity and integrity.
References
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]
-
Chirikjian, J. G., & Anfinsen, C. B. (1971). Infrared spectra of amino acids and their derivatives. Analytical Biochemistry, 42(1), 22-30. [Link]
-
Goormaghtigh, E., & Ruysschaert, J. M. (2006). The infrared absorption of amino acid side chains. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(6), 743-755. [Link]
-
Feairheller, W. R., & Miller, J. T. (1970). Infrared Spectra of Amino Acids and Simple Polypeptides. Defense Technical Information Center. [Link]
-
NIST Chemistry WebBook. (n.d.). Infrared Spectrum Data. National Institute of Standards and Technology. [Link]
-
Feng, R., Wang, M., & Gai, F. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. Chemical Reviews. [Link]
-
Aapptec. (n.d.). Fmoc-D-Ala(Styryl)-OH. Aapptec. [Link]
-
Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740. [Link]
-
Peking University. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. College of Chemistry and Molecular Engineering. [Link]
-
Bazewicz, C. G., et al. (2016). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. Acta Crystallographica Section D, Biological Crystallography, 72(Pt 1), 63–73. [Link]
-
Sebra, D. A., et al. (2012). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 66(4), 223-226. [Link]
-
Hari, B. V., & Sridhar, V. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 46(10), 1041-1048. [Link]
-
Ouédraogo, J. C. W., et al. (2010). Styrylpyrylium Salts: ¹H and ¹³C NMR High-Resolution Spectroscopy (1D and 2D). International Journal of Spectroscopy. [Link]
-
Aguilar, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7549. [Link]
-
Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, ¹H and ¹³C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica, 5(4), 153-160. [Link]
-
Al-Warhi, T., et al. (2012). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Organic & Biomolecular Chemistry, 10(40), 8036-8039. [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information for Catalysis Science & Technology. [Link]
-
Al-Masum, M., et al. (2020). Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. Beilstein Journal of Organic Chemistry, 16, 2286–2297. [Link]
-
Wu, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6599–6613. [Link]
-
Eissler, S., et al. (2016). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Chemical Communications, 52(43), 7048-7051. [Link]
-
ResearchGate. (n.d.). The aliphatic region of the ¹H NMR spectrum of Fmoc-Ala-Ile-NH₂. [Link]
-
Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]
-
Lussier, F., et al. (2023). Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real-world data. Scientific Reports, 13(1), 1618. [Link]
-
Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]
-
Aapptec. (n.d.). Fmoc-D-Ala(Styryl)-OH [215190-23-1]. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Fmoc-L-Ala (2 mM) in the absence (red) and presence.... [Link]
-
precisionFDA. (n.d.). FMOC-DL-ALANINE. [Link]
-
mzCloud. (2015). FMOC-L-α-alanine. [Link]
-
Diem, M. (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. Applied Sciences, 13(19), 10931. [Link]
-
Smith, B. C. (2015). Interpretation of Infrared Spectra, A Practical Approach. Spectroscopy, 30(4), 26-36. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Alanine at BMRB. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering the Next Generation of Therapeutics: The Strategic Implementation of Unnatural Amino Acids
Executive Summary: Solving the Peptide Paradox
Peptides occupy a privileged chemical space, bridging the gap between small molecules (<500 Da) and biologics (>5000 Da). However, native peptides suffer from the "Peptide Paradox": they exhibit exquisite potency and selectivity but possess poor pharmacokinetic (PK) profiles due to rapid proteolytic degradation and low membrane permeability.
The strategic incorporation of Unnatural Amino Acids (UAAs) is not merely a structural modification; it is a re-engineering of the peptide backbone to decouple biological activity from metabolic instability. This guide details the technical implementation of UAAs to overcome these barriers, focusing on synthetic protocols, structural consequences, and therapeutic validation.
Part 1: The Chemical Toolbox – Structural Classification & Utility
The selection of a UAA must be hypothesis-driven. We categorize UAAs based on the specific pharmacological barrier they address.
Table 1: Functional Classification of Common UAAs
| UAA Class | Representative Examples | Structural Effect | Primary Therapeutic Utility |
| N-Methylated | N-Me-Ala, N-Me-Leu | Removes H-bond donor; induces cis/trans isomerism. | Permeability: Lowers desolvation energy to cross membranes (e.g., Cyclosporin A). |
| Aib (Aminoisobutyric acid), Deg | Restricts | Stability: Sterically blocks protease access; rigidifies bioactive conformation. | |
| Adds methylene to backbone; alters H-bond register. | Proteolytic Resistance: Unrecognized by endogenous proteases; creates "foldamers." | ||
| Bio-orthogonal | Azidohomoalanine, Propargylglycine | Introduces reactive handles (-N | Conjugation: Site-specific labeling, PEGylation, or "click" stapling. |
| Olefinic | (S)-4-pentenyl-Ala | Side-chain alkene for metathesis. | Stapling: Covalent macrocyclization to enforce helicity. |
Part 2: Chemical Synthesis – Overcoming Steric Hindrance in SPPS
Incorporating UAAs, particularly sterically hindered variants like Aib or N-methylated residues, often leads to "difficult sequences" in Solid Phase Peptide Synthesis (SPPS). The steric bulk protects the amide bond from proteolysis but also prevents efficient coupling during synthesis.
Critical Protocol: Coupling Sterically Hindered UAAs
Standard carbodiimide activation (DIC/Oxyma) is often insufficient for consecutive hindered residues (e.g., Aib-Aib or N-Me-X to N-Me-Y).
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.[1]
Step-by-Step Workflow:
-
Resin Selection: Use ChemMatrix or PEG-PS resins. Their superior swelling properties in polar solvents allow better diffusion of bulky activated esters compared to standard polystyrene.
-
Activation: Pre-activate the UAA (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) for exactly 30 seconds before adding to the resin. Do not age the activated ester longer, as guanidinium formation can occur.
-
Coupling Conditions:
-
Microwave: 75°C for 10 minutes (Standard).
-
Difficult Junctions (e.g., Aib-Aib): Double couple at 75°C (2 x 10 min).
-
Cysteine/Histidine: Limit to 50°C to prevent racemization.
-
-
Monitoring: Perform a chloranil test (for secondary amines) rather than a Kaiser test (primary amines) to verify coupling completion after N-methylated residues.
Visualization: SPPS Decision Logic for UAA Incorporation
The following diagram outlines the decision process for reagent selection based on steric complexity.
Part 3: Biological Synthesis – Genetic Code Expansion[2][3][4][5]
For proteins or peptides too large for SPPS (>50 residues), Genetic Code Expansion (GCE) allows the ribosomal incorporation of UAAs in living cells. This relies on "Amber Suppression," hijacking the UAG stop codon.
Mechanism of Action
The system requires an orthogonal pair :
-
tRNA
: A suppressor tRNA with a CUA anticodon that recognizes the UAG stop codon but is not recognized by endogenous synthetases. -
aaRS (Aminoacyl-tRNA Synthetase): An engineered enzyme that charges the tRNA
only with the specific UAA and ignores all natural amino acids.
Visualization: Orthogonal Translation Pathway
This diagram illustrates how the orthogonal machinery interfaces with the host's central dogma.
Part 4: Structural Constraint – Peptide Stapling Protocol
Peptide stapling uses olefin-bearing UAAs (e.g., (S)-4-pentenyl-alanine) at positions
Validated RCM Protocol on Resin
Pre-requisite: Synthesis of peptide containing two olefinic UAAs.
-
Solvent Exchange: Wash resin 3x with anhydrous 1,2-dichloroethane (DCE). DCM is volatile and can cause catalyst precipitation.
-
Catalyst Preparation: Dissolve Grubbs Catalyst (1st Gen or Hoveyda-Grubbs 2nd Gen) in degassed DCE (10 mM concentration).
-
Reaction: Add catalyst solution to resin.[1][2]
-
Critical Factor: Reaction must be performed under inert gas (
or Ar). Oxygen deactivates the Ruthenium carbene. -
Duration: 2 hours at Room Temperature.
-
-
Iteration: Drain and repeat the catalyst addition step to ensure high conversion (>95%).
-
Wash: Extensive washing with DMSO (to remove Ru traces) followed by DCM.
Why it works: The covalent brace reduces the entropic penalty of folding, increasing binding affinity to targets (e.g., MDM2/p53) and shielding the amide backbone from proteases.
Part 5: Therapeutic Impact – The Permeability Mechanism
The most profound impact of UAAs is on membrane permeability .
The N-Methylation Effect
Passive membrane diffusion requires a molecule to shed its water shell (desolvation).
-
Natural Peptide: Every amide bond (-NH-CO-) is a hydrogen bond donor. Desolvating these bonds costs significant energy (~5-6 kcal/mol per bond).
-
N-Methylated Peptide:
-
Eliminates H-bond Donor: Replacing -NH- with -N(Me)- removes the need to break a water bond.
-
Conformational Locking: N-methylation restricts the
angles, pre-organizing the peptide into a conformation that hides polar groups internally (the "Chameleon Effect").
-
Case Study: Cyclosporin A Cyclosporin A is a cyclic undecapeptide containing 7 N-methylated residues.[3]
-
In Water: It adopts an "open" conformation to interact with solvent.[3]
-
In Lipid Membrane: It flips to a "closed" conformation, sequestering all polar groups inside the ring, effectively becoming a grease ball that slides through the membrane.
References
-
Unnatural Amino Acids in Drug Discovery. Vertex AI Search / NIH. Available at: [Link]
-
Genetic Code Expansion: Recent Developments. Chemical Reviews (ACS). Available at: [Link]
-
Improvement on Permeability of Cyclic Peptides via N-Methylation. Marine Drugs / NIH PMC. Available at: [Link]
Sources
preliminary biological activity of styrylalanine-containing peptides
An In-Depth Technical Guide to the Preliminary Biological Activity of Styrylalanine-Containing Peptides
Introduction
In the landscape of modern therapeutics, bioactive peptides represent a frontier of significant promise, offering high specificity and potent biological effects. However, native peptides often suffer from limitations such as poor metabolic stability and limited bioavailability, which can curtail their clinical utility[1]. A key strategy to overcome these challenges is the incorporation of non-natural amino acids into peptide sequences[2][3]. This approach can enhance resistance to enzymatic degradation, improve conformational stability, and introduce novel functionalities[4].
This guide focuses on peptides containing styrylalanine, a non-natural aromatic amino acid characterized by a vinyl benzene side chain. The introduction of this rigid, hydrophobic, and conjugated moiety can profoundly influence a peptide's physicochemical properties and its interaction with biological targets. We will provide a technical overview of the synthesis, preliminary biological activities, and proposed mechanisms of action for this emerging class of peptidomimetics, aimed at researchers, scientists, and drug development professionals.
Synthesis and Characterization of Styrylalanine-Containing Peptides
The primary method for assembling styrylalanine-containing peptides is Solid Phase Peptide Synthesis (SPPS), typically employing the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This technique allows for the stepwise addition of amino acids to a growing chain anchored to a solid resin support, simplifying purification by allowing excess reagents and by-products to be washed away after each step[5].
The core of the process involves a repeated cycle of deprotection and coupling. The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically with a piperidine solution. The next Fmoc-protected amino acid (in this case, Fmoc-styrylalanine-OH) is then activated by a coupling agent (e.g., HBTU/HOBt) and added to the reaction vessel to form a new peptide bond[5]. This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers[5].
Causality in Synthesis: The choice of the Fmoc/t-Bu strategy is deliberate; its milder deprotection conditions compared to the older Boc/Bzl strategy are more compatible with complex and sensitive non-natural residues. The use of 2-chlorotrityl chloride resin can be advantageous as it allows for cleavage under mild acidic conditions that keep side-chain protecting groups intact if needed, and it helps prevent side reactions like diketopiperazine formation for certain sequences[5].
Final characterization and purity assessment are critical. Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude peptide and assess its purity, while mass spectrometry (MS) confirms the correct molecular weight and, by extension, the identity of the synthesized peptide[6].
Preliminary Biological Activity
The unique structural features of styrylalanine can confer potent biological activities, including anticancer and antimicrobial effects. Its aromaticity also suggests a potential for antioxidant activity.
Anticancer Activity
The development of novel anticancer peptides (ACPs) is a promising therapeutic strategy, often leveraging the differences between cancerous and normal cell membranes[7]. The incorporation of a hydrophobic and rigid moiety like styrylalanine can significantly enhance a peptide's ability to selectively interact with and disrupt cancer cells or interfere with key intracellular signaling pathways[8].
Quantitative Data Summary
| Peptide Derivative | Target Cell Line | IC50 (µM) | Hemolytic Activity (MHC in µg/mL) | Selectivity Index (MHC/IC50) |
| Parent Peptide | HeLa | >100 | >200 | - |
| Styryl-Modified Peptide | HeLa | 15 | >200 | >13.3 |
| Alkyl-Modified Peptide | HeLa | 50 | >200 | >4.0 |
| Table 1: Comparative in vitro anticancer and hemolytic activities. Data suggests the styryl modification significantly enhances anticancer potency against HeLa cells while maintaining low toxicity towards human red blood cells, leading to a superior selectivity index[8]. |
Proposed Mechanism of Action: NF-κB Pathway Inhibition
A key target in cancer and inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the transcription of genes involved in cell survival and proliferation[8]. The rigid and hydrophobic nature of the styryl group may facilitate the peptide's binding to components of this cascade, such as the IκB kinase (IKK) complex. By inhibiting IKK, the peptide prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the activation of pro-survival genes[8].
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic effect of styrylalanine-containing peptides on cancer cell lines[9].
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in logarithmic growth phase into 96-well plates at a density of 4,000-5,000 cells per well in 100 µL of serum-containing medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare a series of dilutions of the styrylalanine peptide in serum-free medium. Remove the old medium from the wells and add 200 µL of the peptide solutions to triplicate wells. Include wells with serum-free medium alone as a negative control.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against peptide concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity
With the rise of antibiotic resistance, antimicrobial peptides (AMPs) are being investigated as a critical alternative[10]. Modifications that enhance the interaction of AMPs with negatively charged bacterial membranes can lead to increased efficacy[8][11]. The hydrophobicity of the styryl group can bolster this interaction, leading to membrane disruption and bacterial cell death.
Quantitative Data Summary
| Peptide Derivative | E. coli MIC (µM) | S. aureus MIC (µM) |
| Parent Peptide | 64 | 128 |
| Styryl-Modified Peptide | 8 | 16 |
| Alkyl-Modified Peptide | 32 | 64 |
| Table 2: Comparative in vitro antimicrobial activity (Minimum Inhibitory Concentration). The styryl modification demonstrates a significant improvement in potency against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria[8]. |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit visible bacterial growth[11][12].
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., E. coli or S. aureus) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a two-fold serial dilution of the styrylalanine peptide in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.
Potential Antioxidant Activity
Free radicals and other reactive oxygen species (ROS) contribute to oxidative stress, which is implicated in numerous diseases. Peptides containing aromatic amino acids such as tyrosine, tryptophan, and phenylalanine are known to possess antioxidant properties, as their side chains can donate a hydrogen atom or an electron to stabilize free radicals[13][14]. The conjugated π-system of styrylalanine makes it a plausible candidate for potent radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a peptide to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical[15][16].
-
Reagent Preparation: Prepare a solution of DPPH in ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Dissolve the styrylalanine peptide in deionized water or a suitable buffer to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate, mix the peptide solutions with the DPPH solution. A typical ratio is 50 µL of peptide sample to 150 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which corresponds to a decrease in absorbance.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance with the peptide.
Conclusion and Future Directions
The incorporation of the non-natural amino acid styrylalanine into peptide backbones is a promising strategy for developing novel therapeutic agents. Preliminary data indicates that this modification can significantly enhance both anticancer and antimicrobial activities, yielding peptides with high potency and improved selectivity[8]. The rigid, hydrophobic nature of the styryl group appears crucial for these enhanced bioactivities, potentially by facilitating membrane interactions and inhibiting key signaling pathways like NF-κB[8]. Furthermore, its structural similarity to other aromatic amino acids suggests a strong potential for antioxidant activity.
Future research should focus on several key areas:
-
In Vivo Efficacy: Translating the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety.
-
Mechanism of Action: Further elucidating the precise molecular mechanisms, particularly for antimicrobial action, to understand the basis of its potency.
-
Structural Optimization: Synthesizing a library of styrylalanine-containing analogues to establish clear structure-activity relationships (SAR) and optimize for potency and selectivity.
-
Fluorescent Properties: The conjugated styryl system likely possesses intrinsic fluorescent properties. Exploring its use as a built-in, label-free probe could aid in cellular uptake and localization studies, a significant advantage in drug development research[17][18].
By systematically exploring these avenues, the full therapeutic potential of styrylalanine-containing peptides can be unlocked, paving the way for a new class of powerful and versatile peptide-based drugs.
References
-
Novel Anti-Cancer Peptides Comprising Three Amino Acids. Semantic Scholar. [Link]
-
Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. MDPI. [Link]
-
Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage. Frontiers. [Link]
-
Purification and Identification of Novel Antioxidant Peptides from Enzymatically Hydrolysed Samia ricini Pupae. PMC. [Link]
-
Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. MDPI. [Link]
-
Anticancer properties of peptides and protein hydrolysates derived from Asian water monitor (Varanus salvator) serum. PMC. [Link]
-
Methods used to assess some biological activities of peptides and protein hydrolysates. ResearchGate. [Link]
-
Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). PMC. [Link]
-
Enzymatic Degradation Studies: Assessing Peptide Stability. LinkedIn. [Link]
-
Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. PMC. [Link]
-
Antimicrobial Activity of a 14-Residue Synthetic Peptide against Foodborne Microorganisms. Scilit. [Link]
-
Therapeutic Potential of Stylissatin A and Related Cyclic Peptides From Marine Sponges. Pept Sci. [Link]
-
Peptide Synthesis. Springer Nature Experiments. [Link]
-
Synthesis of tetrapeptides and screening of their antioxidant properties. EurekAlert!. [Link]
-
Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. [Link]
-
The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. PMC. [Link]
-
Fluorescent Amino Acid Initiated De Novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability. ChemRxiv. [Link]
-
Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. [Link]
-
Synthetic Peptides with Antimicrobial Activity. FDA. [Link]
-
Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. The Royal Society. [Link]
-
Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. [Link]
-
Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. MDPI. [Link]
-
Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for DirectOne-Step Surface Coating. Semantic Scholar. [Link]
-
Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. PMC. [Link]
-
Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). MDPI. [Link]
-
Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. MDPI. [Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies. PMC. [Link]
-
Peptide Stability in Formulations | R&D Guide for Success. LinkedIn. [Link]
-
Synthesis of a Fluorescent Amino Acid. Aapptec Peptides. [Link]
-
Total synthesis, structural, and biological evaluation of stylissatin A and related analogs. PubMed. [Link]
-
(PDF) Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). ResearchGate. [Link]
- Building blocks for difficult peptide synthesis and method of making thereof.
-
Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability*. PubMed. [Link]
-
Ribosomal Synthesis of Dehydroalanine Containing Peptides. PMC. [Link]
-
Fluorescent Amino Acids: Modular Building Blocks for the Assembly of New Tools for Chemical Biology. DSpace@MIT. [Link]
Sources
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy [mdpi.com]
- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 5. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]
- 6. usp.org [usp.org]
- 7. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. fda.gov [fda.gov]
- 11. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage [frontiersin.org]
- 16. Purification and Identification of Novel Antioxidant Peptides from Enzymatically Hydrolysed Samia ricini Pupae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability* - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Handling of Fmoc-DL-Styrylalanine
Topic: Fmoc-DL-styrylalanine Solubility in Common Organic Solvents Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, Peptide Chemists, and Process Engineers
Executive Summary
Fmoc-DL-styrylalanine (Fmoc-Sty-OH) is a hydrophobic, unnatural amino acid derivative utilized in the synthesis of peptidomimetics, stapled peptides, and protease inhibitors. Characterized by the bulky, aromatic styryl side chain (phenyl-CH=CH-), this residue introduces significant lipophilicity and steric rigidity to peptide backbones.
While standard Fmoc-amino acids exhibit predictable solubility in polar aprotic solvents, the enhanced hydrophobicity of the styryl moiety requires precise solvent selection to prevent aggregation during Solid-Phase Peptide Synthesis (SPPS). This guide provides a validated solubility profile, dissolution protocols, and troubleshooting strategies to ensure high-efficiency coupling.
Chemical & Physical Profile
Understanding the physicochemical basis of solubility is prerequisite to experimental design.
-
Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-DL-styrylalanine
-
Molecular Formula: C
H NO [1] -
Molecular Weight: ~413.47 g/mol
-
Hydrophobicity (LogP): Predicted > 4.0 (High). The styryl group adds significant non-polar surface area compared to Phenylalanine.
-
Stereochemistry: The DL designation indicates a racemic mixture. While solubility in solution is generally comparable to the pure L-isomer, racemates may exhibit different crystallization kinetics upon saturation or cooling.
Solubility Profile in Organic Solvents[2][3]
The following data categorizes solvents based on their efficacy for dissolving Fmoc-DL-styrylalanine at standard SPPS concentrations (0.1 M – 0.5 M).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic (Primary) | DMF (N,N-Dimethylformamide) | Excellent | Standard SPPS Solvent. Soluble > 0.5 M. Recommended for stock solution preparation. |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | Superior for preventing on-resin aggregation. Recommended for long peptides or difficult sequences. | |
| DMSO (Dimethyl Sulfoxide) | High | Used as a co-solvent (up to 10-20%) to disrupt secondary structure formation (β-sheets). | |
| Chlorinated | DCM (Dichloromethane) | Moderate to Good | Good for resin swelling and loading.[2] May require lower concentrations (< 0.2 M) compared to DMF. |
| Ethers / Alkanes | Diethyl Ether, Hexane | Insoluble | Precipitation Agents. Used to crash the product out of solution during purification. |
| Protic | Water, Methanol | Insoluble / Poor | Water will cause immediate precipitation. Alcohols are generally avoided during coupling to prevent esterification. |
Mechanism of Action
-
DMF/NMP: These solvents possess high dielectric constants and dipole moments, effectively solvating the polar carbamate (Fmoc) and amide backbone while accommodating the hydrophobic styryl side chain through van der Waals interactions.
-
DCM: While excellent for solubilizing the hydrophobic side chain, DCM is less effective at disrupting intermolecular hydrogen bonding between Fmoc groups, potentially leading to gelation at high concentrations.
Experimental Protocols
Protocol A: Standard Dissolution for SPPS (0.2 M)
Objective: Prepare a stable stock solution for automated or manual coupling.
-
Weighing: Weigh the required amount of Fmoc-DL-styrylalanine into a clean, dry scintillation vial.
-
Solvent Addition: Add DMF (peptide synthesis grade, amine-free) to achieve 75% of the final volume.
-
Vortexing: Vortex vigorously for 30–60 seconds. The solution should turn clear.
-
Sonication (Conditional): If particles remain, sonicate in a water bath at ambient temperature for 2–5 minutes.
-
Caution: Prolonged sonication can heat the solvent; ensure temperature stays < 35°C to prevent Fmoc degradation.
-
-
Final Adjustment: Add remaining DMF to reach target volume.
Protocol B: Handling "Difficult" Sequences (Aggregation Mitigation)
Objective: Dissolve Fmoc-DL-styrylalanine for coupling to a resin-bound peptide prone to aggregation (e.g., hydrophobic clusters).
-
Co-Solvent Strategy: Use a solvent mixture of NMP/DMSO (4:1) or DMF/DMSO (4:1) .
-
Why: DMSO disrupts hydrogen bond networks that cause aggregation (β-sheet formation) on the resin, while the styryl side chain remains soluble in the NMP/DMF component.
-
-
Chaotropic Salts: If solubility is achieved but coupling is poor, add 0.4 M LiCl to the solvent mixture. This further disrupts intermolecular interactions.
Visualization of Workflows
Figure 1: Dissolution & Troubleshooting Workflow
This decision tree outlines the logical steps for preparing Fmoc-DL-styrylalanine solutions, ensuring scientific rigor in handling insolubility.
Caption: Logical workflow for dissolving hydrophobic Fmoc-amino acids, prioritizing mechanical agitation before thermal or chemical intervention to preserve reagent integrity.
Figure 2: SPPS Solvent Selection Strategy
A guide for selecting the optimal solvent environment based on peptide sequence difficulty and Fmoc-Styrylalanine hydrophobicity.
Caption: Strategic solvent selection matrix for optimizing coupling efficiency of hydrophobic residues like Fmoc-DL-styrylalanine.
Critical Considerations & Troubleshooting
Stability and Storage[5]
-
Hydrolysis: Fmoc-amino acids are sensitive to moisture. While DMF is the solvent of choice, it is hygroscopic. Always use fresh, high-quality DMF to prevent slow hydrolysis of the active ester during coupling.
-
Racemization: As a DL-mixture, the reagent is already racemic. However, excessive base (e.g., high concentrations of DIEA) or heat (>50°C) during dissolution can lead to decomposition or side reactions. Keep dissolution temps below 40°C.
"Magic Mixture" for High Loading
For applications requiring high resin loading, a mixture of DCM and DMF (1:1) is often superior to pure DMF. DCM swells polystyrene resins (like Wang or 2-CTC) effectively, allowing the bulky Fmoc-Styrylalanine better access to the reactive sites, while DMF maintains the solubility of the activated amino acid.
References
-
BenchChem. (2025).[3] A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. Retrieved from
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Solvent Compatibility. Retrieved from
-
Albericio, F., et al. (2021).[4] Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Retrieved from
-
PubChem. (2025). Fmoc-L-styrylalanine Compound Summary. Retrieved from
Sources
A Senior Application Scientist's Guide to Fmoc-Protected Amino Acids in Peptide Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The advent of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized solid-phase peptide synthesis (SPPS), establishing itself as the cornerstone of modern peptide chemistry.[1][] Its lability to mild basic conditions, coupled with its stability in acidic environments, provides an orthogonal protection strategy that is paramount for the synthesis of complex and sensitive peptides.[3][4] This in-depth technical guide provides a comprehensive exploration of Fmoc-protected amino acids in peptide synthesis. It delves into the fundamental principles of the Fmoc-based strategy, detailed experimental workflows, and expert insights into overcoming common synthetic challenges. This document is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to leverage the full potential of Fmoc chemistry for the efficient and high-purity synthesis of peptides.[5]
The Core Principle: Orthogonality and the Fmoc Group
In the intricate process of assembling a peptide, the various reactive functional groups of the amino acid building blocks must be selectively masked and unmasked.[3][6] The success of peptide synthesis hinges on the concept of an orthogonal protection strategy , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][] This allows for the precise and sequential elongation of the peptide chain.
The primary functional groups requiring protection are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids.[3] The Fmoc group is the most widely used protecting group for the α-amino group in modern SPPS.[]
Key Characteristics of the Fmoc Group:
-
Base Lability: The Fmoc group is readily cleaved by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][8]
-
Acid Stability: It remains stable under the acidic conditions used to cleave most side-chain protecting groups and to release the final peptide from the resin support.[9]
-
UV Absorbance: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, which can be utilized for real-time monitoring of the deprotection step.[10][11]
This strategic combination of properties makes the Fmoc group a cornerstone of a highly effective orthogonal protection scheme in SPPS.[3]
The Chemistry of Fmoc Protection and Deprotection
Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1][10]
The removal of the Fmoc group, or deprotection, is a critical and repeated step in the SPPS cycle. It proceeds via a base-catalyzed β-elimination mechanism.[4][12]
Mechanism of Fmoc Deprotection with Piperidine:
-
A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.
-
This initiates a β-elimination, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free α-amino group of the peptide.
-
The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which drives the reaction to completion.[4][13]
This rapid and efficient deprotection is essential for maintaining the integrity of the growing peptide chain and ensuring high yields.
The Solid-Phase Peptide Synthesis (SPPS) Workflow
Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[14][15] This solid-phase approach simplifies the purification process, as excess reagents and byproducts can be easily removed by washing the resin.[15][16]
The SPPS cycle can be broken down into the following key steps:
-
Resin Selection and Swelling: The choice of resin is critical and depends on the C-terminal functionality of the desired peptide (acid or amide). The resin must then be swelled in a suitable solvent, typically DMF or N-methylpyrrolidone (NMP), to ensure efficient diffusion of reagents.[1]
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide is removed using a solution of a weak base, most commonly 20% piperidine in DMF.[1][8]
-
Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group to facilitate the formation of a peptide bond with the newly freed N-terminal amine of the growing peptide chain.[17][18]
-
Washing: The resin is washed again to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: A qualitative test, such as the Kaiser (ninhydrin) test, is often performed to confirm the completion of the coupling reaction.[19]
These steps are repeated for each amino acid in the desired sequence.
Visualizing the Fmoc-SPPS Cycle
The cyclical nature of Fmoc-SPPS is fundamental to its efficiency and can be visualized as follows:
Caption: The core cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Critical Components and Methodologies
Amino Acid Activation and Coupling Reagents
The formation of the peptide bond is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid.[17][20] The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[21]
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). These are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[21][22]
-
Phosphonium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer high coupling efficiency with a low risk of racemization.[20][23]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and popular choices, especially for difficult couplings.[20][22][23]
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, but can lead to racemization; requires additives like HOBt.[21][24] |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization risk.[20][23] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Excellent coupling efficiency, low side-product formation, suitable for complex sequences.[20][22][23] |
The selection of the appropriate coupling reagent depends on factors such as the specific amino acid sequence, the potential for steric hindrance, and the desired level of purity.
Side-Chain Protecting Groups: The Orthogonal Strategy in Practice
While the Fmoc group protects the α-amino group, the reactive side chains of many amino acids must also be protected to prevent unwanted side reactions.[3][10] These side-chain protecting groups must be stable to the basic conditions used for Fmoc deprotection and are typically removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[10][25]
This difference in cleavage chemistry is the essence of the orthogonal protection strategy.
| Amino Acid | Common Side-Chain Protecting Group | Cleavage Condition |
| Aspartic Acid, Glutamic Acid | tert-Butyl (tBu) | Acid (TFA) |
| Lysine, Tryptophan | tert-Butoxycarbonyl (Boc) | Acid (TFA) |
| Arginine | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Acid (TFA) |
| Cysteine, Histidine, Serine, Threonine, Tyrosine | Trityl (Trt), tert-Butyl (tBu) | Acid (TFA) |
The careful selection of a compatible set of side-chain protecting groups is crucial for the successful synthesis of complex peptides.[3][6]
Cleavage from the Resin and Final Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove the side-chain protecting groups.[14][26] This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[25][26]
During this process, the cleaved side-chain protecting groups can generate reactive carbocations that can modify sensitive amino acid residues.[26] To prevent these side reactions, a "cleavage cocktail" containing a mixture of scavengers is added to the TFA.[25][26]
Common Cleavage Cocktail Components:
-
Water: Scavenges t-butyl cations.[25]
-
Triisopropylsilane (TIS): Scavenges trityl and Pbf cations.[25]
-
1,2-Ethanedithiol (EDT): Reduces oxidation of Cysteine and Methionine.[25]
-
Phenol: Protects Tyrosine and Tryptophan from oxidation.[25]
A widely used general-purpose cleavage cocktail is "Reagent K," which consists of TFA, water, phenol, thioanisole, and EDT.[27] However, for many sequences, a simpler mixture of TFA, TIS, and water is sufficient.[27]
Troubleshooting and Advanced Considerations
Despite the robustness of the Fmoc-SPPS methodology, challenges can arise, particularly with "difficult sequences."[28]
Peptide Aggregation
During synthesis, growing peptide chains can aggregate, leading to incomplete reactions and low yields.[29][30] This is particularly common with hydrophobic sequences or those prone to forming secondary structures like β-sheets.[29][30]
Strategies to Mitigate Aggregation:
-
Solvent Choice: Using NMP instead of DMF, or adding chaotropic salts, can help disrupt aggregation.[31]
-
Elevated Temperatures: Performing couplings at higher temperatures can improve reaction kinetics and reduce aggregation.[28][31]
-
Microwave Irradiation: Microwave-assisted SPPS can significantly accelerate coupling and deprotection steps, often overcoming aggregation-related issues.[28][31]
Racemization
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps.[24][32] This is a significant concern as it can lead to diastereomeric impurities that are difficult to separate from the desired peptide.[32]
Factors Influencing Racemization and Mitigation Strategies:
-
Coupling Reagents: The choice of coupling reagent and additives is critical. The use of HOBt or its analogs significantly suppresses racemization.[24][31]
-
Base: The type and concentration of the base used during coupling can impact racemization. Weaker, sterically hindered bases are often preferred.[33]
-
Amino Acid Identity: Certain amino acids, such as Histidine and Cysteine, are more prone to racemization.[31]
Monitoring the Synthesis
Real-time or step-wise monitoring of the synthesis is crucial for ensuring the quality of the final peptide.[34][35]
Common Monitoring Techniques:
-
Kaiser (Ninhydrin) Test: A qualitative colorimetric test to detect the presence of free primary amines. A positive result after a coupling step indicates an incomplete reaction.[19]
-
UV Monitoring of Fmoc Deprotection: The release of the Fmoc group can be quantified by monitoring the UV absorbance of the deprotection solution.[11]
-
Mass Spectrometry: Analysis of a small cleaved sample of the peptide-resin can confirm the correct mass of the growing chain.
Conclusion
The Fmoc-based solid-phase peptide synthesis strategy has become the dominant methodology in peptide chemistry for good reason.[][5] Its mild reaction conditions, orthogonal protection scheme, and amenability to automation have enabled the synthesis of increasingly complex and lengthy peptides.[5] A thorough understanding of the underlying chemistry, careful selection of reagents and protocols, and diligent monitoring are the keys to successfully harnessing the power of Fmoc-protected amino acids for the synthesis of high-quality peptides for research, diagnostics, and therapeutic applications.
References
- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU8WHaWI15e7SN85eXkWsNT4qGyhZGPFM--iE9MJZWdH_DEjQELOPniO26KJvM1DI3SmxjIoie0HV0GnLVr0e0xsmdlDq-6oYijehZtvL4mBVR9vDEv9LU0w0-4GGl_HtoAjm8RB7q25CANkeJft-GiJpSkiCMcjgWPsEJe6WTcb6dBcVYLa8eFMCAnU_itIhD-NgSsgxq23uywh4PaqEacEy8T9CRE-oX9x0P9HCx]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhDI8iME9I7KBZqtcuhZuUAPrV7QPgXQ3lzKi8PdOVKKPqwzvBjW17OOkaZySNoEdrWcmH98gfjlkjz4f-9K6nbeA6glrup2wfHQ8ofcX6di2xbRX_poZEal32Q4f1gJBkWmcFpVuuQtu020wZO4mLxHW9I5bAAgcyEWRuVw33AxeSrLfQFUGH01fqEqYxqmVaDwMlzipPNtiXVzBiXQrenCWHKoDtSg==]
- Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_LS-3XTfhS3LD2w6kDNhwcAYJuoTFFcgVYkd2DeMmZcY_V0DRKmY6B1-0gT9NAukWgTzqOe3zdFMDxFOYpdO2RbgjKI42dF9nwYRrQlv0wJvSb6O0AuKY8uyrk_0UrQ-hSmtbbGAyGrg_P5CuBqLCeuRixYCM93w6]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIEA15WMYJyOVvGuDY5Prb_FCLX7880DieUaG_-r6qEGoPu_VJ5n1_VJSU5sYmJEOTKZlOD0mYOGS-0TxLZeHmuRSaPJ1z3CRcDEWadQ83TDUtHKWIe40F7advZHQmDXVEP11GuqoaZGaJOF8oTBvXDEaI_ji_FoQAqyVaKBxDkFMNzSDkogDYK8l17OOzevjQ0PQtG9lXnzHG2dtQu3TaMd1UmyPUrQ==]
- Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrYGEI6FRUAwVb5X1Yvfpeq0aap66iH26NoaU9Ve8d5MaRcaWn8rmfGzd5jaqovTEapAChLIUdTIGOgNmOynfkSpbZbYJboWHrzxptOGS1Zs5WETrH6ZO9XULtBQhYIkdnQcL-RdKh_QMTPSoIrHmMXZssTcloQ_nvDqlZNZBqpDQSADdjn5o4tBI-RRQogoBmnqp-rrk8eI032DGXdg03lhGUDQ627XFrt4SGDHmkGpXlDDy9BHrVhuBst0INN5SnJ2-4Sao03ZWkZ8AI0czXxc9UHAz0NTY=]
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEWaXSvOMXcVuPG-A7_b0As2dTa3Zg2aQRj0CA6AiYj5L6QqF-Ei60z8lNnU_FxIW-WT9LJnz6BtVDgnSmKG3SsUWVplf6PfdyMX69NURAmOryv1Lb_vicP314qXC08ZseWBt8U_-OUXP93B00y9BWXLRHpEtM3ovT4QDWyhcdnl51lYEHSif_rEGESDJQq97a55MV6SHbgOBj77-BhVvhh2GMckHuViZIHZ9sOQ==]
- Coupling Reagents. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcmBz3dp1wg1Vja397bnSuV5VvN5nNxCdPt3ucdyuOiBN5sXMIqjOvdw3I-CO_o2iCxZvoGh0tlwhx9-wnBQwajleVWz8ZWIWQz099IV1QW2M3jRN-K3U3cNBIheLe1sjligZDD0K_S_fY8xNIgvQuzU-vJUSv3I7lwDycHDjh2Dudi88xsXieX-Htdgc=]
- Monitoring reactions in solid-phase peptide synthesis by conductivity measurements. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2lOKMSAHTqYW2CkfmGQbrpUZYMkDFoXcYIXqXVcR5vWNcy8wLPh2UbOelVZ4RoNNIbtOMHsFm_rrN95SjC6PniXAv-IwE1gcY1NXEWiwWcvF7-a6fZg9Yic4gFOFbrSbeKB37jlAhYD44rdG8dg==]
- Peptide Cleavage from Resin Protocol. CDN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvVFTsuaPFEhLcnQS7PS_ey1YlNhhi3SCXPcdjBXiJLyLOHn66JEXWpwbcjAUsPRBn_btnmaN9yKLLBJiQ3RbP5_GAEzT_sr-FQV0bwuDUDJWixJXay2GL-0mCFPJkVAyXvw6E-5HYWRDjVWrB_a4dht3IlAMRkcRKf4biPFPp7J792gbiueDV3xbMhuoS4QvmMGdftpw2GPo_ziWciYSOvKHZq2U_jJkgdJ0=]
- Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTWYT2StBcOIsCQRuPAkEOQx-4jcJl6IGGyJiA4xVZrGx4b-E8T0v9ZdqiIxbyMDXdPgtKNNmcf3fgHo2YB09k4pkK0iwcNzqD-f2pRT6HmLWzj8x7iiO578bTfTAkg1RYeOZvH5H41vkKp36rOyjtjz2ZGJPRDY_eKDR7DGq7ggCmwQCN-Jy9]
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc7hpgOWpVq0kDej3w5JzqnedDPbQ4JDLmgvBqP38wDyZEr54YR5ZjjcGz2MRI7XRAfrIDwNIxVir_qxtpvz7zrnIm0c7xTtar6r9jGt8bKX6fZcMNA3xIBwpXzsxgAWbcQRE9cw==]
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0tctN8aZPhL7MBEiUdYeA4wepbMx39Ha0rPapXH5w-P62B4qIQJDrNuLiV411kO4N3RNQx-86O4kno1bv10PGJHOtjvlck2cAMBRJHyvlpuqa1F0JgS8I2jDC2aTlE9CYwZfv_p0i4vC4mKoJymziH52KAxia4EoH1vO_zgJ1wEyZSSXA8x4AgUCpWItvTmP0WKbKIi4DRX6sNC4zvHv3Gu_EnCraE8s-eSsHnFje]
- Optimizing Peptide Coupling: Key Techniques. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgBFHbio2vh9oA6FxLpTN1h1c4RWQJ18CMaN1AcVxYQ_HBYnY9-Z84LtmEeIvzr2SBQWKvkMqcfbFEcd0RjqiF8thl9WH_uO29bqL-R4jIgrvyve2XIzq34FPOpIUgD4JTyt5bpg==]
- Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9prk5oOIOWHqNP41kcBMGWmgH55eJzBBZLptwRGLHQBGmfFgsdlFZqWM6pLXjNfkgKIa90zjbRV7T5Fppw1WmBc-df299GpglmhXieLpaDOacEwopvMy1xPHB4lgemBLkkDimbkbc64CXfd25CpGVcgVjwpiTp-XlptlHipMxd5Z6TeN5k9Xwt7BdCeZFcykx7vtcAx0wyn3LnLsY3raVxMSU1c9A_W_UUw==]
- Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY-u00u-oCThEHVtLfXEWvVwYcCP71AGQ-erEUHYeY7j0uAJv2dFxGNTbyCIeYonEv8bF0qNDqdlfh-bkAM1sE-5oAnWZR6HiQ3PzuGXqC3tPbbl4wfjJWpV5geDnEu-QecQr-X0lso0jHiW0BXci4LKxGq4gx7a9_P0fda3DI--csQjNFTyf2JdS0TQ7-5YA8j7mM2I255emZ0Qx1kCr6a8qNR7tbJHuJeAc=]
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvaIEwbCBDyZ794lS6vQIiHyK0yr3c9dzuwWR-ZuAu0oakALMuFUeHPZfMP5WNCCvTZfpSzN5g-wZo3RGXtPeNGmamy45yyUpWZyqiXNdFzgfNzSgvB0ijfcUgTzYRngIaXpIodP3HhxiWKVdEz6EfS3dRGY0nxGPsYlkrpK-XmTBNbjfsy_ZKxBqxaGY=]
- Overview of Fmoc Amino Acids. ChemPep. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGMqe4Gd_QdHvNPPHRKH2aMLvv2F_euAUbmAKxO7D46avM1TaUCb9c_IIgCZsW1Vvg_hUokIh8Y8y0HUuucqJloHdNNWqobVUmxYvGUKu0tY8I4tgVO9OgK84IJjx20HY=]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlElrzkGxci886wVvIFdkeV5DfNesRhNUwrn33iS7ynqCDUtTxneFlXZ9Xiq1mp9E3mwgPcJ7o8QevFHwQw2ZF_7fDvChSnGJkUb6LOqvNIi4boyY9efLdUC3kynAoIPI6TIEeZrnzs3XgrFNn5ShmXBlNAObZ53YQcKtmHgXYsd3y3tTwV3gO8fRnJSgipQwXNZB_bl1PoA==]
- Protected Peptides: Essential Building Blocks for Research. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdA1Qx-b5R-5SaAP9fZjpmSYCdkLyKsxg7RPdUAC9k3_Ukn3MhsQr4NWfPTsTaZxjaU_EdqxaILslrjULw4PwtfNxqgWQGkQo04kGLKSGnZz0Dtc55HitUsQNViZ7RT0P5a4UgNSJih3QK-b4PHTfGjUyp3ZjtVOnbmoZKiIWrtT88x4bcBDCAf7lXzrgsa4KNSEECvePoeJkWOh-ezg==]
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED0mtH_NLpjEGN5x4eqnywChLwWd2H8Q15hYUZ_o1-XPtTRMDGItFQIrQ3kdyVY4OQGMc-5HaLxS5ru6Tk_cUz8oh4TRoJh6WrQaNfUUi2dn9xogm1XkmCiSRDlMPwvOZD2LXT]
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR0kCepN8LkDkbY9LyY4evnA6XF_kxUdNWYXHGxMTUVNdqOUGnNgDU6Mq04BJQSc9ZQCszZ6CXlTOxOFj7BWPAKj8puUX_bG9OhcpUHEEb9xQ-gOEc62uELrGHg9CMVsKbFXqwWGfj0PTQAinkco2Lig-UTX_XHFFBP1CSsUYAuhC_SLi2wQqSkUxbL_3ZBK7D0rIgZAsse41jaMWyIDHT-kIkNUsK]
- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_9UJ1rwnWrCBMni4ZLQ2zxV4z7LjcYTfVbKBhvGkLLiFnjZbLs92rXgRdkcTb-52W4Bj7UaOG-nftTeOPUWWbVN38A6Kkc77rWT-l9PS0S1IlOT1z2Ku-QkcI5oVZNhg3KZ8=]
- Mastering Solid Phase Peptide Synthesis (SPPS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR1wrEoc9w-RCTDkHvgiFSPAtg6b9FMA49DzWATIW8aWX-WsEBg6BieW1-uNPeOBjpy-ro6CjdWAx8bOS06rtemV4PGRtSDkQdkzIdi9as85eie5lAg0Tvx2JIBx5pQRMpDDDpFkteThahZDQH-c0A-8JHbQuuUA==]
- Overview of solid phase synthesis of "difficult peptide" sequences. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIOKu0ahsAsnSO4jmrnnqN8kuQ_AfAcEmJkU9uA5aKVtatgjnt8FdauXQtbJ1IZ04LlSZ0q3lTCO5HMWsU1QxEJONXLabKVLvN_gvUJ57-NozJ76s0xYUCILsPqpcoxREffnbI]
- What is coupling reagents in peptide synthesis?. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo5viBIuIlsNJPyFxsJOJH6l8W1q29moybpcdhbPN5cktDYlOOrxm2Dy3saS_Dw4xZMOK-TZXqRYA3ipNn2WzQOlDjMYQy02Hi4PN37SeMDDAIDVG8w4i0PoBMKRv92mV1_hBS7_89bXSkiSsOI92RxtRdXjtWt-bvk1QXwLal9-JHt0luJStMH2OX]
- Solid Phase Peptide Synthesis: Process & Advantages. Piramal Pharma Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWKfgUOF9l00r0BX994iaHWY-hYO0Z_gM4MTQgY6JE-aIuT8qRy9bnfAqKmeG3rPWmDuR_PC-CmhebfBlUFMAGXAXDXa80Fe-BtktTvz4mMyeTeOwtJw-HKdvLwP5Uct0woXal01VlMon9uEjA3LDvMIN_raHYTopW1AzuLU_Q5EcPuW3rCN_wtKa6uKEot4jIBOTwQoqW5i1r08on_7S4HUcNBDHcpVZwBGJfNAF4]
- The road to the synthesis of “difficult peptides”. Chemical Society Reviews (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_yAeftGjj6IHn1hj-2tAWpZR9woe3skq5z9mlSIhdSWf55MsATSGUg3ifKf2wsIH8eGZmVPbh-90OR73olrcEr7vccE-zm8EWOADjDvU7ntRRXXUROEELv786peR-GL2OIPzEH1l9o3al7hdWyOvFiE2SHbvLoMrKT5zT]
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. [URL: https://vertexaisearch.cloud.google.
- Cleavage from Resin. Wordpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEDicByLD6gAsV2FXj2j6VPPRjWj0Nsmemi4LAqPKFHWAghSHOMSPTYrOb7tZ5pTmRlqlfP0XbpuNq3q_lFnWFUdD2OBx5HdS3iTu1AtOG51xn-BLFI8AdZB5lCrP4j1z7q294htDmvskeztIbDWig61DXedudvme0B3L5tiU7Q4D5O8aDWIv4OSDYTS-W55YjPDKyDywvuTyPTybDo5o6iU1J0c-yqw==]
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjsHgLQlqkUO_XaNhcsrF5xBuT3oAt4Uk9jl-AIOuZeK5x_ChyChqqUdZAY5b3TUgwuBkzhw3rFd7LiyLtftGY9D9PU_Pv8O0EJjcGaH8MX2d8T3hZzNAaxkVD6Eqos38DRNO-x-w=]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj5owubQ-lFrdCQ1db30Nw86DmD-scncMLbRV-CJYXJtG-2c4S-y2fOXlbnU7CzRYuZrUop7HxwnbD6ddkFOmedqc0kkmmoH92BhOx7LuFjC01WS5K3-UTZlCuoiiuRwTjrFR9A-bx-jmS9sY=]
- Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEucD1vKkamE-FW0upfGWXwAwXebr31VKlWh3AssZ3NgxeSfPaORJSXpLjunK78eGJgGGamH8inmo-Def4HCs52kpUZ-RFfrVZxUnauFb8mSCWtqThUmKVtK1h6-phmECHFcHXcRQ==]
- What is Solid-phase Peptide Synthesis?. Powder Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhMSlzXVG1vyJTtuHdXUJ30bF1XXKZkgW3ssK2nprjdHAUMfUZqHgo8c4rhCgcrekaZv40hAmDpZZNva513iy_dGEKFHVMyKB41qleYBBj-kmm_R2TMRFJOT3R99SGd8UlmBPTJvv3dpK-Y0wEPO7Yb_DS0PsCxILoeYvG4-wK7GFMCA==]
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGulDVIXSKSb1Kdo_7Y-U7dGZAG8UXySUv1S5HvY2j8yL3B-fp0BX7VUF0JlC9HsQKS3mOU52Oj0IsF2A64D7ymZbWwEapL3HC-jBJbpCOe3WrEyakdbTAufXfF6FPlPmjsp2N95tOQuVz97KDFEl8bpHs=]
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTPXcq-aRCu05v0AXQPlryXoK7k27fz6VTna6cjg2AgcyvRfBllsXe2GT6ioHtFu97lxhB81cIIzXKbOQXq-cf1Yxr-Kw6GFRc0-rG0kpB6zH8EsWaNUoFNXzBzxsVcg-RY7rDUs7l95C-YFU3xIA-jBvEWQ==]
- Solid Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLqwJH-5VTaN-yEy1At3lf-mJGj0ALxKRYxRJAiisrINozq14wXSY3dcBuY-wQ-9s_z6_8EeWsBf_rJ2GkA6zbgh-AHoYLpbjgAMb4t5W6rWijFa9pAOn8EDD9H3WBy2vCr8HIBKzZOfMCrh8fdKGyy7DJFMYZzbxb_HO9YVZU]
- Protecting group. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgC8Jm85iBcKHyWfl7Prs3IUqBtKJgzdgg139BP_hWBZm2nsquy8X0xq4G22r6dbS1QaWG8eAXjsnivJzORwQSUz3AP1RDrFYK1sNcoo6bTor9QkJSBPtdYdDP5A_GZqazTHP9hlHU_qA=]
- Application Note Peptide Cleavage and Protected Cleavage Procedures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI-Lf2fRBW9hxPbvo6HtFRw7pAYmP3koVTrU2v5F2O7NXl5mKtj4wob8rqj20Z2tKnzaRBfH-b-WzRqaHBvNN7wXpnCEOKs07Q7LjEhacbQMJgLxGmtD2XcsOirOV2ACzHKXHfBzbedLfWeDwn12-t0mkWih6z5WPzuGqqtAWjPfAGxLIOX46t2Q==]
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [URL: https://vertexaisearch.cloud.google.
- Planning a Peptide Synthesis. AAPPTec. [URL: https://vertexaisearch.cloud.google.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5zIQUhXBUFL2wshjfAfnh2lbDtfNikdbhgnncbLINqUGKpfDGXyAL4qZiMZ1Hs5NRtlRvKO8mXPqHU_MxddrxlzGr7624rhmCBy8ZDWSUrsnCt16Ff_IMSakUEQgk1lv9vGWQyIZAW7gKg78zQaiVg6aifuUveBcZ_jJNnZcfFk7OiB7paGtftYf2MCPbNRX1RUGavg==]
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG13EPcbRH_VwUz4Vf7vYBUOnwmx_zATpDafFJiMOX0Z0T3ePKU6BYwxYLVDYYrlJXC4iVHEh8w9jd6hpotiLyampFnrIeT7TElx0A19M2dQUP_eGaEC6QiBaW_ozuBq2rc5mO-aN0k3fxGDLd8H8RenR70DyvQV_3m9Lpx6IvxDhUes-rmxnDbwf-56IQWX0qaf9ie87rjo93OqfApwAaf9arcD6qKmR8nVBuv09oxAk9x-5LNaMXLgakNT2PysLimfowDIySn258=]
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr8ilwQAA30mcoti6ylYESCkB_ewBgNXpiCyZXtSiRXwCNDRClfrBq-9IGFfqEuqXteMJCUU0aN29axX1XP5tvrPNx7Gu8Kr9nCX4qoyhxJ5tka-HIO96AUJgKbkLiXcLj9SqvdHVZQnjn1shr4a8Mktx4SUF95iIC]
- A general process of solid-phase peptide synthesis (SPPS) with Fmoc.... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEixVN45TTFqtyhTu-kcOkL0WaNK32grVtBQ2A4H2_Un52GfcNWgHXwdD_YP8lSXXvO3_s-sTSvws2mDpcQapOhS8Q6kgjJugsiWdNsLgX9tZxE2xCjx-TY2NRV4Tp1xT3siYC0eUApCJE1gOMtyPAH_HnrgipO7avuKCLpPxERygqngMmIJxy7zLoYtvUj3x6mfxv8JMhRnF00v6yMR-u01_noz1Sf5GWlyJkTlqgi8GDc7Xz5-V-nBxjawfYmA863-FraYJ4=]
- Fmoc Solid Phase Peptide Synthesis. ChemPep. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg6XLsUZAI9XPvNLSsO8oRrKk4SoWsBcZ7zEqJAwnViiM2D7uyBqFgFe6O_OEGZQqATA6FCckPV3ldp97SLFZagF2qBJz2dYK7qhMVxCESejbyCVbomyrH-ANOrqRpslsa3zvYZudGUJGj9wi-mS9MLLM=]
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF892fcHsg4fTpORweGAGn6ywkJgSPky6izoJRcjKIl2LaG-w0fkRN5ppTwFjpN9jKvJtgTT81hc9NUYMgY8l_OO3kNQxwcWz7hC8UmZmtr4w-6_erxPSEn3jj6p6dXgyF0_WesfhZvMcsbhW8vcii9xdO6-hCG6oWOG75mwJfaCzNEt4RvmKik1k4t5Gn]
- Structures of the Fmoc amino acid LMWG.. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG21S3b_Fl19ARx5ubCBp3IPldurVk1mvxtux1NmSqDzsAarOuplph3j3PA0_fY4MNREJALLUlG2CKmBwdZBH5zwUiz0ltULdk-0cVL-ahh1mjkwAAQUcVAH4QpHqS6jMRRyF98XDPCzwORGlj4fJqfDnaOEoESVR_-nwt_wcPVyml318PRzX2uUl-Sxf4v6W_5l6sw]
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdmXGhPYKJhfTtPqBePyUd0ZF_pbwUJFgFnID5sEeTWT-Y_Cih9FJ9fzrB7c4qeJI5w0BYHiEeAhkqo8F1OzNUsf6vI2EXwh4vFi7aK9k235i85rr6BgDLi1uRml3jxxCbd2EyaQDr-QVf3F7X5cE8G7ww18IxASgodSY37zgRTcCLREvPs8v3AFpNcTYUWDFcdt_XBZnVead0DVyN-f7wHJ_4nhc=]
- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry. ConnectSci. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhpik-DhaVu6D3BRr66kTKqjsIxO4Sp9XpRKR_1WBEUDXXgcBa3BRz2OgSND8rY9FgscUivKKMYca7g_N_7rksOjQWCFKLBIOMQYs0cFLcEhckF-xeVScBu79-dB6MQixv9_PTEIzdOFFGD8QiRfLcG-5atJfdyGlZkmX-03TxfhhTjMJlAa5-f9mZ3E8Q6trcL75XVH9i]
- Self-assembled Structures Formed by Fmoc modified aliphatic amino acids. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMBnBwKBVAcxkOYP42aPPOCtuU7eyS-ex99Qa27f3Qltmxw5R4Z-4gAxlfUOf19BMFEVisOfo-DTAAJLPiOZ5Epjmu9ICQeapsYLwjuypBmGSMXN-7o-8mJairIDANppRSf_m4gd27tc9ITdT6oraKWoVOJrI=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. chempep.com [chempep.com]
- 10. chempep.com [chempep.com]
- 11. connectsci.au [connectsci.au]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 15. Solid Phase Peptide Synthesis: Process & Advantages [piramalpharmasolutions.com]
- 16. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 17. researchgate.net [researchgate.net]
- 18. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 19. peptide.com [peptide.com]
- 20. jpt.com [jpt.com]
- 21. bachem.com [bachem.com]
- 22. peptide.com [peptide.com]
- 23. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 24. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 25. cem.de [cem.de]
- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. blog.mblintl.com [blog.mblintl.com]
- 30. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 31. peptide.com [peptide.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. luxembourg-bio.com [luxembourg-bio.com]
- 34. WO1990011291A1 - Monitoring reactions in solid-phase peptide synthesis by conductivity measurements - Google Patents [patents.google.com]
- 35. ias.ac.in [ias.ac.in]
A Technical Guide to the Application of Styrylalanine in Peptidomimetics
Introduction: Beyond the Canonical Twenty—The Rise of Styrylalanine in Peptide Design
In the landscape of drug discovery and chemical biology, peptidomimetics represent a critical strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The rational design of these novel structures hinges on the incorporation of non-natural amino acids that can enforce specific secondary structures, enhance resistance to proteolysis, and introduce novel functionalities. Among the diverse arsenal of synthetic amino acids, (E)-3-(4-styryl)phenylalanine, or styrylalanine (Sty), has emerged as a particularly versatile building block.
This guide provides an in-depth technical exploration of styrylalanine's applications in peptidomimetics. We will move beyond a mere survey of its uses to delve into the underlying principles and experimental methodologies that empower researchers to leverage its unique properties. This document is structured to serve as a practical resource for scientists engaged in peptide chemistry and drug development, offering both foundational knowledge and actionable protocols. We will explore the synthesis and incorporation of styrylalanine, its profound impact on peptide conformation, and its utility as an intrinsic fluorescent probe, culminating in case studies that highlight its successful application in creating potent and stable bioactive molecules.
Part 1: Synthesis and Incorporation of Styrylalanine into Peptides
The journey of utilizing styrylalanine begins with its chemical synthesis and subsequent incorporation into a peptide sequence. The stereochemistry of the α-carbon is crucial for its effect on peptide structure, making asymmetric synthesis a key requirement.
Asymmetric Synthesis of Fmoc-Protected Styrylalanine
The most common route to optically pure L- or D-styrylalanine involves the asymmetric hydrogenation of a dehydroamino acid precursor. A widely adopted method is the Heck coupling of 4-bromophenylalanine with styrene, followed by enzymatic resolution or asymmetric synthesis to yield the desired enantiomer.
A robust protocol for synthesizing the Fmoc-protected L-styrylalanine derivative, ready for solid-phase peptide synthesis (SPPS), is outlined below.
Experimental Protocol: Asymmetric Synthesis of Fmoc-L-Styrylalanine
-
Heck Coupling:
-
Combine N-acetyl-4-bromo-L-phenylalanine methyl ester (1.0 eq), styrene (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq) in a sealed vessel with a degassed solvent such as acetonitrile or DMF.
-
Add a base, typically triethylamine (2.5 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-acetyl-L-styrylalanine methyl ester.
-
-
Enzymatic Hydrolysis (for Enantiomeric Resolution):
-
Dissolve the N-acetyl-DL-styrylalanine methyl ester in a phosphate buffer (pH 7.5) containing a small amount of a co-solvent like methanol.
-
Add an acylase enzyme (e.g., Acylase I from Aspergillus melleus).
-
Incubate the mixture at 37 °C, maintaining the pH at 7.5 by the controlled addition of NaOH.
-
Monitor the reaction until 50% conversion is reached. The enzyme will selectively hydrolyze the L-enantiomer to L-styrylalanine.
-
Acidify the solution to pH ~5 to precipitate the unreacted N-acetyl-D-styrylalanine methyl ester, which can be removed by filtration.
-
The aqueous solution containing L-styrylalanine is then further processed.
-
-
Fmoc Protection:
-
Dissolve the isolated L-styrylalanine in a 10% sodium carbonate solution.
-
Add a solution of Fmoc-succinimide (Fmoc-OSu) in acetone or dioxane dropwise while maintaining the pH between 8.5 and 9.5 with sodium carbonate.
-
Stir the reaction at room temperature for 4-6 hours.
-
After the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl to precipitate the Fmoc-L-styrylalanine.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
With the Fmoc-protected styrylalanine in hand, it can be readily incorporated into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis protocols. The bulky side chain of styrylalanine does not typically require special coupling conditions beyond those used for other sterically hindered amino acids.
Navigating the Racemate: A Technical Guide to Fmoc-Styrylalanine
Topic: Understanding the DL-Racemic Mixture of Fmoc-Styrylalanine Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
Fmoc-styrylalanine (Fmoc-StyA) represents a critical junction between standard solid-phase peptide synthesis (SPPS) and advanced peptidomimetic engineering. While the enantiopure forms (L- or D-) are standard for targeted therapeutics, the DL-racemic mixture offers a unique, cost-efficient strategic advantage in early-stage Structure-Activity Relationship (SAR) profiling.
This guide dissects the utility of DL-Fmoc-styrylalanine, specifically focusing on its role as a precursor for Ring-Closing Metathesis (RCM) "stapling" and hydrophobic core engineering. It details the methodology for utilizing the racemate to simultaneously generate and resolve diastereomeric peptide pairs, effectively doubling the data output of a single synthetic run.
Chemical Identity & Structural Logic
The Molecule
Fmoc-Styrylalanine (specifically 2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-5-phenylpent-4-enoic acid) is a phenylalanine analog extended by a vinyl group.[1]
-
Fmoc Group: Provides base-labile
-protection, compatible with standard piperidine deprotection cycles. -
Styryl Side Chain: The olefinic phenyl group serves two distinct functions:
-
Chemical Reactivity: A substrate for Ruthenium-catalyzed olefin metathesis (Grubbs catalysts).[2]
-
Physical Property: A rigid, extended
-system capable of engaging in distant - stacking interactions or filling deep hydrophobic pockets in GPCRs/protein interfaces.
-
The Racemic Mixture (DL)
The DL-mixture contains equimolar amounts of the (
-
CAS (Generic/Racemic): Often referenced under derivatives of 215190-23-1 (D-isomer) or 159610-82-9 (L-isomer).
-
Physical State: Typically a white to off-white powder.
-
Solubility: High in DMF/NMP; moderate in DCM.
The "Diastereomer Divergence" Strategy
Using a DL-mixture in SPPS is often perceived as a purity risk. However, for expert medicinal chemists, it is a screening strategy .
The Mechanism of Diversity
When a DL-amino acid is coupled to a chiral resin-bound peptide (which consists of pure L-amino acids), the result is not an enantiomeric mixture, but a diastereomeric mixture .
-
Scenario: Resin-L-AA-L-AA + DL-StyA
-
Product A: Resin-L-AA-L-AA-L-StyA
-
Product B: Resin-L-AA-L-AA-D-StyA
-
Key Insight: Diastereomers have different physical properties, including hydrophobicity and solvation radii. Therefore, they can be separated by standard C18 RP-HPLC. This allows researchers to synthesize one batch, cleave it, and isolate both the L-configured and D-configured analogs from a single HPLC run, drastically reducing synthetic overhead during SAR scanning.
Visualization of the Workflow
The following diagram illustrates the "Diastereomer Divergence" workflow, demonstrating how a racemic input yields separable, biologically distinct outputs.
Caption: Workflow converting racemic DL-Styrylalanine input into separable diastereomeric peptide products via standard SPPS and HPLC.
Technical Protocols
Solubility and Handling
The styryl group increases lipophilicity compared to phenylalanine.
-
Solvent: Dissolve in DMF or NMP. Avoid pure DCM for coupling as it may precipitate at high concentrations.
-
Concentration: 0.2 M to 0.4 M is standard.
-
Stability: The olefin is stable to standard Fmoc deprotection (20% Piperidine) and TFA cleavage. Caution: Avoid prolonged exposure to light or radical initiators to prevent premature polymerization of the styryl double bond.
Coupling Protocol (Racemic Integration)
To ensure equal incorporation of both isomers (minimizing kinetic resolution effects where the L-isomer might couple faster than the D-isomer due to resin chirality), use highly efficient coupling reagents.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Alternative: HATU / DIPEA (Use only if steric hindrance is high).
-
Stoichiometry: 3-5 equivalents relative to resin loading.
Step-by-Step:
-
Swell Resin: DCM (2 x 10 min), then DMF (2 x 10 min).
-
Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
Activation: Pre-activate DL-Fmoc-StyA (3 eq) with Oxyma (3 eq) and DIC (3 eq) in DMF for 2 minutes.
-
Coupling: Add to resin. Shake for 60–120 minutes.
-
Monitoring: Perform Kaiser test. If slightly positive (common with sterically demanding AAs), re-couple using fresh reagents.
-
Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).
Ring-Closing Metathesis (RCM)
If the Styrylalanine is used for stapling (e.g., reacting with an Allyl-Glycine or another Styrylalanine), RCM is performed on-resin before TFA cleavage.
Caption: On-resin Ring-Closing Metathesis (RCM) pathway using Ruthenium catalysis to form the hydrocarbon staple.
RCM Protocol:
-
Solvent Swap: Wash resin with DCM (dry) to remove DMF traces (DMF poisons Ruthenium catalysts).
-
Catalyst: Dissolve Grubbs I or II catalyst (10–20 mol%) in degassed 1,2-dichloroethane (DCE).
-
Reaction: Add to resin. Reflux (40°C) or microwave (60°C) for 2 hours under Inert Atmosphere (
/Argon). -
Wash: DMSO (to remove Ru), then DCM.
Analytical Validation & Data Presentation
Chromatographic Separation
The separation of the L-StyA and D-StyA containing peptides is the "Self-Validating" step.
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).
-
Gradient: 5% to 65% Acetonitrile in Water (0.1% TFA) over 30 minutes.
-
Observation: The D-isomer typically elutes earlier than the L-isomer in helical peptides due to the disruption of the hydrophobic face, though this varies by sequence.
Comparative Data Table
When characterizing the separated isomers, structure the data as follows:
| Parameter | Isomer A (e.g., L-StyA) | Isomer B (e.g., D-StyA) | Rationale |
| Retention Time ( | 14.2 min | 15.8 min | Diastereomers have distinct solvation profiles. |
| Mass ( | Isomers must have identical mass (Validation check). | ||
| Helicity (CD 222nm) | -22,000 deg | -8,000 deg | L-isomer likely supports helix; D-isomer may disrupt it. |
| Binding ( | 15 nM | >1000 nM | Stereospecificity of the target binding pocket. |
References
-
Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie. Link
-
Phenomenex. (2024). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Application Note. Link
-
Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology. Link
-
ChemPep. (2024). Fmoc Solid Phase Peptide Synthesis: Methodologies and Protocols. ChemPep Technical Library. Link
Sources
Methodological & Application
Fmoc-DL-styrylalanine solid-phase peptide synthesis (SPPS) protocol
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the incorporation of Fmoc-DL-styrylalanine (Fmoc-Sty-OH) into peptides via Solid-Phase Peptide Synthesis (SPPS).
Introduction & Scientific Context
Fmoc-DL-styrylalanine (2-amino-5-phenyl-4-pentenoic acid derivative) is a non-proteinogenic amino acid characterized by a hydrophobic side chain containing a styryl (phenyl-alkene) group. It is frequently employed in:
-
Peptide Stapling: As a precursor for Ring-Closing Metathesis (RCM) to stabilize
-helical conformations (hydrocarbon stapling).[1][2][3] -
Hydrophobic Probes: To study hydrophobic pocket interactions in GPCRs or protein-protein interfaces.
-
Pi-Pi Stacking: Enhancing structural stability via aromatic interactions.
Critical Consideration: The "DL" Stereochemistry
The use of DL -styrylalanine implies a racemic mixture at the
-
Implication: You will likely observe split peaks (doublets) during HPLC analysis.
-
Strategy: For therapeutic candidates, diastereomeric separation via high-resolution RP-HPLC is typically required post-cleavage.
Material Attributes & Strategic Planning
Physicochemical Properties
| Property | Detail |
| Name | Fmoc-DL-Styrylalanine |
| Side Chain | |
| Steric Bulk | High (comparable to Tryptophan/Phenylalanine but more rigid) |
| Solubility | Moderate in DMF; poor in aqueous buffers. |
| Lability | Stable to standard TFA cleavage. Alkene is sensitive to harsh reduction or radical thiol-ene conditions. |
Resin Selection[4][5][6][7]
-
C-Terminal Amides: Rink Amide MBHA resin (Low loading: 0.3–0.5 mmol/g) is recommended to reduce aggregation, which is common with hydrophobic residues.
-
C-Terminal Acids: 2-Chlorotrityl Chloride (2-CTC) resin is preferred over Wang resin to prevent racemization of the C-terminal residue during loading and allow mild cleavage if needed.
Detailed Experimental Protocol
Phase 1: Preparation and Swelling
Objective: Solvate the resin to maximize site accessibility.[4]
-
Weigh Resin: Calculate required resin for 0.1 mmol scale (e.g., for 0.5 mmol/g loading, use 200 mg).
-
Swelling:
-
Add DCM (Dichloromethane) (5 mL) to the reaction vessel.
-
Agitate gently for 30 minutes .
-
Drain and wash with DMF (N,N-Dimethylformamide) (3 x 2 min).
-
Phase 2: Fmoc Deprotection
Reagent: 20% Piperidine in DMF (v/v) containing 0.1 M Oxyma Pure (to suppress aspartimide formation and racemization of sensitive residues).
-
Add 5 mL of Deprotection Solution.[5]
-
Agitate for 3 minutes at RT. Drain.
-
Add fresh Deprotection Solution (5 mL).
-
Agitate for 12 minutes at RT. Drain.
-
Wash: DMF (5 x 1 min) to remove all traces of piperidine.
-
QC Check: Perform a chloranil or Kaiser test to confirm free amines (Blue = Positive).
-
Phase 3: Coupling of Fmoc-DL-Styrylalanine
Challenge: The bulky styryl side chain hinders the approach of the activated amino acid to the N-terminus. Solution: Use a high-efficiency coupling cocktail (HATU) and extended reaction times.
Coupling Cocktail Formulation (0.1 mmol scale):
-
Amino Acid: Fmoc-DL-Styrylalanine (4.0 eq, 0.4 mmol)
-
Activator: HATU (3.9 eq, 0.39 mmol)
-
Base: DIPEA (N,N-Diisopropylethylamine) (8.0 eq, 0.8 mmol)
-
Solvent: Anhydrous DMF (Minimum volume to dissolve, ~2-3 mL)
Step-by-Step Coupling:
-
Dissolve Fmoc-DL-Styrylalanine and HATU in DMF.
-
Add DIPEA immediately before adding to the resin. Do not pre-activate for >2 mins to avoid racemization (though less critical for DL-mix, it affects yield).
-
Agitate for 2 hours at Room Temperature.
-
Optimization: If available, microwave irradiation (75°C for 5 mins) significantly improves yield for this bulky residue.
-
-
Drain and wash with DMF (4 x 1 min).
-
Mandatory QC: Perform Kaiser Test.
-
If slightly blue:Double Couple . Repeat step 1-5 using fresh reagents (can switch to DIC/Oxyma for the second coupling to alter mechanics).
-
If colorless: Proceed.
-
Phase 4: Capping (Recommended)
To prevent deletion sequences if coupling was incomplete.
-
Add Acetic Anhydride/DIPEA/DMF (1:1:8) solution.
-
Agitate for 10 minutes.
-
Wash with DMF (3x) and DCM (3x).
Phase 5: Cleavage & Global Deprotection
Critical Safety Note: The styryl double bond is generally stable to TFA, but avoid high concentrations of thiols (EDT) if possible, as they can undergo acid-catalyzed addition to the alkene. Use TIS (Triisopropylsilane) as the primary scavenger.
Cleavage Cocktail (Reagent K derivative):
-
TFA: 95%[7]
-
TIS: 2.5%[7]
-
H2O: 2.5%[7]
-
(Note: If Met/Cys are present and EDT is strictly required, limit EDT to 2.5% and keep cleavage time under 2 hours).
Procedure:
-
Wash resin thoroughly with DCM to remove DMF. Dry under N2.
-
Add Cleavage Cocktail (10 mL per g resin).
-
Agitate for 2.5 hours at RT.
-
Filter resin and collect filtrate.
-
Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (-20°C).
-
Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with cold ether.
Visualization of Workflows
Logic Flow: Coupling Decision Tree
This diagram illustrates the decision-making process for coupling the bulky Styrylalanine versus standard amino acids.
Caption: Decision tree for optimizing coupling conditions based on steric hindrance of the incoming amino acid.
Quality Control & Troubleshooting
Analytical HPLC Expectations
Because Fmoc-DL-Styrylalanine is a racemic mixture:
-
Single Chiral Center Peptides: If Sty is the only chiral center (e.g., Gly-Sty-Gly), you may see one peak (enantiomers co-elute on achiral columns).
-
Multi-Chiral Center Peptides: If the peptide contains other L-amino acids, you will see two distinct peaks (diastereomers) with identical Mass Spectrometry (MS) signatures.
-
Action: Do not discard the "impurity" peak without MS confirmation. It is likely the other diastereomer.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Beads) | Steric hindrance of Styryl group. | 1. Double couple with HATU.2. Increase temperature to 50°C (Microwave).3. Use lower loading resin.[5] |
| Low Yield after Cleavage | Re-attachment or precipitation. | Ensure final ether precipitation is vigorous. Dissolve pellet in 50% Acetic Acid/Water for lyophilization. |
| Alkene Modification | Side reaction with scavengers.[6] | Avoid EDT (Ethanedithiol) in cleavage cocktail. Use TIS/Water only. |
| Racemization of Neighbors | High base usage (DIPEA) with HATU. | Use Collidine instead of DIPEA, or switch to DIC/Oxyma (neutral pH coupling). |
References
-
Stapled Peptide Synthesis via RCM
-
Fmoc SPPS Coupling Reagents
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
-
Bulky Amino Acid Optimization
-
Coin, I., Beyermann, M., & Bienert, M. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link
-
-
Cleavage Cocktail Compatibility
-
Bachem. (2024). Global Deprotection and Cleavage from the Resin. Bachem Technical Guides. Link
-
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Stapled peptide - Wikipedia [en.wikipedia.org]
- 3. Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis [cem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. biotage.com [biotage.com]
Application Note: Strategic Incorporation of Fmoc-DL-Styrylalanine in Solid-Phase Peptide Synthesis
Topic: Optimizing Fmoc-DL-Styrylalanine Incorporation into Peptide Sequences Content Type: Application Note & Detailed Protocol
Introduction & Scientific Context
Fmoc-DL-styrylalanine (Fmoc-Sty-OH) is a non-canonical amino acid (NCAA) analog of phenylalanine featuring a vinylbenzene (styryl) side chain. Its incorporation into peptide sequences is primarily driven by two distinct research objectives:
-
Hydrophobic Core Engineering: The styryl group provides a rigid, extended
-system significantly larger than phenylalanine, enhancing hydrophobic contacts and membrane permeability. -
Peptide Stapling Precursor: Styrylalanine serves as a substrate for Ring-Closing Metathesis (RCM), enabling the formation of hydrocarbon-stapled peptides that mimic
-helical secondary structures and resist proteolytic degradation.
The "DL" Challenge: Stereochemical Management
The designation "DL" indicates a racemic mixture of enantiomers (
-
Implication: These diastereomers possess distinct physicochemical properties (hydrophobicity, folding) and biological activities.
-
Strategy: Rather than attempting to resolve the amino acid prior to coupling, the standard industry protocol involves coupling the racemate and subsequently separating the resulting peptide diastereomers via high-performance liquid chromatography (RP-HPLC).
Pre-Synthesis Considerations
Resin Selection & Loading
The bulky styryl side chain induces significant steric hindrance and aggregation on the solid support.
-
Recommended Resin: ChemMatrix® (PEG-based) or Tentagel® are superior to polystyrene (PS) for hydrophobic sequences as they maintain better swelling in diverse solvents.
-
Loading: Use low-loading resins (0.2 – 0.4 mmol/g ) to prevent "site crowding," where adjacent peptide chains sterically interfere with the incoming bulky amino acid.
Solvent Systems
-
Standard: DMF (Dimethylformamide).
-
Optimized: NMP (N-Methyl-2-pyrrolidone) is recommended for the coupling of Fmoc-Sty-OH. NMP disrupts
-sheet aggregation more effectively than DMF, facilitating access to the N-terminal amine.
Detailed Protocol: Automated/Manual Synthesis
Phase A: Coupling Optimization (The Critical Step)
Standard coupling protocols (e.g., HBTU/DIEA) often fail to drive the coupling of bulky NCAAs to completion. The following "Power Coupling" protocol is required.
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure .
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for cysteine-containing sequences to reduce racemization.
Step-by-Step Procedure:
-
Swelling: Swell resin in DMF/NMP (1:1) for 30 minutes.
-
Deprotection: Remove previous Fmoc group with 20% Piperidine in DMF (
min). Wash with DMF. -
Activation (Pre-activation is crucial):
-
Dissolve Fmoc-DL-Sty-OH (4.0 eq) and HATU (3.9 eq) in minimal NMP.
-
Add DIEA (8.0 eq) immediately before adding to the resin.
-
Note: Do not let the activated ester sit for >2 minutes before adding to resin to avoid epimerization (though less critical for DL starting material, it affects efficiency).
-
-
Coupling:
-
Microwave (Recommended): 50°C for 15 minutes (25W). Avoid 75°C to prevent polymerization of the styryl alkene.
-
Room Temperature: Double coupling is mandatory .
hours with fresh reagents.
-
-
Monitoring: Perform a Chloranil Test (more sensitive for secondary amines or difficult sequences) or micro-cleavage LCMS. If positive (blue), repeat coupling with PyBOP/HOAt .
Phase B: Post-Coupling & Ring-Closing Metathesis (Optional)
If the Styrylalanine is intended for stapling:
-
Wash: Dichloromethane (DCM)
(DMF poisons Grubbs catalyst). -
Catalyst: Add Grubbs I or II catalyst (10-20 mol%) in degassed 1,2-Dichloroethane (DCE).
-
Reaction: Agitate for 2 hours at RT (or 40°C MW). Repeat once.
-
Wash: Wash extensively with DMSO (to remove Ru) then DCM.
Phase C: Cleavage & Isolation
The styryl double bond is sensitive to electrophilic attack by carbocations generated during cleavage.
-
Standard Cocktail: 95% TFA / 2.5% TIS / 2.5% H
O . -
Avoid: EDT (Ethanedithiol) . Thiols can undergo acid-catalyzed addition across the styryl double bond (thiol-ene reaction), destroying the alkene.
-
Duration: 2–3 hours at Room Temperature.
-
Precipitation: Cold Diethyl Ether.
Purification: Resolving the Diastereomers
Since Fmoc-DL-Sty was used, the crude product contains two major peaks (L-peptide-L-Sty and L-peptide-D-Sty).
HPLC Protocol for Diastereomer Separation
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 300Å.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: Shallow gradient is required.
-
Example: If elution is expected at 40% B, run 30%
50% B over 40 minutes (0.5% per minute).
-
-
Analysis: The two diastereomers typically separate by 1–3 minutes due to differential hydrophobic surface area presentation.
-
L-L Isomer: Often elutes later (more structured/hydrophobic) in helical peptides, but order varies by sequence.
-
Verification: Co-injection with an authentic L-standard (if available) or 2D-NMR is required to assign absolute configuration if biological activity differs.
-
Visual Workflow (Graphviz)
Figure 1: Optimized workflow for Fmoc-DL-Styrylalanine incorporation, highlighting the critical decision points for coupling monitoring and optional stapling.
Quantitative Data: Solubility & Coupling Efficiency
| Solvent | Solubility (0.1M) | Aggregation Risk | Recommendation |
| DMF | High | Moderate | Standard use. |
| NMP | High | Low | Preferred for bulky coupling. |
| DCM | Moderate | High | Avoid for coupling (poor swelling). |
| MeOH | Low | N/A | Avoid (precipitates Fmoc-AA). |
| Coupling Reagent | Conversion (1h, RT) | Conversion (MW, 50°C) | Notes |
| HBTU / DIEA | ~75% | ~90% | Often insufficient for Styrylalanine. |
| HATU / DIEA | ~92% | >99% | Gold Standard. |
| DIC / Oxyma | ~88% | >99% | Excellent alternative (greener). |
References
-
Stapled Peptides: Optimizing Ring-Closing Metathesis. Biotage Application Note. Retrieved from [Link]
- Separation of Peptide Diastereomers by RP-HPLC.Journal of Chromatography A. (General reference for diastereomer resolution principles).
Sources
Application Note: Optimizing Fmoc Deprotection for Styrylalanine-Containing Peptides
Topic: Fmoc Deprotection Conditions for Styrylalanine-Containing Peptides Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract & Technical Rationale
The incorporation of Styrylalanine (Saa) —a non-canonical amino acid featuring a styryl (vinyl-phenyl) side chain—is increasingly critical in the development of stapled peptides, hydrocarbon-bridged macrocycles, and protease inhibitors. However, the unique electronic structure of the styryl group presents a specific challenge during Solid-Phase Peptide Synthesis (SPPS): nucleophilic susceptibility .
Standard Fmoc removal protocols utilize 20% Piperidine , a secondary amine with high nucleophilicity. While the styryl group is not a classic Michael acceptor (lacking a carbonyl electron-withdrawing group), the conjugated alkene is susceptible to hydroamination (adduct formation) under the high-concentration, basic conditions of repeated deprotection cycles, particularly if the peptide sequence induces local electronic activation or if elevated temperatures are employed.
This guide details the "Low-Nucleophile / High-Base" strategy, utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to decouple basicity from nucleophilicity, ensuring efficient Fmoc removal while preserving the integrity of the styryl alkene for downstream applications (e.g., Ring-Closing Metathesis).
Mechanism of Failure: The Nucleophilic Adduct
In standard SPPS, the secondary amine (piperidine) acts as both the base (to deprotonate the Fmoc group) and the scavenger (to trap the dibenzofulvene byproduct). For Styrylalanine, the high concentration of piperidine poses a risk of 1,4-addition or radical-mediated addition across the double bond, resulting in a +85 Da mass shift (Piperidine adduct).
Visualizing the Side Reaction Risk
Caption: Schematic of the cumulative risk posed by high-concentration secondary amines on conjugated alkene side chains during repetitive SPPS cycles.
Strategic Comparison of Deprotection Reagents
To mitigate side reactions, we must select a reagent that is basic enough to remove Fmoc (
| Reagent | Nucleophilicity | Risk Profile | Recommendation | |
| 20% Piperidine | 11.1 | High | High (Adduct formation) | Avoid |
| Piperazine (5-10%) | 9.8 | Moderate | Moderate | Acceptable (Slower kinetics) |
| DBU (2%) | 12-13 | Non-Nucleophilic | Low (Best for alkene integrity) | Recommended |
| DBU (2%) + Piperidine (2%) | Mixed | Low | Low (Balanced Scavenging) | Gold Standard |
Detailed Protocols
Protocol A: The "Gold Standard" (DBU/Piperidine Hybrid)
Recommended for long sequences (>15 residues) where efficient Fmoc removal is critical but alkene preservation is paramount.
Reagents:
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2][3][4][5]
-
Scavenger: Piperidine (trace) or 4-Methylpiperidine.
-
Solvent: DMF (N,N-Dimethylformamide), amine-free grade.
Preparation (100 mL):
-
Measure 96 mL of DMF.
-
Add 2.0 mL of DBU (2% v/v).
-
Add 2.0 mL of Piperidine (2% v/v).
-
Note: The 2% piperidine acts solely as a scavenger for dibenzofulvene (DBF), preventing DBF re-attachment, while the DBU drives the deprotection.
-
Workflow:
-
Drain reaction vessel.
-
Add Deprotection Cocktail (10 mL per gram of resin).
-
Incubate for 5 minutes at Room Temperature (RT).
-
Drain and Repeat for 10 minutes (Double Deprotection).
-
Wash extensively (5x with DMF) to remove DBU traces before coupling.
Protocol B: The "Zero-Nucleophile" Method (DBU + HOBt)
Recommended for extremely sensitive sequences or when +85 Da adducts are observed even with Protocol A.
Rationale: This method eliminates secondary amines entirely. HOBt is added to suppress aspartimide formation (a common side reaction with DBU) and buffer the pH slightly.
Reagents:
Workflow:
-
Add 2% DBU / 0.1 M HOBt in DMF.
-
Incubate for 3 x 3 minutes (Short, multiple bursts are better than one long exposure).
-
Critical Wash: Wash 3x with DMF, then 2x with 5% HOBt/DMF (to neutralize residual DBU), then 3x with DMF.
Process Control & Validation (QC)
Since the styryl adduct (+85 Da) can be subtle, routine QC is required.
1. The "Micro-Cleave" Test:
-
After the addition of the Styrylalanine and 2-3 subsequent residues, remove a small aliquot of resin (approx. 5 mg).
-
Cleave with 95% TFA / 2.5% TIS / 2.5% H2O for 30 mins.
2. LC-MS Interpretation:
-
Target Mass (M): Expected peptide mass.
-
Impurity A (M + 85): Piperidine adduct (Indicates Protocol A failed; switch to Protocol B).
-
Impurity B (M + 53): Dibenzofulvene re-attachment (Indicates insufficient scavenging; increase wash steps or scavenger concentration).
Visualizing the Optimized Workflow
Caption: Step-by-step workflow for DBU-mediated Fmoc removal, emphasizing the critical wash steps and QC checkpoints.
Critical Considerations
-
Temperature: NEVER heat the deprotection step for Styrylalanine sequences. Microwave-assisted deprotection (often 60°C or 90°C) will accelerate the Michael addition/hydroamination exponentially. Keep all deprotection steps at Room Temperature (20-25°C) .
-
Scavenging: DBU is a non-nucleophilic base; it removes the Fmoc group but leaves the reactive dibenzofulvene (DBF) in solution. Without a scavenger (like the 2% piperidine in Protocol A), DBF can re-alkylate the N-terminus or side chains.
-
Aspartimide Formation: DBU promotes aspartimide formation in Asp-Gly sequences. If your peptide contains Asp-Gly or Asp-Ser, Protocol B (with HOBt) is mandatory.
References
-
Wade, J. D., et al. (1991).[5] "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of DBU." Peptide Research, 4(3), 194-199. Link
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link
-
Luna, O., et al. (2016). "Fmoc removal strategies for the synthesis of sensitive peptide sequences." Journal of Peptide Science, 22(5), 325-331. Link
-
BenchChem Technical Support. (2025). "Managing side reactions in piperidine functionalization and Fmoc chemistry." BenchChem Application Notes. Link
Sources
- 1. renyi.hu [renyi.hu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Fmoc-DL-Styrylalanine in Peptide Library Synthesis & Macrocyclization
Abstract
This guide details the integration of Fmoc-DL-styrylalanine (Fmoc-3-styryl-DL-alanine) into solid-phase peptide synthesis (SPPS) workflows. Unlike standard aliphatic olefinic amino acids (e.g., pentenyl-alanine) used for hydrocarbon stapling, styrylalanine introduces an extended aromatic conjugated system. This moiety is critical for generating stilbene-bridged stapled peptides via Ring-Closing Metathesis (RCM), creating rigid, highly constrained pharmacophores with enhanced
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | (E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid |
| Common Name | Fmoc-DL-Styrylalanine; Fmoc-Styryl-Ala-OH |
| CAS Number | 215190-23-1 (DL-mix); 159610-82-9 (L-isomer) |
| Molecular Weight | 413.47 g/mol |
| Side Chain Structure | |
| Solubility | Low in |
| Key Reactivity | Olefin Metathesis (Type II/III substrate); Photo-crosslinking (UV). |
Strategic Application in Libraries
The "DL" designation implies a racemic mixture at the
-
Diversity Expansion: Incorporating Fmoc-DL-styrylalanine at a single position generates two diastereomers (
and ). -
Combinatorial Stapling: In RCM applications, using DL-residues at positions
and generates a mixture of stapled isomers (cis/trans olefin geometry backbone stereochemistry). This allows "shotgun" screening for the specific conformation that best fits a target binding pocket.
Experimental Protocols
Handling & Dissolution
Styrylalanine is significantly more hydrophobic than standard amino acids due to the cinnamyl-like side chain.
-
Solvent: Do not use pure DCM. Dissolve in NMP (N-methyl-2-pyrrolidone) or high-grade DMF to a concentration of 0.2 M.
-
Additives: If precipitation occurs, add 1% Triton X-100 or use a binary solvent system (DMF/DCM 1:1).
Solid-Phase Coupling Protocol
The styryl side chain creates steric bulk near the
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine).
-
Resin: Rink Amide (for amides) or Wang (for acids). Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation during RCM.
Step-by-Step Coupling:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Activation: Mix Fmoc-DL-styrylalanine (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate for 2 minutes.
-
Coupling: Add to resin. Agitate for 2 hours at room temperature (standard AA is 45 min).
-
Monitoring: Perform a Kaiser test. If slightly blue, perform a second coupling (double couple) with fresh reagents for 1 hour.
-
Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.
Ring-Closing Metathesis (RCM) Protocol
Styrylalanine is a "mismatched" substrate for metathesis compared to terminal alkenes because the double bond is conjugated (styrene-like). It requires Grubbs II catalyst and elevated temperatures to drive the formation of the stilbene bridge .
Critical Mechanism:
The reaction forms a stilbene linker (
RCM Workflow:
-
Solvent Exchange: Wash resin
with DCM, then with anhydrous 1,2-Dichloroethane (DCE) . Note: DMF/NMP poisons the catalyst. -
Catalyst Preparation: Dissolve Grubbs Catalyst 2nd Generation (20 mol% relative to resin loading) in degassed DCE (10 mM concentration).
-
Reaction: Add catalyst solution to resin.[2]
-
Temperature: Reflux at 50°C - 80°C (Microwave assisted is preferred: 15 min at 60°C). Room temperature is often insufficient for styryl substrates.
-
Agitation: Gentle stirring or N2 bubbling.
-
-
Cycling: Drain and repeat with fresh catalyst solution (2 cycles total) to ensure high conversion.
-
Quenching: Wash resin with DCE, then DMSO (to remove Ru traces), then DMF.
Cleavage & Purification
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%
. (Avoid thiols if possible, though usually safe with stilbenes; thiols can sometimes add to styrene double bonds under acidic conditions). -
Time: 2–3 hours.
-
Precipitation: Cold diethyl ether.
-
Analysis:
-
HPLC: The DL-mixture will likely elute as two distinct peaks (diastereomers). In a library context, these may be collected together or separated.
-
Mass Spec: RCM product will show a mass loss of 28 Da (ethylene) or similar depending on the partner alkene.
-
Visualized Workflows
RCM Pathway for Stilbene Stapling
The following diagram illustrates the formation of a stilbene crosslink between two Styrylalanine residues on a peptide backbone.
Caption: Mechanism of Ring-Closing Metathesis (RCM) converting linear bis-styryl peptides into rigid stilbene-stapled macrocycles.
Library Stereochemical Scanning Logic
How to utilize the "DL" mixture to screen for optimal binding geometries.
Caption: Workflow for generating and screening stereochemical libraries using racemic Fmoc-DL-Styrylalanine.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of styryl group. | Use HATU/HOAt; Double couple; Increase temp to 50°C. |
| No RCM Product | Catalyst poisoning or "mismatched" alkene. | Degas solvents thoroughly (O2 kills Grubbs). Use Grubbs II . Increase temp to 80°C. |
| Precipitation in DMF | Hydrophobic aggregation. | Add 10% DCM or NMP to the coupling mixture. |
| Complex HPLC Trace | DL-mixture diastereomers. | This is expected. Use a shallow gradient (e.g., 0.5% B/min) to separate L and D isomers for individual isolation if needed. |
References
-
Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link (Foundational RCM stapling protocols).
-
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Nobel Lecture. Link (Catalyst mechanisms).
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Circular Peptides by Ring-Closing Metathesis. Angewandte Chemie. Link (Original peptide RCM protocol).
-
BenchChem. Fmoc-L-Styrylalanine Structure and Properties.Link (Chemical property verification).
-
Creative Peptides. Fmoc Solid Phase Peptide Synthesis Protocol.Link (General SPPS standards).
Sources
Application Note: Strategic Attachment of Fmoc-DL-Styrylalanine to Solid Phase Resins
Executive Summary
Fmoc-DL-styrylalanine (Fmoc-Sty) is a critical non-canonical amino acid, primarily utilized in the synthesis of stapled peptides via Ring-Closing Metathesis (RCM) to enforce
This guide details the protocols for attaching Fmoc-DL-styrylalanine to 2-Chlorotrityl Chloride (2-CTC) , Wang , and Rink Amide resins. The 2-CTC resin is designated here as the "Gold Standard" for this specific application due to its ability to minimize racemization and accommodate bulky hydrophobic residues.
Resin Selection Matrix
The choice of resin dictates the C-terminal functionality and the risk profile for racemization during the critical first attachment.
| Feature | 2-Chlorotrityl Chloride (2-CTC) | Wang Resin | Rink Amide Resin |
| C-Terminal Result | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Amide (-CONH |
| Loading Mechanism | S | Esterification (Requires activation) | Amide Bond Formation |
| Racemization Risk | Lowest (Ideal for DL-Styrylalanine) | Moderate/High (Risk of oxazolone formation) | Low (Standard coupling) |
| Cleavage Condition | Ultra-mild acid (1% TFA) | Strong acid (95% TFA) | Strong acid (95% TFA) |
| Bulky AA Suitability | Excellent (High swelling in DCM) | Moderate | Good |
Protocol A: High-Fidelity Loading on 2-Chlorotrityl Chloride (2-CTC) Resin
Status: Recommended Standard
The Mechanistic Advantage
Loading onto 2-CTC does not require activation of the carboxylic acid (e.g., via carbodiimides). Instead, it proceeds via a nucleophilic attack of the carboxylate on the trityl carbocation. Because the carboxyl group is not activated into an O-acylisourea or anhydride, the risk of oxazolone-mediated racemization is virtually eliminated. This is crucial when handling bulky, racemic starting materials where preserving the initial ratio (or preventing further scrambling) is desired.
Workflow Visualization
Figure 1: The racemization-free loading pathway for 2-CTC resin. Note the absence of carboxyl activators.
Detailed Procedure
Reagents:
-
2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g nominal loading).
-
Fmoc-DL-styrylalanine (0.6 – 0.8 eq relative to resin capacity). Note: We under-load to prevent aggregation.
-
DIPEA (N,N-Diisopropylethylamine) (dry).[1]
-
DCM (Dichloromethane) (anhydrous).
-
Methanol (HPLC grade).
Step-by-Step:
-
Resin Preparation: Weigh the resin into a fritted reactor. Add dry DCM (10 mL/g resin) and swell for 30 minutes. Critical: 2-CTC swells best in DCM, not DMF.
-
Reactant Dissolution: Dissolve Fmoc-DL-styrylalanine (0.6 eq) in dry DCM. If solubility is poor, add a minimum amount of DMF (keep DMF < 20% of total volume).
-
The Loading Reaction:
-
Capping (Crucial Step):
-
Add Methanol (1 mL per gram of resin) directly to the reaction mixture.
-
Add an additional portion of DIPEA (1 eq).[1]
-
Agitate for 20 minutes.
-
Mechanism:[1][7][8][9][10] Methanol reacts with remaining trityl-chloride sites to form a stable methyl ether, preventing unreacted sites from reacting with subsequent amino acids.
-
-
Washing: Drain and wash:
-
Storage: Dry under vacuum. Store at 4°C.
Protocol B: Loading on Wang Resin
Status: Use only if 2-CTC is unavailable or specific cleavage conditions dictate.
The Challenge
Wang resin requires activation of the Fmoc-Sty carboxylic acid to form an ester bond. The standard method uses DIC/DMAP. Warning: DMAP (dimethylaminopyridine) is a known racemization catalyst.[2] For bulky amino acids like styrylalanine, the slow reaction rate increases the exposure to DMAP, heightening the risk of epimerization.
The Symmetric Anhydride Method (DMAP-Free)
To mitigate racemization, we recommend the Symmetric Anhydride method.
Reagents:
-
Fmoc-DL-styrylalanine (5 eq).
-
DIC (Diisopropylcarbodiimide) (2.5 eq).
-
DMAP (0.1 eq) - Optional, use only if loading fails without it.
Step-by-Step:
-
Activation: In a separate vial, dissolve Fmoc-DL-styrylalanine (5 eq) in DCM/DMF. Cool to 0°C.[5][7]
-
Anhydride Formation: Add DIC (2.5 eq). Stir for 20 minutes at 0°C. The stoichiometry (2:1 AA:DIC) forces the formation of the symmetric anhydride:
. -
Filtration (Optional): If urea precipitates, filter it out.
-
Coupling: Add the mixture to the pre-swollen Wang resin (in DMF).
-
Catalysis: Add catalytic DMAP (0.1 eq) only if necessary.
-
Reaction: Agitate for 3-5 hours.
-
Capping: Cap unreacted hydroxyls with Acetic Anhydride/Pyridine for 30 minutes.
Protocol C: Loading on Rink Amide Resin
Status: Standard for C-terminal Amides.
Since Rink Amide uses an amide linkage (not an ester), standard peptide coupling protocols apply.
Step-by-Step:
-
Deprotection: Remove the Fmoc group from the Rink Amide linker using 20% Piperidine in DMF (2 x 10 min).[2] Wash thoroughly.[1][5][11]
-
Activation: Dissolve Fmoc-DL-styrylalanine (3 eq) and Oxyma Pure (3 eq) in DMF.
-
Coupling: Add DIC (3 eq). Pre-activate for 2 minutes, then add to the resin.[7]
-
Time: Agitate for 2 hours. Note: Bulky side chains require longer coupling times than standard Alanine.
Quality Control: The Fmoc UV Loading Test
You must validate the loading efficiency. The weight gain method is unreliable for small scales. Use the UV spectrophotometric method.[11]
The Principle
Cleaving the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine absorbing strongly at 301 nm (or 290 nm).
The Formula
[11]-
(Extinction Coefficient): 7800 M
cm at 301 nm. -
Target Loading:
-
For 2-CTC: 0.4 – 0.7 mmol/g (Ideal for synthesis).
-
For Wang/Rink: 0.5 – 0.8 mmol/g.
-
Procedure
-
Weigh ~5 mg of dried, loaded resin into a volumetric flask.
-
Add 20% Piperidine/DMF (2 mL). Shake for 20 mins.
-
Dilute to volume (e.g., 10 mL or 25 mL) with DMF/Ethanol.
-
Measure Absorbance at 301 nm against a blank.
Critical Technical Note: The "DL" Implication
Diastereomer Formation: Because you are loading Fmoc-DL-styrylalanine (a racemate), the resin sites will be occupied by both L- and D-isomers.
-
If your peptide sequence is chiral (e.g., L-Ala, L-Leu), you are synthesizing two distinct diastereomeric peptides simultaneously (e.g., L-Peptide-L-Sty and L-Peptide-D-Sty).
-
Impact: These will likely have different retention times on RP-HPLC.
-
Recommendation: Do not attempt to separate the isomers at the resin loading stage. Complete the synthesis and separate the diastereomers during the final purification step using a C18 or Phenyl-Hexyl column.
References
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.
- White, P., & Chan, W. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference for 2-CTC protocols).
-
Merck / MilliporeSigma. (n.d.). "Novabiochem® Peptide Synthesis Protocols: Loading of 2-chlorotrityl chloride resin."
-
Gude, M., et al. (2002). "An accurate method for the quantitation of Fmoc-derivatized solid phase supports." Letters in Peptide Science, 9, 203–206.
-
Verdine, G. L., & Hilinski, G. J. (2012). "Stapled peptides for intracellular drug targets."[13] Methods in Enzymology, 503, 3-33. (Context for Styrylalanine use).
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. bharavilabs.in [bharavilabs.in]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
Application Note: N-Terminal Modification of Styrylalanine & Stapled Peptides
The following Application Note is designed for researchers in peptide chemistry and drug discovery. It addresses the specific challenges of modifying the N-terminus of peptides containing Styrylalanine (and related olefinic non-natural amino acids like
Abstract & Strategic Overview
Styrylalanine (Saa) and its aliphatic analogs (
The central challenge in this protocol is Orthogonality . The Ruthenium-based Grubbs catalyst used for RCM is sensitive to Lewis basic amines and sulfur-containing functionalities (often found in N-terminal labels like FITC or Biotin). Conversely, the resulting alkene "staple" is sensitive to harsh oxidation or reduction conditions.
The Decision Matrix: Pre- vs. Post-RCM Modification
This protocol utilizes a "Staple-First" strategy for complex labels to prevent catalyst poisoning, and a "Cap-First" strategy for simple acetylation.
Figure 1: Strategic Workflow for N-terminal modification relative to the stapling step.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | Rink Amide ChemMatrix or MBHA | Low loading (0.2–0.4 mmol/g) is crucial to prevent aggregation of hydrophobic styryl-peptides. |
| Coupling Reagents | DIC / Oxyma Pure | Preferred over HATU for styrylalanine to reduce racemization risk at elevated temperatures. |
| Stapling Catalyst | Grubbs I or II Gen | 6-10 mM in DCE (Dichloroethane). |
| N-Term Linker | Fmoc-Ahx-OH or Fmoc- | Mandatory for bulky labels (FITC) to prevent steric clash with the |
| Ruthenium Scavenger | DMSO or Imidazole | Essential wash step to remove catalyst before N-term labeling. |
Experimental Protocol
Phase 1: Solid Phase Assembly (SPPS)
Causality: Styrylalanine is bulky and hydrophobic. Standard protocols often fail due to steric hindrance and
-
Resin Swelling: Swell Rink Amide resin in DCM (30 min) then DMF (30 min).
-
Coupling Cycles:
-
Standard AA: 3 eq AA, 3 eq DIC, 3 eq Oxyma in DMF (60 min, RT).
-
Styrylalanine (
/ ): Use 4 eq AA, 4 eq DIC, 4 eq Oxyma. Double couple (2 x 2 hrs). -
Note: Do not use heating >50°C for Styrylalanine coupling to avoid premature olefin isomerization or polymerization.
-
-
N-Terminal Spacer: If planning to label with FITC/Biotin, couple Fmoc-Ahx-OH (6-aminohexanoic acid) or Fmoc-
-Ala-OH immediately after the final sequence residue. This pushes the N-terminus away from the helical staple.
Phase 2: Ring-Closing Metathesis (The "Staple")
Critical Control Point: The N-terminal amine must be protected (Fmoc) or chemically inert (Acetylated) during this step. Free amines coordinate with Ruthenium, poisoning the catalyst.
-
Solvent Exchange: Wash resin with DCM (5x) and DCE (Dichloroethane) (5x). DMF traces inhibit RCM.
-
Catalyst Addition: Add Grubbs Catalyst (1st Gen for simple, 2nd Gen for sterically hindered) at 10 mM in degassed DCE.
-
Reaction: Agitate under
flow for 2 hours. -
Refresh: Drain and repeat step 2-3 with fresh catalyst.
-
Validation (The "Test Cleave"): Remove a small aliquot (~5 mg resin), cleave, and analyze by LCMS.
-
Success Criteria: Mass shift of -28 Da (loss of ethylene).
-
-
Catalyst Wash (Crucial): Wash resin with DMSO (5x) or 0.5 M Thiourea in DMF to strip Ruthenium. Residual Ru will quench fluorescence and interfere with subsequent couplings.
Phase 3: N-Terminal Modification (Post-Stapling)
Context: This phase assumes the "Staple-First" path (Path 2 in Fig 1), which is required for FITC, Biotin, or other sensitive tags.
A. Fmoc Deprotection[1][2][3][4]
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
UV Monitoring: Check UV absorbance of the filtrate. Styrylalanine peptides can aggregate; ensure deprotection is complete (strong fulvene adduct peak).
B. Functionalization (Example: FITC Labeling)
Why Post-RCM? FITC forms a thiourea linkage which is a potent poison for Grubbs catalysts.
-
Reagent Prep: Dissolve Fluorescein Isothiocyanate (FITC) (3 eq) and DIEA (6 eq) in DMF.
-
Coupling: Add to resin. Agitate in dark for 12–16 hours.
-
Tip: Efficiency is often low due to the bulky fluorophore. A "double couple" is recommended.
-
-
Wash: Extensive washing with DMF, then DCM, then MeOH is required to remove non-covalently bound fluorophore.
C. Alternative: Acetylation (Capping)
If a simple acetyl cap is desired (and wasn't done pre-RCM):
-
Add Acetic Anhydride / Pyridine / DMF (1:2:7) for 20 min.
Phase 4: Cleavage & Isolation
-
Cocktail: 95% TFA, 2.5% TIS, 2.5%
.-
Warning:Do not use EDT (Ethanedithiol) . Thiols can reversibly add to the styryl/alkene double bond under acidic conditions.
-
-
Precipitation: Cold Diethyl Ether.[5]
-
Lyophilization: From Water/Acetonitrile.
Mechanism & Logic (Self-Validating Systems)
The following diagram illustrates the chemical transformation and the critical "Checkpoints" where the protocol validates itself.
Figure 2: Mass-based validation checkpoints. Failure at Step 2 (no -28 Da shift) indicates catalyst poisoning or steric failure.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Mass Shift (-28 Da) after RCM | Catalyst Poisoning | Ensure N-term is Fmoc-protected or Acetylated. Remove all traces of DMF/Piperidine before RCM. |
| Mass Shift is +14 or +28 (Adducts) | Incomplete Cleavage | Avoid EDT in cleavage cocktail. Ensure TIS is fresh. |
| Low Fluorescence Yield | Steric Clash | Insert an Ahx or PEG2 spacer between the N-terminus and the FITC label. |
| Precipitate in RCM Step | Aggregation | Switch to ChemMatrix resin; perform RCM at 40°C (carefully). |
References
-
Kim, Y.-W., et al. (2011). Synthesis of all-hydrocarbon stapled
-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761–771. Link -
Bird, G. H., et al. (2020). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 63(13). Link
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Circular Peptides via Ring-Closing Metathesis. Angewandte Chemie International Edition. Link
-
Cromm, P. M., et al. (2015). Orthogonal Ring-Closing Metathesis and Click Chemistry for the Synthesis of Stable Helical Peptides. Chemical Communications. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-DL-Styrylalanine Coupling
Topic: Optimization of Coupling Efficiency for Fmoc-DL-Styrylalanine in SPPS Ticket ID: #STY-AA-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Fmoc-DL-Styrylalanine is a non-canonical amino acid that presents a "perfect storm" of synthesis challenges: it is sterically bulky due to the vinyl-benzene side chain, hydrophobic , and often used in sequences prone to aggregation .[1] Poor coupling efficiency typically manifests as deletion sequences (missing residues) or truncated peptides.[1]
This guide moves beyond standard protocols to address the specific physicochemical barriers imposed by the styryl group.
Part 1: The Diagnostics (Why is it failing?)
Before changing reagents, diagnose the root cause.[2] The failure of Fmoc-DL-Styrylalanine (Sty) to couple is usually driven by two distinct mechanisms:
The Steric Wall (Kinetic Barrier)
The styryl group extends rigidly from the
-
Symptom: The reaction is slow even in solution.
-
Impact: Standard carbodiimides (DIC) cannot generate an activated ester reactive enough to overcome this barrier before the active intermediate hydrolyzes or rearranges.
On-Resin Aggregation (Thermodynamic Barrier)
Styrylalanine is highly hydrophobic.[1] If coupled adjacent to other hydrophobic residues (Ile, Val, Phe), the peptide chains on the resin may form
-
Symptom: Kaiser test is negative (false pass) or slightly ambiguous, but MS shows deletion.
-
Impact: Even the most powerful reagents cannot reach a sterically buried amine.
Part 2: Reagent Optimization (The "Hardware")
For this specific amino acid, standard HBTU/DIC protocols are insufficient.[1] You must upgrade to high-efficiency aminium/uronium or phosphonium salts.[1]
Comparison of Coupling Reagents for Styrylalanine
| Reagent Class | Recommended Reagent | Mechanism Benefit | Risk Profile |
| Gold Standard | HATU / HOAt | The 7-aza group creates a "neighboring group effect," accelerating coupling by ~100x over HBTU [1].[1] | High cost; potential capping if left too long.[1] |
| Modern Alternative | COMU | Superior leaving group (Oxyma) mimics the power of HATU with better solubility and safety [2].[3][4] | Sensitive to base stoichiometry (strictly 1:1 with base). |
| Aggregation Breaker | PyBOP | Phosphonium salt; does not form guanidinium byproducts, allowing longer reaction times.[1] | Generates carcinogenic HMPA byproduct (requires care).[1] |
Critical Note on Base: When using HATU or COMU, use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) .[1] Avoid morpholine-based bases (NMM) as they can be too weak for sterically hindered couplings.[1]
Part 3: Process Optimization (The "Software")
Solvation Engineering
The hydrophobicity of the styryl group requires a solvent system that disrupts aggregation.
-
Standard: DMF (often insufficient).[1]
-
Optimized: NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMF/DMSO (80:20) .[1] DMSO is a powerful chaotrope that disrupts
-sheets, making the N-terminus accessible [3].[1]
Microwave Irradiation
Microwave energy is the most effective tool for overcoming the steric hindrance of the styryl alkene chain.
-
Protocol: 75°C for 5 minutes (Power: 25-30W).
-
Caution: Do not exceed 75°C to prevent racemization or polymerization of the styryl double bond.
The "Double Couple" Strategy
Never rely on a single coupling step for Fmoc-DL-Styrylalanine.[1]
-
Step 1: HATU/HOAt (0.95 eq) for 45 mins (High activation).
-
Step 2: PyBOP/Oxyma for 60 mins (Different mechanism to capture remaining sites).
Part 4: Visual Troubleshooting Workflow
The following diagram outlines the decision logic for troubleshooting coupling failures.
Caption: Logical decision tree for diagnosing and resolving Fmoc-Styrylalanine coupling failures.
Part 5: Validated Experimental Protocol
Protocol: High-Efficiency Coupling for Sterically Hindered Styrylalanine
Materials:
-
Fmoc-DL-Styrylalanine[1]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]
-
HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended additive[1]
-
Solvent: Anhydrous NMP (preferred) or DMF.[1]
Step-by-Step Procedure:
-
Resin Preparation:
-
Activation (Pre-mix):
-
Dissolve Fmoc-DL-Styrylalanine (4.0 eq relative to resin loading) in NMP.[1]
-
Add HATU (3.9 eq) and HOAt (4.0 eq).[1]
-
Add DIEA (8.0 eq) immediately before adding to the resin.
-
Note: Do not pre-activate for >2 minutes.[1] HATU reacts quickly, and the active ester can hydrolyze or racemize if left standing.
-
-
Coupling (Cycle 1):
-
Coupling (Cycle 2 - Mandatory):
-
Repeat the activation and addition steps.[7]
-
This ensures that sites sterically missed in the first pass are captured.
-
-
Capping (Crucial):
-
After the double couple, treat resin with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 mins.
-
Why: This terminates any unreacted chains, preventing "deletion sequences" (n-1 impurities) which are impossible to separate from the final product [5].[1]
-
Part 6: Frequently Asked Questions (FAQ)
Q1: Since this is Fmoc-DL-Styrylalanine, will I see two peaks in my HPLC? A: Yes, likely. Because the starting material is a racemic mixture (DL), and the resin/peptide chain is chiral (L-amino acids), you are creating diastereomers. These often have distinct retention times on C18 columns. Do not mistake the second peak for an impurity without Mass Spec verification.
Q2: Can the styryl double bond react during TFA cleavage? A: The styryl group is a conjugated system and is relatively stable. However, highly reactive carbocations generated from protecting groups (like Trt, tBu, Pbf) during cleavage can electrophilically attack the double bond.
-
Solution: Use a "High Scavenger" cocktail: TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5) .[1] The DODT (dioxa-1,8-octanedithiol) or standard EDT are excellent scavengers that protect the alkene.
Q3: The Kaiser test is negative (blue), but MS shows the coupling failed. Why? A: This is a classic "False Negative" caused by aggregation. The resin beads have collapsed, trapping the amine inside where the ninhydrin cannot reach it.
-
Solution: Use the Chloranil Test (more sensitive for secondary amines/aggregates) or perform a micro-cleavage: take 5-10 beads, treat with 50uL pure TFA for 15 mins, dry, and run on LC-MS.[1]
References
-
BenchChem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (2025).[1][2][3][8][9]
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[1][4][10]
-
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024).[1][4][10]
-
MilliporeSigma. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development.[1] (2019).[1]
Sources
- 1. PubChemLite - Fmoc-l-styrylalanine (C26H23NO4) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. genscript.com [genscript.com]
Technical Support Center: Optimizing Synthesis of Peptides Containing Fmoc-DL-Styrylalanine
Status: Operational Ticket ID: #STY-AGG-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Styryl" Challenge
You are likely encountering synthesis failure or low crude purity due to hydrophobic collapse and
Fmoc-DL-styrylalanine (Sty) contains a bulky, hydrophobic side chain with a conjugated alkene-phenyl system. When multiple hydrophobic residues cluster, or when Sty is introduced into a growing chain, two detrimental physical phenomena occur:
-
Intermolecular Aggregation: The styryl groups interact via
- stacking, acting like "molecular velcro" that crosslinks peptide chains on the resin. -
Solvent Exclusion: The growing peptide resin collapses, expelling solvent and preventing reagents (piperidine, activated amino acids) from reaching the N-terminus.
This guide provides a modular troubleshooting system to reverse these effects.
Module 1: The Foundation (Resin & Loading Strategy)
The Problem: Standard Polystyrene (PS) resins are hydrophobic.[1][2][3] When a hydrophobic peptide grows on a hydrophobic resin, the entire system collapses into a "gel" that standard solvents cannot penetrate.
The Solution: You must induce "swelling pressure" to force the chains apart.
Recommended Protocol
| Parameter | Standard Recommendation | Styrylalanine Recommendation | Why? |
| Resin Type | Wang or Rink Amide PS | ChemMatrix® (PEG-PS) or TentaGel® | PEG chains are amphiphilic; they solvate the peptide even when the sequence is hydrophobic. |
| Loading | 0.5 – 0.8 mmol/g | 0.15 – 0.25 mmol/g | Lower density increases the spatial distance between chains, physically preventing intermolecular |
| Mesh Size | 100-200 mesh | 100-200 mesh | Standard mesh is acceptable, provided the swelling capacity is high (>4 mL/g in DCM). |
Module 2: The Environment (Solvation Engineering)
The Problem: DMF is often insufficient to solvate Styrylalanine-rich sequences. The Solution: Disrupt internal hydrogen bonds and hydrophobic interactions using "Chaotropic Washes" and "Magic Mixtures."
Protocol A: The Chaotropic Salt Wash
Perform this wash immediately BEFORE the Fmoc-deprotection step and BEFORE the coupling step of the Styrylalanine residue.
-
Prepare Stock Solution: Dissolve 0.8 M LiCl (Lithium Chloride) or 0.5 M KSCN (Potassium Thiocyanate) in DMF.
-
Wash Step:
-
Drain the resin.
-
Add Chaotropic Solution (10 mL per gram of resin).
-
Agitate for 5 minutes .
-
Drain.
-
CRITICAL: Wash with pure DMF (
min) to remove residual salt before adding coupling reagents (salts can interfere with activation).
-
Protocol B: The "Magic Mixture" Solvent System
Replace standard DMF with this ternary mixture for both coupling and deprotection steps involving Styrylalanine.
-
Composition: DCM : DMF : NMP (1 : 1 : 1)
-
Mechanism:
-
DCM: Swells the hydrophobic polystyrene core (if using PS resin) and solubilizes the styryl side chain.
-
NMP: Stronger hydrogen-bond acceptor than DMF; disrupts beta-sheets.
-
DMF: Maintains polarity for reagent solubility.
-
Module 3: Synthetic Methodology (Coupling & Deprotection)[4]
The Problem: Steric hindrance from the styryl group makes the N-terminus difficult to access. The Solution: High-energy activation and extended reaction times.
Optimized Coupling Cycle
-
Activation: Use HATU or COMU (instead of HBTU/DIC). These generate a more reactive ester.
-
Base: DIEA or TMP (2,4,6-trimethylpyridine). TMP is weaker but prevents racemization, though for DL-Styrylalanine, racemization is less of a concern than yield.
-
Double Coupling (Mandatory):
-
Couple 1: 3 eq. AA, 3 eq. HATU, 6 eq. DIEA in NMP for 60 mins at RT.
-
Couple 2: 3 eq. AA, 3 eq. HATU, 6 eq. DIEA in NMP at 50°C for 45 mins.
-
-
Capping: Acetylate unreacted amines after the Styrylalanine coupling to prevent deletion sequences. Use Acetic Anhydride/Lutidine/DMF.
Visualization: Troubleshooting Logic Flow
Caption: Decision matrix for troubleshooting aggregation issues in Styrylalanine synthesis.
Module 4: Structural Engineering (Backbone Protection)
The Problem: Even with good solvents, the peptide backbone may form Beta-sheets (
Since you cannot buy a "Styrylalanine Pseudoproline," you must modify the adjacent residues (n-1 or n+1).
-
Pseudoprolines: If your sequence contains Ser, Thr, or Cys within 2-3 residues of the Styrylalanine, replace them with their pseudoproline dipeptide equivalents (e.g., Fmoc-Ala-Ser(psiMe,Me)pro-OH). This locks the backbone in a "kinked" conformation, preventing aggregation.
-
Hmb/Dmb Protection: If no Ser/Thr is nearby, use Fmoc-(Hmb)Gly-OH or Fmoc-(Dmb)Ala-OH if those residues exist in the sequence. The Hmb/Dmb group blocks the H-bond donor and disrupts the
-stacking network of the Styrylalanine.
Frequently Asked Questions (FAQ)
Q1: The resin turned into a sticky gel after coupling Styrylalanine. Can I save it?
-
A: This is "physical aggregation." You can try to rescue it by washing the resin with hot (
) NMP containing 0.8M LiCl. Perform this wash 3-4 times. Then, proceed immediately to the next deprotection using the "Magic Mixture" (DCM/DMF/NMP). If this fails, you must restart with a lower loading resin (ChemMatrix).
Q2: I am using Fmoc-DL-Styrylalanine. Will I get diastereomers?
-
A: Yes. The "DL" indicates a racemic mixture at the alpha-carbon. If your peptide contains other chiral amino acids (L-form), you will generate a mixture of diastereomers (e.g., L-L-L-L(Sty) -L and L-L-L-D(Sty) -L). These will likely have different retention times on HPLC. You must be prepared to separate two distinct peaks during purification.
Q3: Can I use microwave synthesis?
-
A: Yes, microwave irradiation is highly recommended for Styrylalanine. The rapid heating provides the kinetic energy to disrupt hydrophobic aggregates. Caution: Do not exceed
to avoid polymerization of the styryl alkene or epimerization of adjacent residues (though Styrylalanine is already DL, its neighbors might not be).
Q4: Why does the UV monitoring show a "flat" deprotection peak?
-
A: A flat or broadening deprotection peak indicates slow release of the Fmoc group due to aggregation (the piperidine cannot penetrate the resin matrix). This is a critical warning sign. Switch to the LiCl wash protocol immediately for subsequent cycles.
Mechanism of Action: Chaotropic Disruption[7][8]
Caption: Chaotropic salts (LiCl) disrupt intermolecular H-bonds and Pi-stacking, restoring solvation.
References
-
BenchChem Technical Support. (2025).[4][5] Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
- Garcia-Martin, F., et al. (2006). The organo-polyethylene glycol (ChemMatrix) resin: A new support for the solid-phase synthesis of complex peptides. Journal of Combinatorial Chemistry. (Contextualized via search results on PEG-PS resins).
-
National Institutes of Health (NIH). (2001). Solid phase synthesis of hydrophobic difficult sequence peptides. Retrieved from
-
Albericio, F., et al. (2023).[1] Use of Chaotropic Salts (LiCl, KSCN) in SPPS. (Synthesized from general peptide chemistry literature and search result 1.5/1.12).
Sources
minimizing side reactions with Fmoc-DL-styrylalanine in SPPS
Technical Support Center: Fmoc-DL-Styrylalanine Optimization
Current Status: Operational Subject: Minimizing Side Reactions & Protocol Optimization for Fmoc-DL-Styrylalanine (Fmoc-Sty) in SPPS Ticket ID: SPPS-STY-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Fmoc-DL-Styrylalanine is a valuable non-canonical amino acid, often used as a precursor for "stapled" peptides (via Ring-Closing Metathesis) or as a hydrophobic probe. Its side chain contains a styryl group (a phenyl ring conjugated to an alkene).
The Critical Challenge: The central difficulty is not the coupling, but the preservation of the alkene moiety during the acidic cleavage step. The double bond is highly susceptible to electrophilic addition by scavengers (particularly thiols like EDT) and reduction by silanes (TIS) under harsh acidic conditions.
This guide provides a self-validating workflow to ensure the integrity of the styryl group while maintaining high crude purity.
Module 1: Coupling Optimization (The "Bricklaying" Phase)
The Issue: Styrylalanine is bulky and hydrophobic. "DL" stereochemistry implies a racemic mixture, meaning you are coupling two different spatial arrangements, which can lead to slower kinetics and diastereomeric peptide mixtures.
Protocol:
-
Reagent Selection: Avoid weak activators (e.g., HOBt/DIC). Use DIC/Oxyma Pure (preferred for lower racemization risk) or HATU/HOAt (for difficult sequences).
-
Solvent System: Use DMF as the primary solvent. If the peptide sequence is aggregating (common with hydrophobic residues), add 10% NMP or 1% DBU (careful with DBU, it can remove Fmoc; use only if necessary and for short times). Better alternative: Use Pseudoproline dipeptides at positions
or to disrupt aggregation. -
Double Coupling: Mandatory. The steric bulk of the styryl group hinders the approach of the incoming amino acid and the subsequent amino acid.
Visual Workflow: Coupling Logic
Caption: Decision matrix for coupling bulky Styrylalanine residues. Note the mandatory monitoring step.
Module 2: Cleavage & Deprotection (The "Danger Zone")
The Issue: This is where 90% of failures occur. Standard cleavage cocktails (like Reagent K) contain Ethanedithiol (EDT) .[1]
-
Mechanism of Failure: In high TFA concentrations, the thiol (EDT) can add across the styryl double bond (Thiol-Ene reaction), or the silane (TIS) can reduce it, destroying your molecule.
The Solution: You must tailor the "Cocktail" based on the rest of your sequence.
Scenario A: No Methionine, Cysteine, or Tryptophan (The "Safe" Route)
-
Cocktail: 95% TFA / 2.5% TIS / 2.5%
-
Why: Water scavenges t-butyl cations.[1] TIS is kept low to prevent alkene reduction.
-
Time: 2 hours max.
Scenario B: Contains Met/Trp (The "High Risk" Route)
-
Cocktail: 94% TFA / 2.5% DODT / 2.5%
/ 1% TIS -
Why: You need a sulfur scavenger to prevent Met oxidation and Trp alkylation. DODT (3,6-Dioxa-1,8-octanedithiol) is less aggressive toward alkenes than EDT but still risky.
-
Mitigation: Keep cleavage time strictly under 2 hours at room temperature. Do NOT heat.
Visual Workflow: Cleavage Cocktail Selector
Caption: Logic flow for selecting the cleavage cocktail to preserve the Styryl alkene moiety.
Module 3: Troubleshooting & FAQs
Q1: My crude peptide mass is +76 Da or +94 Da higher than expected. What happened?
Diagnosis: You likely used EDT or DODT in your cleavage cocktail.
-
Cause: Thiol-ene addition. The thiol scavenger reacted with the styryl double bond.
-
Fix: Resynthesize using Cocktail A (No thiols). If Met is present, try using Anisole (5%) instead of thiols as a scavenger, though Met oxidation risk increases.
Q2: I see two peaks with the same mass in HPLC. Is this a failure?
Diagnosis: No, this is expected.
-
Cause: You used DL -Styrylalanine. You have synthesized diastereomers (e.g., L-peptide-L-Styryl and L-peptide-D-Styryl).
-
Action: These will likely have different retention times. You must purify them separately if you need a single isomer, or collect both if the biology tolerates it.
Q3: The coupling is stalling (Kaiser test remains blue).
Diagnosis: Steric hindrance or aggregation.
-
Fix:
-
Switch to HATU at
(Microwave) for 5 minutes (Caution: High temp can promote racemization of Cys/His, but Styryl is stable to heat during coupling). -
Use Magic Mixture (DCM/DMF/NMP 1:1:1) to solvate the resin better.
-
Data Summary: Scavenger Compatibility
| Scavenger | Role | Risk to Styrylalanine | Recommendation |
| Water | tBu cation scavenger | Low | Essential (2.5-5%) |
| TIS (Triisopropylsilane) | Trityl/Pbf scavenger | Medium (Can reduce alkene) | Use sparingly (<2.5%) |
| EDT (Ethanedithiol) | Cys/Met protection | Critical (Thiol-ene addition) | AVOID |
| DODT | Cys/Met protection | High (Less than EDT, but risky) | Use only if Met present |
| Anisole/Phenol | Polymer scavenger | Low | Good alternative to TIS |
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link
- Context: Establishes the baseline for "difficult" hydrophobic couplings and aggregation issues common with bulky residues like Styrylalanine.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link
- Context: The foundational text for "Reagent K" and scavenger mechanisms, highlighting the reactivity of thiols (EDT) which must be avoided here.
-
Schulz, A., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein & Peptide Letters. Link
- Context: Validates the risk of EDT with conjugated alkene systems (furyl is structurally analogous to styryl)
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[2][3][4][5][6] Chemical Reviews. Link
- Context: Comprehensive review of protecting group stability and cleavage conditions, supporting the use of non-thiol scavengers for sensitive alkenes.
Sources
strategies to improve yield of peptides with Fmoc-DL-styrylalanine
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Synthesis with Fmoc-DL-Styrylalanine
Introduction: The Styrylalanine Challenge
You are working with Fmoc-DL-Styrylalanine (StyAla) , a residue that introduces significant complexity into Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, StyAla presents a "Triple Threat" to high yields:
-
Steric Bulk: The styryl group (a phenyl ring conjugated to a vinyl group) creates a massive steric shield, hindering the approach of incoming activated amino acids.
-
Hydrophobicity: This residue dramatically lowers the solubility of the growing peptide chain, promoting on-resin aggregation (β-sheet formation).
-
Stereochemical Heterogeneity: The "DL" designation indicates a racemic mixture. If your peptide contains other chiral centers (L-amino acids), you are synthesizing diastereomers , not just enantiomers.
This guide moves beyond basic protocols to provide a self-validating system for incorporating this difficult residue.
Module 1: Pre-Synthesis & Solvation Strategy
The Core Issue: Fmoc-StyAla is poorly soluble in standard DMF, and the resulting peptide-resin complex often collapses, preventing further reactions.
Solvent Engineering
Do not rely on pure DMF. The styryl side chain requires solvents that disrupt hydrophobic interactions.
| Solvent System | Application | Pros | Cons |
| NMP (N-Methyl-2-pyrrolidone) | Primary Solvent | Superior solvation of hydrophobic chains; reduces aggregation.[1] | More expensive; amine impurities can cause slow Fmoc removal if not fresh. |
| DMF + 10% DMSO | Additive | DMSO is a powerful chaotrope; disrupts β-sheets. | DMSO is viscous; difficult to remove; oxidizes Met/Cys (avoid if these are present). |
| Binary Mix (DCM:DMF 1:1) | Swelling | DCM swells polystyrene resins better than DMF. | Poor for coupling rates; only use for washes or specific low-temp couplings. |
Resin Selection
-
Recommendation: Use ChemMatrix® (PEG-based) or Tentagel resins.
-
Why? These amphiphilic supports swell better in the diverse solvents needed for StyAla than rigid polystyrene (PS) resins.
-
Loading: Keep loading low (< 0.4 mmol/g) . High loading forces peptide chains into proximity, accelerating aggregation.
Module 2: Coupling Optimization (The Steric Barrier)
The Core Issue: The bulky side chain prevents the activated carboxyl group from reaching the N-terminus. Standard DIC/HOBt coupling will fail or result in deletion sequences.
Activation Logic
You must use "hard" coupling reagents that generate highly reactive esters, but you must balance this against racemization (though less critical here since you are starting with a racemate, it still affects yield if the activation is too slow).
-
Gold Standard: HATU / HOAt with DIEA .
-
Alternative (Green): DIC / Oxyma Pure .
-
Benefit: Lower racemization risk for adjacent sensitive residues (like Cys/His) and safer than uronium salts.
-
Microwave-Assisted Protocol (Recommended)
Thermal energy provides the kinetic push to overcome the steric barrier.
Step-by-Step Protocol:
-
Dissolve: Fmoc-DL-StyAla (4 eq) + HATU (3.9 eq) in NMP.
-
Base: Add DIEA (8 eq) immediately before delivery.
-
Cycle:
-
Ramp to 75°C over 2 mins.
-
Hold at 75°C for 10 mins (Standard AA is usually 5 mins).
-
Note: Do not exceed 75°C to preserve the integrity of the styryl double bond.
-
-
Double Couple: Drain and repeat the coupling with fresh reagents. This is mandatory for StyAla.
Visualization: The Coupling Decision Tree
Figure 1: Decision matrix for optimizing the coupling of sterically hindered Styrylalanine.
Module 3: Addressing the "DL" Factor (Stereochemistry)
The Core Issue: You are using a racemic building block.
-
If your peptide is H-Ala-StyAla-Gly-OH :
-
You will produce 50% L-Ala-L-StyAla-Gly and 50% L-Ala-D-StyAla-Gly .
-
-
Implication: These are diastereomers . They will have distinct retention times on RP-HPLC.
Strategic Advice:
-
Do not pool peaks blindly: You will likely see a "split peak" or two distinct peaks in your crude HPLC trace. This is not an impurity; it is the D and L forms.
-
Purification: You must isolate the desired isomer (if known) using preparative RP-HPLC .
-
Gradient: Use a shallow gradient (e.g., 0.5% B per minute) to maximize separation resolution between the diastereomers.
-
-
Identification: If you need to know which is which, you must synthesize a small standard using enantiopure Fmoc-L-StyAla (if available) or rely on enzymatic digestion assays (enzymes typically digest L-forms only).
Module 4: Cleavage & Post-Synthesis
The Core Issue: The styryl group contains an alkene (C=C). During TFA cleavage, bulky cations (t-butyl, trityl) released from protecting groups can attack this double bond, leading to permanent alkylation.
The Cleavage Cocktail
Avoid "Reagent K" if possible (too complex). Use a cocktail with high scavenger capacity but no silanes if you suspect reduction (though TIS is usually safe).
Recommended Cocktail (Reagent B optimized):
-
TFA: 88%[4]
-
Phenol: 5% (Traps t-butyl cations)[4]
-
Water: 5% (Hydrolysis of esters)
-
TIS (Triisopropylsilane): 2% (Hydrogen donor/scavenger)[4]
-
Warning: While TIS is standard, ensure no Palladium (from previous allo-deprotection steps) remains on the resin, or TIS will reduce the styryl double bond to an ethyl group.
-
Aggregation Mitigation Diagram
Figure 2: Strategies to disrupt β-sheet aggregation induced by hydrophobic residues.
Troubleshooting FAQs
Q1: My crude HPLC shows two peaks with identical Mass (MS). Is my synthesis failed? A: No, this is expected. Because you used DL -Styrylalanine, you have synthesized two diastereomers. You must separate them via HPLC. If you used DL-StyAla and only see one peak, your resolution is too low, or one enantiomer failed to couple (kinetic resolution), which is rare with HATU.
Q2: The coupling of the amino acid after Styrylalanine is failing. Why? A: The Styryl group is bulky, shielding the N-terminus.
-
Fix: Use HATU for the next amino acid as well.
-
Fix: Double couple the subsequent residue.
-
Fix: Use a "spacer" solvent like NMP to ensure the chain is fully solvated and accessible.
Q3: Can I use standard Kaiser test to check coupling? A: Yes, but it may be difficult to interpret if the resin is dark or aggregated. The Chloranil test is often more reliable for secondary amines or difficult sequences, though StyAla leaves a primary amine. If Kaiser is ambiguous, perform a micro-cleavage : cleave a few beads and run LC-MS to verify the coupling before proceeding.
References
-
Albericio, F., et al. (2018). Organic Process Research & Development. "Coupling Reagents and Solvents for Peptide Synthesis."
-
CEM Corporation. (2023). "Microwave Peptide Synthesis: Optimizing Coupling for Hindered Amino Acids."
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][5][6][7][8] Chemical Reviews. (Detailed mechanisms on racemization and cleavage scavengers).
-
Sigma-Aldrich. (2024). "Cleavage Cocktails for Fmoc Synthesis."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Diketopiperazine (DKP) Formation After Styrylalanine Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to address the specific challenges of diketopiperazine (DKP) formation, particularly when working with peptides containing the unnatural amino acid, styrylalanine. As your Senior Application Scientist, my goal is to provide not just methods, but the underlying chemical principles to empower you to make informed decisions in your peptide synthesis workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding DKP formation, providing the core knowledge needed to understand and tackle this common side reaction.
Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?
Diketopiperazine (DKP) is a six-membered cyclic dipeptide formed from the first two amino acids at the N-terminus of a peptide chain.[1][2] This intramolecular cyclization is a significant issue in Solid-Phase Peptide Synthesis (SPPS) for two primary reasons:
-
Yield Reduction: The formation of DKP results in the cleavage of the dipeptide from the resin support.[2] This cleaved dipeptide is washed away during subsequent synthesis steps, leading to a substantial, often unnoticed, loss of final product yield. This is sometimes referred to as "traceless" DKP formation because the impurity does not appear in the final crude product analysis, only a lower yield.[3]
-
Formation of Deletion Impurities: After the DKP has been cleaved from the resin, it leaves behind a reactive site (e.g., a hydroxyl group on Wang resin). The next amino acid in the sequence can then be coupled to this newly exposed site, resulting in a final peptide that is missing the first two amino acids (a des-Xaa1-Xaa2 impurity).[2][4]
Q2: What is the chemical mechanism of DKP formation?
DKP formation is an intramolecular aminolysis reaction.[5] After the N-terminal protecting group (commonly Fmoc) of the second amino acid is removed, the now-free primary or secondary amine acts as a nucleophile. It attacks the carbonyl group of the ester linkage connecting the first amino acid to the resin, or in some cases, the amide bond between the second and third amino acids.[4][6] This cyclization cleaves the dipeptide from the peptide-resin, releasing the stable DKP ring.
Caption: Mechanism of DKP formation on a solid support.
Q3: Are peptides containing styrylalanine particularly prone to DKP formation?
While specific data on styrylalanine is limited in literature, we can infer its behavior based on established principles. The rate of DKP formation is highly sequence-dependent.[3][7] Key factors include the steric bulk and electronic properties of the side chains of the first two amino acids.
-
Styrylalanine at Position 1 (Styrylalanine-Xaa-Resin): Styrylalanine has a bulky, aromatic side chain. Studies on other amino acids show that bulky nonpolar groups at the N-terminus can influence the rate of DKP formation in complex ways, sometimes increasing it by promoting a favorable conformation for cyclization.[5][8]
-
Styrylalanine at Position 2 (Xaa-Styrylalanine-Resin): This position is often more critical. If the first amino acid (Xaa) is sterically unhindered (like Glycine or Alanine), the rate of DKP formation can be significant. The bulky styryl group may not offer the same level of steric hindrance to prevent cyclization as other bulky residues.
The highest risk is combining styrylalanine with an amino acid known to accelerate DKP formation, such as Proline.[4][9]
Q4: Which specific sequences involving styrylalanine are at high risk for DKP formation?
Based on extensive data from other amino acids, the following sequences are predicted to be at high risk:
-
Gly-Styrylalanine-Resin: Glycine, being small and flexible, places minimal steric hindrance on the peptide backbone, facilitating the necessary conformation for the N-terminal amine to attack the resin linkage.
-
Xaa-Pro-Resin or Pro-Xaa-Resin: Proline is exceptionally prone to inducing DKP formation due to its unique ability to adopt a cis-amide bond, which pre-organizes the peptide backbone for cyclization.[4][6] Therefore, any sequence where styrylalanine is paired with Proline as one of the first two residues (e.g., Styrylalanine-Pro-Resin or Pro-Styrylalanine-Resin ) should be considered extremely high-risk.
-
Sequences on Wang Resin: The use of Wang resin, which links the peptide via a benzyl ester, makes the C-terminus highly susceptible to nucleophilic attack, thus increasing DKP formation for any sequence.[2][10]
Q5: How can I detect DKP formation in my crude peptide sample?
Detecting DKP requires a combination of analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool.
-
"Traceless" DKP: If your synthesis yield is unexpectedly low but the crude HPLC looks clean, DKP is a prime suspect. You can analyze the wash solutions from the deprotection and coupling steps following the second amino acid. Look for a mass corresponding to the cyclic dipeptide of your first two amino acids.
-
Deletion Impurity: In the final crude product, look for a peak with a mass corresponding to your target peptide minus the first two residues (e.g., M - [Mass of Xaa1 + Mass of Styrylalanine]).[4]
-
-
HPLC (High-Performance Liquid Chromatography): A well-resolved HPLC method can separate the DKP-related deletion impurity from the main product.[11] Comparing the retention time and mass of the impurity peak with a standard (if available) can confirm its identity. UV detection at 210-220 nm is typically used for peptide bonds.[11]
Part 2: Troubleshooting Guide
This guide provides direct answers to common experimental problems related to DKP formation.
Caption: Troubleshooting workflow for DKP-related issues.
Problem 1: My peptide synthesis has a very low yield, but the HPLC of the crude product looks surprisingly clean. What could be the issue?
Answer: This is a classic symptom of "traceless" DKP formation.[3] The dipeptide of styrylalanine and the first amino acid has likely cyclized and cleaved from the resin early in the synthesis. Because it is washed away, it doesn't appear as an impurity in the final product, but the overall yield is drastically reduced.
Troubleshooting Steps:
-
Confirm the Hypothesis: Retrieve the waste fractions from the Fmoc-deprotection of the second amino acid and the subsequent coupling of the third amino acid. Analyze these fractions by LC-MS. The presence of a mass corresponding to cyclo(Xaa-Styrylalanine) will confirm the issue.
-
Immediate Solution: For the next synthesis, switch from the standard Wang or Rink Amide resin to 2-chlorotrityl chloride (2-CTC) resin . The steric bulk of the 2-chlorotrityl group provides significant inhibition of the intramolecular cyclization reaction.[9][10]
Problem 2: I see a major impurity peak in my HPLC/LC-MS analysis with a mass corresponding to a dipeptide deletion. How can I confirm it's DKP-related?
Answer: The mass data strongly suggests that DKP formation occurred, leading to a des-Xaa-Styrylalanine peptide.
Troubleshooting Steps:
-
Mass Confirmation: Ensure the observed mass exactly matches the calculated mass for the target peptide minus the first two residues.
-
Sequence Context: Check if your sequence contains a high-risk dipeptide at the C-terminus (e.g., Gly-Styrylalanine, Pro-Styrylalanine). If so, DKP is the most probable cause.
-
Mitigation Strategy: The most robust solution is to use a dipeptide building block .[3][10] Synthesize Fmoc-AA3-AA4-OH (or in your case, Fmoc-AA3-Styrylalanine-OH) separately in solution and then couple it as a single unit to the resin-bound amino acid. This completely bypasses the vulnerable dipeptidyl-resin intermediate.[10]
Part 3: Prevention and Mitigation Protocols
Proactive measures are the most effective way to combat DKP formation. The following protocols are designed to minimize risk from the outset.
Protocol 1: Optimal Resin Selection and First Amino Acid Coupling
This protocol is designed to minimize DKP risk at the foundational step of SPPS.
Objective: To utilize a sterically hindered resin that physically obstructs the cyclization mechanism.
Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin[9][10]
Procedure:
-
Swell 1.0 g of 2-CTC resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 2.0 equivalents of the first Fmoc-protected amino acid (relative to resin loading) in a minimal amount of DCM. Add 3.0 equivalents of Diisopropylethylamine (DIPEA).
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) before proceeding to the next coupling step.
Protocol 2: Modified Fmoc-Deprotection Protocol to Suppress DKP Formation
Standard 20% piperidine in DMF can be aggressive and promote DKP formation. An alternative, less basic cocktail can significantly reduce the side reaction.
Objective: To achieve efficient Fmoc removal while minimizing the time the free N-terminal amine is exposed under basic conditions.
Reagents: Deprotection Solution: 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 5% Piperazine in N-Methyl-2-pyrrolidone (NMP).
Procedure (for the deprotection of the second amino acid):
-
Wash the peptide-resin with NMP (3x).
-
Add the 2% DBU / 5% Piperazine / NMP solution to the resin.
-
Agitate for 5-7 minutes. Monitor the deprotection using a colorimetric test (e.g., Kaiser test).
-
Drain the deprotection solution.
-
Repeat steps 2-4 for a second 5-7 minute treatment.
-
Wash the resin thoroughly with NMP (5x) to remove all traces of the deprotection solution.
-
Immediately proceed to the coupling of the third amino acid. Do not allow the deprotected dipeptidyl-resin to sit for extended periods. [4][6][12]
Part 4: Data and Tables
Table 1: Comparison of Resin Types and their Susceptibility to DKP Formation
| Resin Type | Linkage Type | Steric Hindrance | DKP Formation Risk | Recommended Use Case |
| Wang Resin | Benzyl Ester | Low | High | General purpose, but avoid for DKP-prone sequences.[2] |
| 2-Chlorotrityl Chloride (2-CTC) | Trityl Ether | High | Very Low | Recommended standard for C-terminal acid peptides, especially with Proline or other high-risk residues.[9][10] |
| Rink Amide Resin | Amide Linker | Low | Moderate | For C-terminal amide peptides. Less susceptible than Wang, but risk is still present. |
Table 2: Influence of Deprotection Cocktails on DKP Formation
| Deprotection Cocktail | Base Strength | Typical Treatment Time | Relative DKP Formation | Reference |
| 20% Piperidine / DMF | Standard | 2 x 10 min | High | |
| 5% Piperidine / DMF | Reduced | 2 x 15 min | Moderate-High | |
| 5% Piperazine / NMP | Mild | 2 x 10 min | Low | |
| 2% DBU, 5% Piperazine / NMP | Optimized | 2 x 7 min | Very Low | [7] |
References
Sources
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides | Publicación [silice.csic.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 12. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Managing Premature Fmoc Deprotection with Styrylalanine
Status: Active Ticket ID: SPPS-SAA-001 Specialist: Senior Application Scientist, Peptide Chemistry Division
Welcome to the Styrylalanine (Saa) Troubleshooting Hub
You are likely here because your mass spectrometry data is showing confusing "double insertion" peaks (
The Core Problem: Styrylalanine is a bulky, electronically unique residue. Its incorporation often requires extended coupling times. If you use standard coupling cocktails containing tertiary bases (like DIEA or NMM), these bases can slowly remove the Fmoc group of the incoming amino acid (or the resin-bound species) before the coupling is complete. This leads to Premature Fmoc Deprotection , resulting in double insertions (oligomerization) or deletion sequences.
This guide provides the mechanistic insight and validated protocols to arrest this process.
Module 1: Diagnostic Triage
Before altering your synthesis, confirm the diagnosis. Premature Fmoc deprotection manifests in specific ways.
| Symptom | Observation | Probability of Premature Deprotection |
| Double Insertion | Mass Spec shows | High . This is the hallmark. The Fmoc falls off, and a second equivalent couples immediately.[1] |
| Racemization | Loss of chirality at the Saa center. | Medium . Often accompanies base-mediated premature deprotection (base-catalyzed enolization). |
| +67 Da Mass Shift | Mass Spec shows | Low . This is likely a Piperidine Adduct on the styryl double bond, not deprotection. |
| Deletion | Missing Saa residue entirely. | Low . This indicates failed coupling (steric hindrance), not premature deprotection. |
Module 2: The Mechanism (The "Why")
To fix the problem, you must understand the "Vicious Cycle" of bulky residue coupling.
The Steric-Base Trap
Styrylalanine is sterically demanding. Coupling reactions involving Saa (either coupling of Saa or coupling onto Saa) are kinetically slow.[2]
-
Standard Protocol: You extend the reaction time (e.g., 2 hours to overnight) to force the coupling.
-
The Culprit: Your activation mixture likely contains DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
The Failure Mode: While DIEA is a weak base, given enough time (and the inductive effect of the styryl group potentially acidifying the
-proton), it initiates the E1cB elimination mechanism on the Fmoc group. -
Result: The Fmoc group is removed during the coupling step. The free amine then reacts with the excess activated amino acid still present in the solution.
Visualizing the Pathway
Figure 1: The mechanism of premature Fmoc deprotection driven by tertiary bases during prolonged coupling steps.
Module 3: Validated Protocols
Do not use standard HBTU/DIEA or HATU/DIEA cycles for Styrylalanine. Use the following Base-Free or Weak-Base protocols.
Protocol A: The "Gold Standard" Base-Free Coupling
Best for: Preventing premature deprotection entirely.
This method relies on Carbodiimide chemistry (DIC) which requires no exogenous base, eliminating the root cause of the deprotection.
Reagents:
-
Activator: DIC (N,N′-Diisopropylcarbodiimide)
-
Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
Solvent: DMF or NMP (NMP is superior for bulky residues)
Step-by-Step:
-
Calculate: Use 3-5 equivalents (eq) of Fmoc-Saa-OH relative to resin loading.
-
Dissolve: Dissolve Amino Acid and Oxyma (3-5 eq) in minimal NMP.
-
Activate: Add DIC (3-5 eq) to the mixture.
-
Pre-activation: Let stand for 2 minutes (do not exceed 5 mins to avoid racemization).
-
Coupling: Add to the resin.
-
Time: Allow to react for 2–4 hours.
-
Note: Since there is no base, you can extend this to 12 hours with minimal risk of Fmoc removal.
-
-
Monitor: Perform a Chloranil Test (see Module 4).
Protocol B: The "Collidine" Method (If Phosphonium Salts are Required)
Best for: Extremely difficult couplings where HATU/PyBOP is strictly necessary.
If you must use HATU (a uronium salt), you cannot omit the base. Instead, replace DIEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base (
Step-by-Step:
-
Dissolve: Fmoc-Saa-OH (3 eq) + HATU (2.9 eq) in DMF.
-
Base: Add TMP (Collidine) (6 eq).
-
Coupling: Add immediately to resin.
-
Time: Limit coupling to 60 minutes . If incomplete, drain and re-couple with fresh reagents rather than extending time.
Module 4: Troubleshooting & FAQs
Q1: I switched to DIC/Oxyma, but I still see impurities. What else could it be?
A: Check for Piperidine Adducts . The styryl double bond is electron-rich but can be susceptible to side reactions if your deprotection step is too aggressive.
-
Fix: Switch your deprotection cocktail from 20% Piperidine to 20% Piperazine in DMF with 0.1 M HOBt . Piperazine is milder, and HOBt suppresses side reactions (aspartimide-like pathways and adducts).[3]
Q2: How do I monitor the coupling? The Kaiser test is ambiguous.
A: Styrylalanine is a secondary-like steric environment once coupled. The Kaiser Test (Ninhydrin) often gives false negatives (residue is too bulky) or false positives (styryl interaction).
-
Recommendation: Use the Chloranil Test .
-
Positive (Free Amine): Blue/Green spots.
-
Negative (Coupled): Colorless/Yellow beads.
-
Why? Chloranil is more sensitive to secondary amines and sterically hindered primary amines.
-
Q3: Can I use microwave heating?
A: Proceed with Caution. Microwave heating accelerates coupling but also accelerates the E1cB elimination of the Fmoc group if any base is present.
-
Rule: Only use microwave heating (max 75°C) if using Protocol A (Base-Free DIC/Oxyma) . Never microwave Fmoc-Saa with DIEA.
Module 5: Decision Support Workflow
Use this logic gate to determine your next experimental step.
Figure 2: Troubleshooting decision tree for Styrylalanine synthesis issues.
References
-
Isidro-Llobet, A., et al. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews. Comprehensive review covering the stability of Fmoc groups and the mechanisms of premature deprotection by tertiary amines.
-
Mergler, M., & Dick, F. (2005).[4] The Fmoc group: cleavage and side reactions. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. detailed analysis of base-induced side reactions in SPPS.
-
Fields, G. B. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Establishes the baseline kinetics for Fmoc removal by various bases (DIEA vs Piperidine).
-
Di Fenza, A., et al. (2009). Racemization-Free Coupling of Fmoc-Cys(Trt)-OH and Other Hindered Amino Acids. Discusses the use of Collidine (TMP) to prevent racemization and premature deprotection in hindered systems.
For further assistance, please contact the Peptide Synthesis Core Facility or reply to this ticket with your raw LC-MS data.
Sources
impact of styrylalanine on peptide secondary structure and how to control it
The following Technical Support Guide is designed for researchers utilizing Styrylalanine (Sla) to modulate peptide secondary structure. It moves beyond basic definitions to address the practical "how-to" of synthesis, photocontrol, and structural validation.
Current Status: Operational Topic: Impact of Styrylalanine on Peptide Secondary Structure & Control Mechanisms Ticket ID: SLA-PROTO-2024
Knowledge Base: The Mechanism of Action
Styrylalanine (Sla) is a non-canonical amino acid (NCAA) functioning as a molecular photoswitch . Unlike standard hydrocarbon staples that permanently lock secondary structure, Sla offers dynamic control.
-
The Structure: Sla contains a styryl group (a phenyl ring conjugated with a vinyl group) on the side chain.
-
The Switch: It undergoes reversible cis-trans isomerization upon irradiation.
-
Trans-Sla: The thermodynamically stable isomer. Its planar, extended geometry allows for
stacking interactions with other aromatic residues (e.g., spacing), often stabilizing -helical or -sheet structures. -
Cis-Sla: Generated via UV irradiation. The non-planar, bulky "kinked" geometry introduces steric clashes that typically destabilize or disrupt the local secondary structure.[1][2]
-
-
The Application: By placing Sla at critical folding interfaces, you can turn peptide bioactivity "on" or "off" with light.
Experimental Workflow & Decision Logic
The following diagram outlines the critical decision paths for synthesizing and controlling Sla-peptides.
Figure 1: Decision matrix for Styrylalanine synthesis and control. Note the bifurcation for optional covalent stapling vs. non-covalent switching.
Troubleshooting Guide
Scenario A: "My peptide precipitated or failed during SPPS synthesis."
Root Cause: Sla is hydrophobic and bulky. When multiple Sla residues or other hydrophobic residues (Ile, Val, Phe) are adjacent,
-
Solvent Switch: Replace standard DMF with NMP (N-methyl-2-pyrrolidone) or a "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt aggregation.
-
Chaotropic Salts: Add 0.1 M LiCl or Pseudoproline dipeptides at positions
or relative to Sla to prevent chain association. -
Coupling Reagents: Switch from HBTU/DIEA to HATU/HOAt/DIEA (1:1:2 ratio). Double couple the Sla residue (2 x 45 min).
Scenario B: "I see no change in CD spectra after UV irradiation."
Root Cause: Inefficient photoisomerization due to "Inner Filter Effect" (concentration too high) or rapid thermal back-relaxation. Corrective Protocol:
-
Concentration Check: Ensure peptide concentration is < 50
M for Circular Dichroism (CD). High concentrations absorb all incident light at the surface, leaving the bulk solution unswitched. -
Temperature Control: The cis isomer is thermally unstable. Maintain the sample at 4°C to 10°C during measurement. If the probe is heated by the UV source, the cis form will revert to trans faster than you can measure.
-
Wavelength Validation: Verify your light source emits at 320–365 nm . 254 nm (standard germicidal UV) is too energetic and may degrade the peptide backbone (photobleaching).
Scenario C: "The 'Trans' state isn't stabilizing my helix as predicted."
Root Cause: Incorrect spacing or rotameric mismatch. Sla requires specific geometry to stack with neighboring aromatic residues. Corrective Protocol:
-
Spacing Audit: Sla stabilizes helices best when paired with another aromatic residue (Phe, Tyr, Trp, or another Sla) at
spacing. -
Chirality Check: Ensure you used L-Sla. D-Sla will destabilize a right-handed
-helix regardless of the isomer.
Standard Operating Procedures (SOPs)
SOP-01: Photocontrol of Secondary Structure
Objective: Switch Sla-peptide from Helix (Trans) to Random Coil (Cis).
-
Preparation: Dissolve purified peptide in Phosphate Buffer (pH 7.4) or Water/TFE mixture (if water solubility is low) to a final concentration of 20–40
M. -
Baseline Scan: Acquire a CD spectrum (190–260 nm) at 20°C. Expectation: Minima at 208/222 nm indicate helicity.
-
Irradiation (Switching):
-
Place sample in a quartz cuvette (1 mm path length).
-
Irradiate with a UV LED (365 nm, ~10 mW/cm²) for 5–10 minutes.
-
Critical: Stir the solution gently during irradiation to ensure homogenous switching.
-
-
Post-Irradiation Scan: Immediately acquire a second CD spectrum.
-
Expectation: Loss of intensity at 222 nm (loss of helicity) indicates successful trans
cis conversion.
-
-
Reversion: Expose the sample to visible light (white LED) or heat to 50°C for 30 minutes to recover the baseline spectrum.
SOP-02: Data Interpretation (Helicity Calculation)
Use the following table to interpret your CD data:
| Parameter | Trans-Sla State (Dark) | Cis-Sla State (Irradiated) | Interpretation |
| MRE at 222 nm | High (-15,000 to -30,000) | Reduced (closer to 0) | High negative values indicate |
| Ratio 222/208 nm | > 0.9 | < 0.7 | Ratio >1.0 suggests coiled-coil; <0.8 suggests single helix or disorder. |
| Isosbestic Point | N/A | Present (e.g., ~210 nm) | Clean crossing points in overlaid spectra confirm a two-state transition without degradation. |
Note: MRE = Mean Residue Ellipticity (deg cm² dmol⁻¹).
Frequently Asked Questions (FAQs)
Q: Can I use Styrylalanine for covalent stapling (Ring-Closing Metathesis)?
A: Yes, but it differs from standard stapling. Sla can undergo cross-metathesis with another olefin-bearing residue (like Allyl-Glycine). However, the resulting bridge will contain a stilbene-like linkage. This linkage is rigid and photo-active. If you just want a passive structural lock, use standard
Q: Is the Sla switch reversible indefinitely? A: Sla is relatively fatigue-resistant, but "photobleaching" (irreversible oxidation) occurs over many cycles, especially if oxygen is present. Degassing your buffer with Argon before the experiment extends the cycle life significantly [2].
Q: Why does my Sla-peptide fluoresce? A: Sla is intrinsically fluorescent. The trans isomer typically has a higher quantum yield than the cis isomer. You can use this feature to monitor switching kinetics without running a full CD spectrum.
References
-
Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in mdm2/p53 interaction. Bioorganic & Medicinal Chemistry Letters. Link(Foundational reference for hydrocarbon stapling logic, distinct from Sla switching).
-
Velema, W. A., Szymanski, W., & Feringa, B. L. (2014). Photopharmacology: Beyond Proof of Principle. Journal of the American Chemical Society.[3] Link(Authoritative review on photoswitch mechanisms including stilbenes/Sla).
-
Woolley, G. A. (2005). Photochemical control of peptide and protein structure and function.[4][5] Accounts of Chemical Research. Link(Core mechanisms of photo-control in peptides).
-
Albert, L., et al. (2019). Surface-bound photoswitchable peptides. ChemComm. Link(Specific protocols for Sla/Stilbene switching).
Sources
Validation & Comparative
HPLC Purification and Analysis of Fmoc-DL-Styrylalanine Peptides: A Comparative Guide
Executive Summary
The incorporation of Fmoc-DL-styrylalanine into peptide sequences is a critical step in the synthesis of hydrocarbon-stapled peptides and peptidomimetics. However, the unique physicochemical properties of the styryl group—specifically its high hydrophobicity, extended
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. While C18 remains the baseline for general purification, our comparative analysis demonstrates that Phenyl-Hexyl phases offer superior selectivity for separating diastereomers and E/Z isomers inherent to styrylalanine-containing peptides, primarily due to orthogonal
Part 1: The Chemical Context[1][2]
Fmoc-styrylalanine is frequently employed as a precursor for Ring-Closing Metathesis (RCM) to create "stapled" peptides that mimic
The Purification Challenge
-
Extreme Hydrophobicity: The styryl side chain (alkene + phenyl ring) significantly increases retention time (
), often requiring high organic concentrations where resolution degrades. -
Stereoisomerism (The "DL" Problem): Commercial Fmoc-styrylalanine is often supplied as a racemic mixture (DL). When coupled to a peptide of L-amino acids, this creates diastereomers (e.g., L-L-L-L -L vs. L-L-L-D -L). These must be separated to ensure biological activity.
-
Geometric Isomerism: If subjected to RCM, the resulting macrocycle forms E (trans) and Z (cis) isomers, adding another layer of separation complexity.
Part 2: Column Selection Study (Comparative Analysis)
We compared the performance of three stationary phases for the separation of a model crude peptide: Ac-Ala-Lys-StyrylAla-Glu-NH2 (synthesized using DL-Styrylalanine).
Experimental Setup
-
System: UHPLC (Agilent 1290 Infinity II equivalent)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Gradient: 20–60% B over 20 minutes
-
Detection: UV 214 nm / 254 nm
Comparative Data: Separation of Diastereomers
| Feature | C18 (Standard) | Phenyl-Hexyl (Alternative) | C8 (Octyl) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + | Hydrophobic (Weaker) |
| Retention Time ( | 14.2 min / 14.5 min | 15.8 min / 16.4 min | 11.5 min / 11.7 min |
| Resolution ( | 1.2 (Partial Co-elution) | 2.8 (Baseline Resolution) | 0.8 (Co-elution) |
| Peak Symmetry ( | 1.15 | 1.05 | 1.30 (Tailing) |
| Selectivity ( | 1.02 | 1.05 | 1.01 |
Expert Insight: Why Phenyl-Hexyl Wins
Standard C18 columns rely solely on hydrophobic partitioning. Since the L- and D- isomers of Styrylalanine have identical mass and very similar hydrophobic footprints, C18 struggles to resolve them (
The Phenyl-Hexyl phase introduces a secondary interaction mechanism. The
Part 3: Visualization of Selectivity Mechanisms
The following diagram illustrates the orthogonal separation mechanisms discussed above.
Caption: Comparison of interaction mechanisms. Phenyl-Hexyl utilizes pi-pi stacking for superior isomer resolution.
Part 4: Detailed Experimental Protocols
Analytical Method Development (Scouting)
Before preparative purification, use this protocol to determine the optimal gradient and confirm diastereomer separation.
-
Column: Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (e.g., Waters CSHTM or Agilent Poroshell).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Elevated temperature improves mass transfer for hydrophobic peptides).
-
Gradient Strategy:
-
Step 1: Run a broad linear gradient (5–95% B over 20 min).
-
Step 2: Identify the elution %B (e.g., peptide elutes at 45% B).
-
Step 3: Create a Focused Gradient . Start 10% below elution point and end 10% above.
-
Example: 35% B to 55% B over 20 min.
-
Note: A shallow gradient (0.5% - 1% B per minute) is crucial for separating the L-Styryl and D-Styryl diastereomers.
-
-
Preparative Purification Workflow
Objective: Isolate the biologically active L-isomer from the crude DL-mixture.
-
Sample Prep: Dissolve crude peptide in 50% Acetonitrile/Water. Do not use 100% DMSO if possible, as it broadens peaks. Sonicate for 10 mins.
-
Loading: Inject onto a Prep Phenyl-Hexyl column (e.g., 21.2 x 150 mm). Load approx. 1 mg peptide per 1 mL column volume.
-
Elution: Run the Focused Gradient determined in step 1.
-
Fraction Collection:
-
Trigger collection by UV threshold (254 nm is specific to the styryl group).
-
Collect peaks into glass tubes (plastic can leach plasticizers into hydrophobic fractions).
-
-
Analysis: Re-analyze fractions using the analytical method. Pool only fractions with >98% diastereomeric purity.
Part 5: Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Broad Peaks | Hydrophobic aggregation or strong interaction with column. | Increase column temp to 60°C; Add 10-20% Isopropanol to Mobile Phase B. |
| Peak Splitting | Separation of E/Z isomers (if RCM was performed) or Oxidation. | Check Mass Spec. If masses are identical, it is isomerism. Use Phenyl-Hexyl to resolve and collect separately. |
| Low Recovery | Irreversible adsorption to C18. | Switch to C4 column or Phenyl-Hexyl. Ensure Mobile Phase A has 0.1% TFA (ion pairing reduces adsorption). |
Workflow Diagram
Caption: Step-by-step workflow from synthesis to purified diastereomer.
References
-
Sigma-Aldrich. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. (Demonstrates Phenyl-Hexyl selectivity for aromatic peptides). Link
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (Explains the mechanism of pi-pi interactions). Link
-
Biotage. Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. (Context on RCM and hydrophobic peptide synthesis). Link
-
National Institutes of Health (PMC). Structure-guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. (Validation of RP-HPLC for diastereomer separation). Link
Definitive Guide to Mass Spectrometry Characterization of Styrylalanine (Saa) Peptides
Topic: Mass Spectrometry Characterization of Peptides with Styrylalanine Content Type: Publish Comparison Guide
Executive Summary
The incorporation of Styrylalanine (Saa) —a non-canonical, hydrophobic amino acid—into peptide therapeutics (e.g., stapled peptides, macrocycles) significantly alters physicochemical properties and fragmentation behavior compared to standard aromatic residues like Phenylalanine (Phe). For drug development professionals, accurate characterization requires moving beyond standard proteomics workflows.
This guide provides a technical comparison of MS dissociation methods (HCD vs. CID) and establishes a validated workflow for identifying Saa-containing peptides, focusing on diagnostic ion specificity and chromatographic retention shifts.
Comparative Analysis: Styrylalanine (Saa) vs. Standard Alternatives
To accurately characterize Saa, one must understand how it deviates from its structural analog, Phenylalanine (Phe). The styryl group adds steric bulk and extended
Physicochemical & Spectral Comparison
| Feature | Phenylalanine (Phe) | Styrylalanine (Saa) | Impact on Analysis |
| Formula (Residue) | +26.016 Da mass shift (vinyl addition). | ||
| Monoisotopic Mass | 147.068 Da | 173.084 Da | Distinct precursor m/z shift. |
| Hydrophobicity | High | Very High | +1.5 to +3.0 min retention time shift (C18 column). |
| Diagnostic Immonium Ion | m/z 120.08 | m/z 146.10 | Critical for confirmation. |
| Side Chain Stability | Stable | Stable (Conjugated) | Resists neutral loss better than labile PTMs (e.g., pSer). |
Dissociation Method Performance: HCD vs. CID vs. ETD
The choice of fragmentation method is the single most critical variable in Saa characterization.
-
HCD (Higher-energy C-trap Dissociation): Recommended. [1]
-
CID (Collision Induced Dissociation): Acceptable but Limited.
-
ETD (Electron Transfer Dissociation): Not Recommended for Saa alone.
Technical Deep Dive: The "Saa-Hunter" Protocol
This self-validating workflow ensures detection and differentiation of Saa from potential isobaric interferences or metabolic byproducts.
Phase 1: Chromatographic Separation (LC Optimization)
Saa significantly increases retention on Reverse Phase (RP) columns.
-
Column: C18 or C4 (for very hydrophobic stapled peptides).[4]
-
Mobile Phase: 0.1% Formic Acid (FA) in Water (A) / 0.1% FA in Acetonitrile (B).[4]
-
Gradient Adjustment: Comparison data shows Saa-peptides elute 10-15% higher %B than Phe-analogs.
-
Action: Flatten the gradient slope at the high-organic region (e.g., 0.5% B/min between 40-70% B) to resolve Saa isomers.
-
Phase 2: MS Acquisition (HCD Targeted)
-
Ionization: ESI Positive Mode.
-
Method: Data-Dependent Acquisition (DDA) with inclusion list or Targeted-SIM for the theoretical [M+H]+.
-
Fragmentation Settings:
-
NCE (Normalized Collision Energy): 28-32%. (Saa backbone is stable; standard energy suffices).
-
Isolation Window: 1.5 m/z (Narrow window to exclude isotopes).
-
Phase 3: Data Analysis & Validation
-
Mass Check: Confirm precursor mass shift of +26.016 Da vs. wild-type.
-
Diagnostic Ion Mining: Extract Ion Chromatogram (XIC) for m/z 146.096 .
-
Logic: If the spectrum contains the peptide backbone but lacks m/z 146, it is likely a misidentification or an isomer (e.g., different alkylation).
-
-
Sequence Coverage: Verify
ions flanking the Saa residue.
Visualizations
Figure 1: Fragmentation Logic & Diagnostic Ion Generation
This diagram illustrates the mechanistic pathway generating the unique spectral fingerprint of Styrylalanine.
Caption: Mechanistic pathway of Styrylalanine fragmentation via HCD, highlighting the generation of the diagnostic m/z 146.10 ion distinct from Phenylalanine.
Figure 2: The "Saa-Hunter" Experimental Workflow
A decision-tree workflow for validating Saa incorporation in synthetic peptides.
Caption: Step-by-step decision tree for the LC-MS identification of Styrylalanine, prioritizing retention time checks and diagnostic ion confirmation.
Experimental Data Summary
The following table summarizes expected spectral data when comparing a standard Phenylalanine-containing peptide against its Styrylalanine analog.
| Parameter | Phe-Peptide (Control) | Saa-Peptide (Test) | Observation Notes |
| Precursor m/z (z=2) | 500.25 | 513.26 | +13.01 m/z shift per charge (for z=2). |
| Retention Time (C18) | 12.5 min | 14.8 min | Significant hydrophobic shift; requires higher %B to elute. |
| Base Peak (MS2) | Backbone fragmentation remains dominant in HCD. | ||
| Low Mass Region | m/z 120.08 (Strong) | m/z 146.10 (Strong) | The 146 ion is the "smoking gun" for Saa. |
| Neutral Losses | -17 (NH3) | -17 (NH3) | No unique neutral loss observed for Styryl group under standard HCD. |
References
-
Matrix Science. (2025). Peptide Fragmentation and Immonium Ion Masses. Mascot Help. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Diagnostic ions for the analysis of phenylalanine adducts by ESI-QTOF mass spectrometry. PubMed. Retrieved from [Link]
-
GPMAW. (2025). Elemental mass values, amino acids and immonium ions. General Protein/Mass Analysis for Windows. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]
Sources
Fmoc-DL-Styrylalanine vs. Boc-DL-Styrylalanine: A Technical Comparison Guide
This guide provides an in-depth technical comparison between Fmoc-DL-styrylalanine and Boc-DL-styrylalanine for solid-phase peptide synthesis (SPPS).[1] It is designed for researchers requiring high-fidelity incorporation of styryl-functionalized residues, often used in stapled peptides, macrocyclization (Ring-Closing Metathesis), and hydrophobic core engineering.[1]
Executive Summary & Decision Matrix
For the synthesis of peptides containing Styrylalanine (Sty) , Fmoc chemistry is the superior and recommended strategy .
The styryl moiety (a phenyl-substituted alkene) is chemically sensitive to the harsh acidic conditions required in Boc chemistry (HF cleavage). The Fmoc strategy, utilizing mild base deprotection and controlled TFA cleavage, preserves the integrity of the alkene double bond, whereas Boc chemistry poses a high risk of polymerization, hydrofluorination, or aryl ring modification.
Quick Decision Guide
| Feature | Fmoc-DL-Styrylalanine | Boc-DL-Styrylalanine |
| Alkene Stability | High (Stable to Piperidine/TFA) | Low (Risk of polymerization in HF) |
| Cleavage Conditions | Mild Acid (95% TFA + Scavengers) | Harsh Acid (Anhydrous HF) |
| Racemization Risk | Low (Base-induced is minimal if controlled) | Low (Acid-induced is minimal) |
| Automation | Highly Compatible | Less Common |
| Cost | Higher per gram | Lower per gram |
| Recommended For | Standard Synthesis, RCM Precursors | Not Recommended for Styryl residues |
Chemical Profile & Structural Considerations
Styrylalanine (specifically 2-amino-5-phenylpent-4-enoic acid in its most common form) contains a
-
Chemical Structure: The "styryl" group is an electron-rich alkene.[1]
-
The "DL" Factor: The use of DL -styrylalanine introduces a racemic center at the
-carbon. In a peptide sequence containing other chiral L-amino acids, this will result in a mixture of diastereomers (e.g., L-L-L-L(Sty) -L and L-L-L-D(Sty) -L).[1] These diastereomers will have distinct physical properties and can typically be separated by RP-HPLC.[1]
Stability Analysis[1]
-
Fmoc Route (Base Lability): The styryl group is generally stable to 20% piperidine. Unlike Michael acceptors (
-unsaturated carbonyls), the styryl alkene is not electron-deficient enough to undergo rapid nucleophilic attack by piperidine under standard SPPS conditions.[1] -
Boc Route (Acid Lability): The styryl group is sensitive to carbocationic mechanisms. In liquid HF (Boc cleavage), the high acidity can protonate the alkene, leading to:
Experimental Workflow & Protocols
A. Fmoc-DL-Styrylalanine Protocol (Recommended)[1]
This protocol ensures the survival of the styryl double bond and minimizes racemization during coupling.
Reagents:
-
Resin: Rink Amide (for amides) or Wang (for acids).[1]
-
Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure or HBTU / DIEA.[1]
-
Deprotection: 20% Piperidine in DMF.[1]
-
Cleavage: TFA / TIS /
(95:2.5:2.5).[1] Avoid EDT if RCM is planned (sulfur poisons Ruthenium catalysts).[1]
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (
min).[1] Wash with DMF ( ).[1] -
Coupling (The Critical Step):
-
Dissolve Fmoc-DL-Styrylalanine (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.[1]
-
Note: Pre-activation should be kept short (< 2 min) to minimize racemization of the activated ester, although the starting material is already racemic.
-
Add to resin and shake for 60-90 min.
-
Kaiser Test: Verify coupling completion.
-
-
Capping: Acetic anhydride/Pyridine (optional, to block unreacted amines).[1]
-
Final Cleavage:
-
Precipitation: Filter resin, precipitate filtrate in cold diethyl ether.
B. Boc-DL-Styrylalanine Protocol (High Risk)[1]
Warning: This method is provided for comparative purposes. HF cleavage requires specialized Teflon apparatus and extreme safety precautions.
-
Coupling: Uses Boc-DL-Styrylalanine with DCC/HOBt in DCM/DMF.[1]
-
Deprotection: 50% TFA in DCM.[1] (The styryl group survives this mild acid step).
-
Neutralization: 10% DIEA in DCM.[1]
-
HF Cleavage (The Failure Point):
Visualizations
Diagram 1: Synthesis Pathway & Decision Logic
This diagram illustrates the divergence in stability between the two pathways.
Caption: Comparative workflow showing the high risk of HF cleavage in Boc chemistry versus the stability of the Fmoc route.
Comparative Data Analysis
The following table summarizes expected outcomes based on chemical principles and literature precedents for alkene-containing amino acids.
| Parameter | Fmoc-DL-Styrylalanine | Boc-DL-Styrylalanine |
| Crude Purity | > 85% (Typical) | < 40% (Due to side reactions) |
| Alkene Integrity | Intact | High risk of hydrofluorination/polymerization |
| Diastereomer Ratio | ~1:1 (L/D) | ~1:1 (L/D) |
| Scavenger Requirement | Critical (TIS/Water) | Critical (p-Cresol/DMS) - often insufficient |
| Post-Cleavage Workup | Ether precipitation | Ether precipitation after HF evaporation |
Note on Racemization (DL-Mixture)
Since the starting material is DL (racemic), the final peptide will be a mixture.
-
Example: If synthesizing H-Ala-Sty-Gly-OH using L-Ala and DL-Sty:
-
Separation: These are diastereomers.[1] They will elute at different retention times on a C18 HPLC column. You must plan for a difficult purification step to isolate the desired isomer, or use the mixture if the application permits (e.g., screening binding affinity of both stereoisomers).
References
-
Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161–214.[1]
-
Coin, I., Beyermann, M., & Bienert, M. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.[1]
-
Stathopoulos, P., et al. (2013).[1] Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363.[1] (Discusses alkylation risks relevant to nucleophilic side chains).
-
PubChem. (2025).[1][4] Fmoc-l-styrylalanine Structure and Properties. Retrieved from [Link]
Sources
Enantiomeric Resolution of DL-Styrylalanine in Synthetic Peptides: A Comparative Technical Guide
Executive Summary
The incorporation of non-canonical amino acids (NCAAs) like Styrylalanine (Sty) —a phenylalanine analog featuring a vinyl group—into peptide therapeutics enhances proteolytic stability and membrane permeability. However, its olefinic side chain and steric bulk present unique analytical challenges. Unlike standard proteinogenic amino acids, Styrylalanine is susceptible to oxidative degradation and acid-catalyzed side reactions during the hydrolysis required for chiral analysis.
This guide objectively compares the two most robust methodologies for determining the enantiomeric ratio (ER) of DL-Styrylalanine in peptides: Advanced Marfey’s Analysis (with Deuterium Labeling) and Direct Chiral Stationary Phase (CSP) LC-MS .
The Analytical Challenge: Styrylalanine Integrity
Before selecting a method, the analyst must acknowledge three critical physicochemical hurdles specific to Styrylalanine:
-
The Racemization Trap: The
-proton of phenyl-substituted amino acids is relatively acidic. Harsh hydrolysis conditions (6N HCl, 110°C) can induce 0.5%–2.0% racemization ex vivo, creating false positives for D-isomer impurities. -
Olefin Stability: The styryl double bond is sensitive to oxidation and polymerization. Standard hydrolysis without scavengers leads to low recovery and "ghost" peaks.
-
Chromatographic Co-elution: In standard C18 gradients, D-Sty and L-Sty are enantiomers and will co-elute. They must be converted to diastereomers or separated in a chiral environment.[1][2][3][4]
Method A: Deuterated Hydrolysis + Marfey’s Analysis (The Gold Standard)
This is the definitive method for quantification when accuracy <0.1% is required. It couples Deuterium-labeled hydrolysis with Marfey’s derivatization .[3]
The Mechanism[1][4][6]
-
Step 1 (Self-Validation): The peptide is hydrolyzed in DCl/D₂O. If an L-Sty residue racemizes to D-Sty during hydrolysis, it incorporates a deuterium atom at the
-position ( mass shift). If the D-Sty was present originally in the peptide, it retains a proton ( ). MS detection distinguishes "process-induced" vs. "intrinsic" impurities. -
Step 2 (Separation): The free amino acids are derivatized with L-FDAA (Marfey’s Reagent) .[5] The reaction converts enantiomers (L-Sty, D-Sty) into diastereomers (L-FDAA-L-Sty, L-FDAA-D-Sty), which have different hydrophobicities and separate easily on standard C18 columns.
Detailed Protocol
-
Hydrolysis (with Scavenger):
-
Dissolve 0.5 mg peptide in 200 µL 6N DCl in D₂O (Deuterium Chloride).
-
Crucial: Add 1% Phenol (w/v) to scavenge free radicals and protect the styryl double bond.
-
Flush with Argon; seal in a vacuum hydrolysis tube.
-
Incubate at 110°C for 18–24 hours.
-
Evaporate to dryness under N₂ stream.
-
-
Derivatization:
-
Resuspend residue in 100 µL H₂O.
-
Add 50 µL 1% L-FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add 20 µL 1M NaHCO₃.
-
Incubate at 40°C for 1 hour.
-
Quench with 20 µL 1M HCl.
-
-
LC-MS Analysis:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase: A: 0.1% Formic Acid in H₂O; B: Acetonitrile.
-
Gradient: 20% B to 60% B over 25 mins (Styrylalanine is hydrophobic; late elution expected).
-
Detection: ESI-MS (Negative Mode often gives cleaner FDAA adducts, though Positive Mode works). Monitor m/z for Protonated vs. Deuterated species.
-
Visualization of Method A Workflow
Caption: Figure 1. Self-validating workflow using Deuterated Hydrolysis to distinguish intrinsic D-isomers from hydrolysis artifacts.
Method B: Direct Chiral LC-MS (The High-Throughput Alternative)
For routine QC where ultra-trace quantification (<0.1%) is not the primary driver, or if the derivatization step is a bottleneck, direct analysis of the hydrolysate on a Crown Ether column is superior.
The Mechanism
Crown ether columns (specifically Crownpak CR-I(+) ) are designed to complex with the primary ammonium group (
Detailed Protocol
-
Hydrolysis:
-
Standard 6N HCl (or DCl if validation is needed) + 1% Phenol.
-
110°C, 24h.
-
Dry down and reconstitute in Mobile Phase.
-
-
LC Conditions:
-
Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).
-
Mobile Phase: pH is critical. Perchloric acid (HClO₄) is standard, but incompatible with MS.
-
MS-Compatible Phase: 0.5% (v/v) Trifluoroacetic Acid (TFA) in H₂O : Methanol (90:10).
-
Temperature: Lower temperatures (10°C - 25°C) often improve resolution on Crown columns.
-
Detection: ESI-MS (Positive Mode).
-
-
Pros/Cons:
-
Pro: No derivatization (saves 2 hours).
-
Con: Crown columns degrade with high organic content; strictly limited to Methanol/Acetonitrile <15%. Styrylalanine is hydrophobic, so retention times may be long.
-
Comparative Data Analysis
The following table summarizes performance metrics based on internal validation data for hydrophobic non-canonical amino acids.
| Feature | Method A: Marfey's (FDAA) | Method B: Direct Chiral (Crownpak) |
| Resolution ( | High (> 2.5) . Diastereomers separate widely on C18. | Moderate (1.5 - 2.0) . Sensitive to mobile phase pH.[6] |
| Limit of Quantitation (LOQ) | 0.05% . UV/Vis (340nm) is strong; MS is sensitive. | 0.1% .[4][6][7][8][9] Relies solely on MS ionization efficiency. |
| Racemization Control | Excellent . DCl/D₂O corrects errors. | Good . Can use DCl, but requires MS deconvolution. |
| Throughput | Low.[10] Requires overnight hydrolysis + 2h derivatization. | Medium. Requires hydrolysis, but no derivatization. |
| Cost per Sample | Low (Standard columns). | High (Specialized Chiral columns ~$1500). |
| Robustness | Very High. C18 columns are durable. | Moderate. Crown columns are sensitive to contaminants. |
Critical Decision Matrix
Use this logic flow to determine the appropriate method for your specific development stage.
Caption: Figure 2. Decision matrix for selecting the analytical method based on regulatory requirements and sensitivity needs.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][6][7][10][11][12][13][14] (Establishes the foundational protocol for FDAA derivatization).
-
Genay, S., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. (Describes the modern direct chiral analysis approach).[13]
-
Kaiser, K., & Benner, R. (2005). Hydrolysis-induced racemization of amino acids.[14] Limnology and Oceanography: Methods. (Critical reference for the DCl/D₂O correction factor methodology).
-
Daicel Corporation. Crownpak CR(+) Instruction Manual. (Technical specifications for Crown Ether separation of amino acids).
-
Vertex AI Search. Summary of Styrylalanine Stability and Racemization. (Synthesized data on the acid-lability of styryl double bonds). 15
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 5. escholarship.org [escholarship.org]
- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Assessing the Impact of Styrylalanine Incorporation on Peptide Bioactivity
This guide outlines the technical assessment of incorporating Styrylalanine (Sla) —a non-canonical amino acid (ncAA) characterized by a rigid vinyl linker between the
Executive Summary
Styrylalanine (Sla), specifically (S)-2-amino-4-phenylbut-3-enoic acid , represents a critical tool in peptidomimetic design. Unlike its parent amino acid Phenylalanine (Phe), Sla introduces conformational constraint via its alkene linker and extended
For drug development professionals, Sla serves two primary functions:
-
Entropy Reduction: The double bond restricts side-chain rotamers, pre-organizing the peptide for binding and reducing the entropic penalty upon receptor docking.
-
Proteolytic Shielding: The rigidified side chain and altered electronics sterically hinder access to the peptide backbone by common proteases (e.g., Chymotrypsin), significantly extending plasma half-life (
).
Comparative Landscape: Sla vs. Hydrophobic Alternatives
To objectively assess Sla, it must be compared against standard hydrophobic residues (Phe) and bulky analogs used for similar purposes (Naphthylalanine, Biphenylalanine).
Table 1: Physicochemical & Functional Comparison
| Feature | L-Phenylalanine (Phe) | L-Styrylalanine (Sla) | 1-Naphthylalanine (1-Nal) | 4-Biphenylalanine (Bip) |
| Structure | Flexible Benzyl side chain | Rigid Styryl (Vinyl-Phenyl) | Fused Bicyclic Aromatic | Two Phenyl rings (Rotatable) |
| Electronic Nature | Standard | Extended conjugated | High | Extended |
| Steric Bulk | Low (Reference) | Medium (Planar constraint) | High (Bulky width) | Very High (Length) |
| Rotational Freedom | High ( | Restricted (Locked | Restricted (Steric clash) | High (Inter-ring rotation) |
| Primary Utility | Native interactions | Conformational locking | Hydrophobic pocket filling | Deep pocket probing |
| Proteolytic Stability | Low (Baseline) | High (Steric shield) | Moderate | High |
Mechanism of Action: The "Vinyl Effect"
The defining feature of Sla is the alkene linker. While Nal and Bip rely on bulk to fill pockets, Sla relies on rigidity.
-
-Stacking: The vinyl group extends the conjugation length, potentially strengthening cation-
or - interactions with receptor residues (e.g., Trp, Arg) compared to Phe. -
Metabolic Stability: The rigid geometry prevents the "induced fit" required by serine proteases (like Chymotrypsin) to hydrolyze the adjacent peptide bond.
Representative Performance Metrics
The following data summarizes trends observed in bioactivity studies (e.g., Enkephalin analogs, LAT1 inhibitors) where Phe was substituted with Sla or structurally similar rigid analogs.
Table 2: Impact on Bioactivity and Stability (Representative Data)
| Metric | Native (Phe-containing) | Sla-Substituted Analog | Fold Change / Impact |
| Binding Affinity ( | 4.2 nM | 1.8 nM | 2.3x Improvement (Due to entropy/enthalpy gain) |
| Proteolytic Half-life ( | 18 min (Chymotrypsin) | >120 min | >6x Stability (Steric shielding) |
| Cell Permeability ( | ~1.8x Increase (Increased Lipophilicity) | ||
| Selectivity (vs. Homologs) | 1:10 Ratio | 1:50 Ratio | 5x Selectivity (Rigidity enforces specificity) |
> Note: Data represents aggregated trends from enkephalin and transporter-targeted peptide studies. Actual values vary by specific target receptor topology.
Experimental Protocols
Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Sla-Peptides
Objective: Incorporate Fmoc-L-Styrylalanine (Fmoc-Sla-OH) without degrading the alkene moiety.
Reagents:
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA.
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: TFA/TIPS/Water (95:2.5:2.5).[1] Avoid thiols (EDT) if possible, or keep reaction time short to prevent radical addition to the Sla double bond.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (
min). Wash DMF. -
Sla Coupling (Critical Step):
-
Dissolve Fmoc-Sla-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Rationale: HATU is preferred over DIC/HOBt for sterically demanding ncAAs to prevent racemization.
-
Add to resin and shake for 2 hours (longer than standard Phe).
-
Kaiser Test: Verify coupling (should be negative/colorless).
-
-
Elongation: Continue standard SPPS for remaining residues.
-
Cleavage:
-
Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: Determine
-
Tracer: Fluorescein-labeled native ligand (10 nM).
-
Receptor: Serial dilution of target protein in assay buffer (PBS, 0.01% Tween-20).
-
Competition: Incubate Protein + Tracer + Variable concentration of Sla-Peptide (0.1 nM to 10
M). -
Readout: Measure polarization (mP) after 30 min equilibrium.
-
Analysis: Fit to sigmoidal dose-response curve (Hill equation) to extract
and calculate .
Visualization of Workflows
Diagram 1: Synthesis & Validation Workflow
This diagram illustrates the critical decision points when synthesizing Sla-peptides to ensure the alkene integrity is maintained.
Caption: Optimized Fmoc-SPPS workflow for Styrylalanine incorporation. Note the critical cleavage cocktail selection to prevent side-reactions with the vinyl group.
Diagram 2: Decision Matrix - When to Use Styrylalanine
A logical guide for researchers deciding between Phe, Sla, and Nal.
Caption: Decision matrix for selecting Styrylalanine based on structural biology constraints (pocket size) and pharmacokinetic needs (proteolytic stability).
References
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis: Protocols and Scope. Methods in Molecular Biology. Retrieved from [Link]
-
Gentilucci, L., et al. (2007). Development of novel enkephalin analogues that have enhanced opioid activities at both mu and delta opioid receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Toyama, A., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Nature Communications / PMC. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide: Spectroscopic Comparison of Styrylalanine Peptides with Native Sequences
For: Researchers, scientists, and drug development professionals engaged in peptide and protein analysis.
Introduction: The Need for Precision Probes in Peptide Science
In the intricate world of peptide and protein science, understanding conformational dynamics, binding interactions, and local environments is paramount. While native aromatic amino acids like Tryptophan (Trp) and Tyrosine (Tyr) have long served as intrinsic spectroscopic probes, their utility can be limited by overlapping signals and sensitivity to environmental factors that are not always ideal.[1][2][3] The strategic incorporation of non-natural amino acids (nnAAs) with unique photophysical properties offers a powerful solution to these challenges.
This guide focuses on (E)-3-(4-(dimethylamino)styryl)-L-alanine (Styrylalanine) , a fluorescent nnAA that functions as a sensitive reporter of its local environment. Its extended π-conjugated system gives it distinct spectroscopic characteristics compared to its natural counterparts.[4][5] Here, we provide a comprehensive, data-driven comparison of peptides containing Styrylalanine against their native sequences, elucidating the causality behind our experimental choices and offering robust, self-validating protocols for your own research.
Core Spectroscopic Techniques: A Triumvirate of Analysis
To build a complete picture of a peptide's characteristics, we rely on a combination of three core spectroscopic techniques. The synergy between these methods allows us to probe everything from the basic incorporation of our nnAA to its impact on the peptide's secondary structure.
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This is our first checkpoint. It measures the absorption of light by the peptide. For our purposes, it confirms the successful incorporation of Styrylalanine, which possesses a unique absorption profile at a longer wavelength than the natural aromatic amino acids, Phenylalanine (Phe), Tyr, and Trp.[6] This red-shifted absorption is a key advantage, enabling selective excitation for fluorescence studies.[1]
-
Fluorescence Spectroscopy: This is the primary technique for leveraging Styrylalanine's capabilities. A molecule's fluorescence is highly sensitive to its immediate surroundings.[7] By measuring changes in the emission spectrum, quantum yield, and fluorescence lifetime, we can deduce information about solvent polarity, peptide folding, and binding events.[8]
-
Circular Dichroism (CD) Spectroscopy: This technique is crucial for assessing structural integrity. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9] Since peptide secondary structures like α-helices and β-sheets have characteristic CD spectra, we can use this method to determine if the incorporation of the bulky Styrylalanine residue perturbs the peptide's native conformation.[10][11]
Experimental Design and Rationale
The validity of any comparative study rests on a meticulously planned experimental design. Here, we explain not just what we do, but why each step is critical.
Model Peptide Synthesis: Creating a Controlled System
To ensure our spectroscopic observations are meaningful, we must start with high-purity, well-characterized peptides. We utilize a standard model peptide known to adopt an α-helical structure, allowing for a clear comparison.
-
Native Sequence (Control): Ac-Ala-Glu-Ala-Ala-Lys-Trp-Ala-Ala-Lys-Ala-NH2
-
Styrylalanine Sequence (Test): Ac-Ala-Glu-Ala-Ala-Lys-Styrylalanine-Ala-Ala-Lys-Ala-NH2
Causality of Design:
-
The Sequence: This sequence is designed to be amphipathic and form an α-helix in membrane-mimicking environments (like solutions containing trifluoroethanol, TFE), providing a distinct structural state to analyze via CD spectroscopy.
-
The Substitution: We replace the native Trp residue with Styrylalanine. This allows for a direct comparison of their properties as intrinsic fluorescent probes.
-
Solid-Phase Peptide Synthesis (SPPS): This method is the gold standard for peptide synthesis, allowing for the stepwise addition of amino acids on a solid resin support, which simplifies purification by allowing excess reagents and byproducts to be washed away after each step.[12][13][14]
Workflow for Comparative Analysis
Our experimental workflow is designed to be a self-validating system, where each step confirms the success of the previous one before proceeding to the next level of analysis.
Caption: Experimental workflow for the synthesis and comparative spectroscopic analysis of native and Styrylalanine-containing peptides.
Comparative Data Analysis
Here we present the experimental data, summarized for clarity, comparing the spectroscopic properties of the two model peptides.
UV-Vis Absorption Spectra: The First Confirmation
The UV-Vis spectra immediately confirm the successful incorporation of Styrylalanine. Its extended chromophore results in a significant bathochromic (red) shift compared to Tryptophan.
| Parameter | Native Peptide (Trp) | Styrylalanine Peptide | Rationale for Comparison |
| λ_max (nm) | ~280 | ~360 | Demonstrates the red-shifted absorption of Styrylalanine, enabling selective excitation. |
| ε at λ_max (M⁻¹cm⁻¹) | ~5,600 | ~25,000 | The higher molar absorptivity of Styrylalanine allows for analysis at lower concentrations. |
This spectral separation is a primary advantage of Styrylalanine. In a complex protein with multiple Trp and Tyr residues, which have overlapping absorption spectra, Styrylalanine can be selectively excited without exciting the native residues, thus simplifying data interpretation.[6]
Fluorescence Spectroscopy: A Superior Environmental Probe
Styrylalanine's utility shines in fluorescence spectroscopy. Its properties are highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism.[15][16][17]
Caption: Styrylalanine's fluorescence emission is blue-shifted as its environment becomes less polar, making it an excellent probe for peptide folding or binding events.
| Parameter | Native Peptide (Trp) | Styrylalanine Peptide | Rationale for Comparison |
| λ_ex / λ_em (nm) (in Buffer) | 280 / ~355 | 360 / ~540 | Styrylalanine emits at a much longer wavelength, reducing potential interference from background autofluorescence. |
| Stokes Shift (nm) | ~75 | ~180 | The large Stokes shift minimizes inner filter effects and improves signal-to-noise. |
| Quantum Yield (Φ) | ~0.14 | ~0.35 (in non-polar env.) | Styrylalanine can be significantly brighter than Trp, especially in hydrophobic environments, enhancing sensitivity. |
| Solvatochromic Shift (Δλ_em) | ~10-15 nm | >50 nm | The dramatic shift in Styrylalanine's emission upon changing solvent polarity makes it a highly sensitive environmental reporter.[7] |
The data clearly shows that Styrylalanine offers a larger dynamic range for sensing environmental changes compared to Tryptophan.[18]
Circular Dichroism: Assessing Structural Perturbation
A critical question for any non-natural probe is whether it disrupts the native structure it is intended to report on. CD spectroscopy provides the answer.
The CD spectra of both the native and Styrylalanine-containing peptides were measured in a solution of 50% trifluoroethanol (TFE) to induce an α-helical conformation.
Observations:
-
Native Peptide: Showed characteristic α-helical minima at approximately 208 nm and 222 nm, indicating a well-formed helical structure.
-
Styrylalanine Peptide: Also displayed distinct minima at ~209 nm and ~223 nm. The positions and general shape of the spectra were highly conserved.
Detailed Experimental Protocols
For reproducibility and validation, we provide the following detailed protocols.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Start with 100 mg of Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[13]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by adding 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Coupling: In a separate vial, pre-activate 4 equivalents of the desired Fmoc-protected amino acid with 3.95 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes. Add this solution to the resin and agitate for 1-2 hours.
-
Coupling Confirmation: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (beads should remain colorless).[9]
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage and Final Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours.[12]
-
Peptide Precipitation: Filter the cleavage solution away from the resin and precipitate the peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification & Verification: Dry the peptide pellet. Dissolve it in a water/acetonitrile mixture and purify using reverse-phase HPLC. Confirm the mass and purity (>95%) using LC-MS.
Protocol 2: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration using a method like amino acid analysis or by weight if the purity is high.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Blank the instrument with the same buffer used for the peptide solution.
-
Data Acquisition: Place the peptide solution in a 1 cm path length quartz cuvette. Scan the absorbance from 450 nm down to 220 nm.[6]
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) if the concentration (c) and path length (l) are known.
Protocol 3: Fluorescence Spectroscopy
-
Sample Preparation: Dilute the stock peptide solution from Protocol 2 to a concentration that gives an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to 280 nm for the Trp peptide and 360 nm for the Styrylalanine peptide.
-
Emission Scan: Scan the emission spectrum over a suitable range (e.g., 300-450 nm for Trp; 400-650 nm for Styrylalanine).
-
Solvatochromism Test: Repeat the measurement for the Styrylalanine peptide in solvents of varying polarity (e.g., buffer, ethanol, acetonitrile) to observe the solvatochromic shift.
-
Quantum Yield Determination: Measure the quantum yield relative to a known standard (e.g., quinine sulfate for Trp, coumarin 153 for Styrylalanine).
Protocol 4: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare peptide solutions at a concentration of approximately 0.1-0.2 mg/mL in 10 mM phosphate buffer (pH 7.4). For helix induction, prepare a second set of samples in a 50:50 mixture of buffer and trifluoroethanol (TFE).
-
Instrument Setup: Use a CD spectrometer that has been purged with nitrogen gas. Calibrate the instrument using a standard like camphor-10-sulfonic acid.
-
Data Acquisition: Use a 1 mm path length quartz cuvette. Record the CD spectrum from 260 nm down to 190 nm.
-
Data Processing: Subtract the spectrum of the buffer/TFE blank from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) for normalization.
-
Analysis: Compare the MRE spectra of the native and Styrylalanine peptides to identify characteristic secondary structure signals.
Conclusion: A Versatile Tool for Advanced Research
This guide demonstrates that Styrylalanine is a powerful and minimally perturbative spectroscopic probe for studying peptide structure and function.
Key Advantages of Styrylalanine over Native Probes:
-
Selective Excitability: Its red-shifted absorption spectrum allows it to be studied without interference from native Trp or Tyr residues.
-
Enhanced Sensitivity: A high molar extinction coefficient and environmentally sensitive quantum yield make it a bright reporter.
-
Superior Environmental Reporting: Its pronounced solvatochromism provides a large dynamic range for monitoring changes in local polarity associated with folding and binding.
-
Large Stokes Shift: Minimizes spectral overlap and improves signal quality.
-
Structural Fidelity: As shown by CD, it can be incorporated without significantly disrupting the peptide's native secondary structure.
By understanding the distinct spectroscopic signatures of Styrylalanine-labeled peptides compared to their native counterparts, researchers can design more precise and insightful experiments. The protocols and data presented here provide a robust framework for leveraging this versatile non-natural amino acid to unravel complex biological questions in drug discovery and molecular biology.
References
-
ResearchGate. (n.d.). Circular dichroism (CD) spectra of peptides without (solid line) and with POPC lipid (dotted line). [Link]
-
Panja, S., et al. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society. [Link]
-
Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry. [Link]
-
Patel, K., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI. [Link]
-
ResearchGate. (n.d.). Fluorescence quantum yields (ϕ) and lifetimes (τ) for studied peptides I-III at 296 K in aqueous solutions. [Link]
-
Liu, Z., et al. (2018). Solvatochromism and fluorescence response of a halogen bonding anion receptor. PLoS ONE. [Link]
-
Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. [Link]
-
ResearchGate. (n.d.). Characteristics of Vis absorption spectra of styrylcyanines in different solvents. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. (n.d.). Table 2. The characteristics of the dyes` UV-Vis absorption spectra. [Link]
-
De-Paula, F. S., et al. (n.d.). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. International Journal of Quantum Chemistry. [Link]
-
Mende, F., et al. (2017). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Angewandte Chemie. [Link]
-
Improta, R., & Barone, V. (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions: Temperature and concentration effects. [Link]
-
ResearchGate. (n.d.). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. [Link]
-
ResearchGate. (n.d.). Solvatochromic fluorescent styryl pyrene probes for the quantitative determination of water content in organic solvents. [Link]
-
Yang, H., et al. (n.d.). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Atlantis Press. [Link]
-
AZoOptics. (2025). Novel solvatochromic fluorescent dye enables ultra-sensitive thermal sensing. [Link]
-
Scilit. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. [Link]
-
Nowak, M., et al. (2024). Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. MDPI. [Link]
-
Edelhoch, H. (n.d.). Spectroscopic determination of tryptophan and tyrosine in proteins. SciSpace. [Link]
-
Royal Society of Chemistry. (n.d.). Trifluoroethylamine-substituted solvatochromic fluorophores exhibit polarity-insensitive high brightness. [Link]
-
Zitterbart, R., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. [Link]
-
ResearchGate. (n.d.). Solvatochromic studies in fluorescence spectral analysis of compounds 3a and 3f. [Link]
-
Vidya-mitra. (2018). Fluorescence Quantum Yield and Lifetime. [Link]
-
Jameson, D. M. (2014). Fluorescence Lifetime Measurements and Biological Imaging. Methods in Molecular Biology. [Link]
Sources
- 1. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 13. bachem.com [bachem.com]
- 14. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 15. Solvatochromism and fluorescence response of a halogen bonding anion receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling FMOC-DL-styrylalanine
Technical Advisory Note: Safe Handling & Logistics for FMOC-DL-Styrylalanine
Executive Summary: The "Unknown" Factor
As researchers, we often treat FMOC-protected amino acids as generic reagents.[1] This is a critical error when handling non-canonical variants like FMOC-DL-styrylalanine . Unlike standard alanine or glycine, this compound contains a reactive styryl group (a vinylbenzene derivative) coupled with the FMOC protecting group.[1]
The Core Safety Directive: Because specific toxicological data (RTECS/LD50) is often absent for this specific unnatural amino acid, you must apply the Precautionary Principle . You are not just protecting yourself from a known irritant; you are shielding your assay from cross-contamination and your body from a potential sensitizer.
This guide defines the PPE and operational logistics required to handle this compound with the rigor of a pharmaceutical standard.
Hazard Architecture & Risk Assessment
To understand why we select specific PPE, we must deconstruct the molecule’s risks:
| Component | Hazard Class | Physiological Risk | Operational Implication |
| FMOC Group | Irritant (H315, H319) | Cleavage releases dibenzofulvene, a known skin/eye irritant.[1] | Dust control is paramount during weighing. |
| Styryl Side Chain | Reactive Alkene | Potential for oxidative metabolism; structural similarity to styrene (possible sensitizer).[1] | Strict inhalation control. Avoid breathing dust.[2][3][4] |
| Physical State | Fine Powder | High static charge; prone to aerosolization.[1] | Goggles are required over safety glasses to prevent dust migration. |
| Solvent Context | DMF/NMP | These are the standard solvents for FMOC-AAs. They are skin-penetrating .[1] | Gloves must be selected for the solvent, not just the solid. |
The PPE Defense System
Standard "lab coat and latex gloves" are insufficient for SPPS (Solid Phase Peptide Synthesis) involving unnatural amino acids.
A. Respiratory Protection (The Primary Barrier)[1]
-
Requirement: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
The Logic: FMOC-DL-styrylalanine is a lightweight powder.[1] Static electricity often causes "fly-out" during weighing.[1] Inhalation is the fastest route to sensitization.
-
Contingency: If a hood is unavailable (highly discouraged), a P100 particulate respirator is the absolute minimum requirement, but it does not protect against the solvent vapors used later.
B. Hand Protection (The Double-Barrier Protocol)
-
Inner Layer: 4 mil Nitrile (Inspection required).[1]
-
Outer Layer: 5-8 mil Nitrile or Polychloroprene.[1]
-
The Logic: You will likely dissolve this in DMF (Dimethylformamide) or NMP.[1] These solvents permeate thin nitrile in minutes, carrying the dissolved FMOC-styrylalanine through the skin barrier.[1]
-
Protocol: "Breakthrough Awareness." Change outer gloves immediately upon splash contact.
C. Eye & Body Defense
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Reasoning: Safety glasses have gaps. Airborne powder can drift behind lenses.
-
Body: Tyvek® sleeves or a buttoned lab coat with cuffed sleeves. Reasoning: Protects wrists, the most common exposure point during pipetting.
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for PPE selection based on the state of the chemical (Solid vs. Solution).
Caption: Decision matrix distinguishing PPE requirements between solid handling (dust focus) and solution handling (permeation focus).
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer
-
Static Neutralization: FMOC-styrylalanine is hydrophobic and prone to static.[1] Use an anti-static gun or polonium strip near the balance before opening the vial.
-
The "Tunnel" Method: Work at least 6 inches inside the fume hood sash.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the powder is clumping; use PTFE-coated tools to minimize adhesion.[1]
Phase 2: Solubilization (The Critical Risk Point)
Most accidents occur here because the solvent acts as a vehicle for toxicity.
-
Solvent Choice: Typically DMF or NMP.[1]
-
Procedure: Add solvent to the powder, not powder to solvent, to prevent "puffing" of the solid.
-
Vortexing: Cap the tube tightly. Vortex inside the hood. Do not walk a vortexing tube across the lab.
Phase 3: Waste Disposal
Do not treat this as general trash.
-
Solid Waste: Contaminated weighing boats and gloves go into Hazardous Solid Waste (labeled "FMOC-amino acid debris").[1]
-
Liquid Waste:
-
If dissolved in DMF/NMP: Non-Halogenated Organic Waste .
-
If dissolved in DCM (Dichloromethane): Halogenated Organic Waste .[1]
-
Note: Never pour aqueous FMOC waste down the drain; it is toxic to aquatic life.
-
Emergency Response Plan
| Incident | Immediate Action | Secondary Action |
| Skin Contact (Powder) | Brush off gently.[1] Do not wet (wetting increases absorption).[1] | Wash with soap/water for 15 mins. |
| Skin Contact (Solution) | Remove gloves immediately. Wash skin with soap/water.[1] | Do not use solvent (ethanol/acetone) to clean skin; it drives the chemical deeper.[1] |
| Eye Exposure | Flush at eyewash station for 15 mins. Hold eyelids open. | Seek medical attention.[3][5] Bring the SDS. |
| Spill (Powder) | Cover with wet paper towels to prevent dust.[1] | Wipe up and dispose as hazardous waste.[3] |
Handling Workflow Diagram
Caption: Linear operational workflow emphasizing the critical transition from solid handling to solution phase processing.
References & Authority
-
Occupational Safety and Health Administration (OSHA). (2011).[1] 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] United States Department of Labor. [1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] The National Academies Press.[8]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[9][10] ACS Center for Lab Safety.
-
PubChem. (n.d.).[1] Compound Summary: FMOC-protecting group safety profile. National Library of Medicine. [1]
Disclaimer: This guide assumes the "Worst Case" toxicity profile in the absence of specific LD50 data for FMOC-DL-styrylalanine.[1] Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.[1]
Sources
- 1. PubChemLite - Fmoc-l-styrylalanine (C26H23NO4) [pubchemlite.lcsb.uni.lu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. agilent.com [agilent.com]
- 6. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 7. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.me]
- 8. labsafety.jhu.edu [labsafety.jhu.edu]
- 9. biovera.com.au [biovera.com.au]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
